Product packaging for Narceine(Cat. No.:CAS No. 131-28-2)

Narceine

Cat. No.: B1202650
CAS No.: 131-28-2
M. Wt: 445.5 g/mol
InChI Key: DEXMFYZAHXMZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Narceine is a stilbenoid.
This compound has been reported in Papaver rhoeas, Papaver somniferum, and Papaveraceae with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO8 B1202650 Narceine CAS No. 131-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO8/c1-24(2)9-8-13-10-18-22(32-12-31-18)20(29-4)15(13)11-16(25)14-6-7-17(28-3)21(30-5)19(14)23(26)27/h6-7,10H,8-9,11-12H2,1-5H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXMFYZAHXMZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC2=C(C(=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)O)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156833
Record name Narceine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Narceine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030246
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.78 mg/mL at 13 °C
Record name Narceine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030246
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

131-28-2
Record name Narceine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Narceine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narceine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Narceine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NARCEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTT09X2F1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Narceine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030246
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 °C
Record name Narceine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030246
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Forgotten Narcotic: A Technical History of Narceine in Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narceine, an alkaloid of Papaver somniferum, represents a fascinating yet largely forgotten chapter in the history of pharmacology. Once investigated as a potential alternative to morphine, its clinical use was fleeting and ultimately unsuccessful. This technical guide provides an in-depth review of the historical use of this compound in medicine, focusing on the 19th and early 20th centuries. It synthesizes available data on its chemical properties, historical isolation methods, proposed therapeutic applications, and the reasons for its eventual decline. This document is intended for researchers, scientists, and drug development professionals interested in the historical context of opioid research and the lessons that can be learned from early drug discovery efforts.

Introduction

The 19th century was a period of intense investigation into the chemical constituents of medicinal plants, with opium being a primary subject of study. Following the isolation of morphine in 1804, a host of other alkaloids were discovered within the complex mixture of Papaver somniferum latex.[1] Among these was this compound, first isolated by Pelletier. While morphine and, to a lesser extent, codeine became mainstays of the pharmacopeia, other alkaloids like this compound were also explored for their therapeutic potential.[2] This guide will delve into the historical scientific understanding and clinical application of this compound.

Chemical and Physical Properties

This compound is a phthalideisoquinoline alkaloid, structurally distinct from the phenanthrene class of opium alkaloids which includes morphine and codeine. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC23H27NO8
Molecular Weight445.5 g/mol
Appearance (historical)White, silky, crystalline needles
Solubility (historical)Sparingly soluble in cold water, more soluble in hot water and alcohol
Melting Point (historical)Approximately 170-176 °C

Historical Experimental Protocols

The isolation and study of this compound in the 19th century relied on the developing principles of analytical chemistry. While specific, detailed protocols for every experiment are not always available in the historical literature, the general workflows can be reconstructed.

Isolation of this compound from Opium (c. 19th Century)

The extraction of this compound from opium was a multi-step process that aimed to separate it from the more abundant alkaloids like morphine and narcotine. The following is a generalized representation of the methods described in 19th-century chemical and pharmaceutical literature.

opium Opium aqueous_extraction Aqueous Extraction opium->aqueous_extraction concentrated_liquor Concentrated Aqueous Liquor aqueous_extraction->concentrated_liquor precipitate_morphine Precipitate Morphine (e.g., with ammonia) concentrated_liquor->precipitate_morphine filtrate1 Filtrate precipitate_morphine->filtrate1 Separate precipitate_narcotine Precipitate Narcotine (e.g., with acetic acid) filtrate1->precipitate_narcotine filtrate2 Filtrate precipitate_narcotine->filtrate2 Separate isolate_this compound Isolate this compound (crystallization) filtrate2->isolate_this compound purified_this compound Purified this compound isolate_this compound->purified_this compound

A generalized 19th-century workflow for the isolation of this compound from opium.
Early Physiological Testing

The physiological effects of newly isolated alkaloids were typically investigated through animal experimentation. While detailed protocols are scarce for this compound specifically, the general approach of the era involved the administration of the substance to animals (e.g., frogs, rabbits, dogs) to observe its effects on various physiological parameters.

substance This compound Solution administration Administration to Animal (e.g., subcutaneous injection) substance->administration observation Observation of Physiological Effects administration->observation respiration Respiration Rate observation->respiration heart_rate Heart Rate observation->heart_rate motor_activity Motor Activity observation->motor_activity reflexes Reflexes observation->reflexes

A typical workflow for the early physiological assessment of an alkaloid in the 19th century.

Historical Medical Use and Dosage

This compound was investigated for its potential as a hypnotic (soporific) and analgesic, often positioned as a milder alternative to morphine. However, its adoption into mainstream medical practice was limited and inconsistent.

Dosage and Administration

Historical medical texts and formularies provide some insight into the dosages of this compound used, though these varied.

Form of AdministrationTypical Historical Dose Range
Oral (as a salt)1/2 to 2 grains (approx. 32 to 130 mg)
Subcutaneous Injection1/4 to 1 grain (approx. 16 to 65 mg)

Note: These historical dosages are provided for informational purposes only and do not represent a recommendation for use.

Therapeutic Claims and Efficacy

This compound was primarily promoted as a hypnotic to induce sleep, particularly in cases of nervous excitement or insomnia where the potent effects of morphine were considered undesirable. It was also suggested for use as an analgesic for mild to moderate pain and as an antitussive to suppress coughs.

However, clinical reports from the era are conflicting. Some physicians reported success in inducing a calm sleep without the undesirable side effects of morphine, such as constipation and nausea. Others found its effects to be weak and unreliable, requiring significantly larger doses than morphine to achieve a comparable therapeutic outcome. There is a lack of rigorous, comparative clinical trial data from the 19th century to definitively quantify its efficacy relative to other available narcotics.

Adverse Effects and Decline in Use

The decline in the medical use of this compound can be attributed to a combination of factors, primarily its perceived low and unpredictable efficacy and the emergence of more reliable and potent alternatives.

Reported Adverse Effects

While often touted as being milder than morphine, this compound was not without its own set of adverse effects. Historical reports mention:

  • Gastrointestinal disturbances: Nausea and vomiting were noted, though some claimed it was less constipating than morphine.

  • Central nervous system effects: At higher doses, it could cause headache, dizziness, and a feeling of heaviness.

  • Lack of potent analgesia: Its inability to effectively manage severe pain was a significant limitation.

Reasons for Obsolescence

The primary reasons for this compound's fall into medical obscurity include:

  • Inconsistent Therapeutic Effects: The hypnotic and analgesic effects of this compound were often reported as unreliable, varying between patients.

  • Lower Potency: It was significantly less potent than morphine, requiring larger and more costly doses.

  • Rise of Synthetic and Semi-Synthetic Opioids: The late 19th and early 20th centuries saw the development of new opioid derivatives and synthetic analgesics that offered more consistent and potent effects.

  • Focus on Morphine and Codeine: The clear and powerful therapeutic actions of morphine and codeine solidified their place in medicine, leaving little room for a less effective and more obscure alkaloid like this compound.

This compound This compound low_potency Low Potency This compound->low_potency inconsistent_effects Inconsistent Effects This compound->inconsistent_effects decline Decline in Medical Use low_potency->decline inconsistent_effects->decline better_alternatives Emergence of Better Alternatives (e.g., Heroin, synthetics) better_alternatives->decline

Logical relationship for the decline of this compound's use in medicine.

Conclusion

The story of this compound's brief sojourn in the medical field offers a valuable historical perspective on drug discovery. It highlights the empirical and often trial-and-error nature of 19th-century pharmacology. While this compound itself proved to be a therapeutic dead-end, its investigation was part of a broader scientific endeavor to understand the complex pharmacology of opium and to find safer and more effective analgesics and hypnotics. For modern drug development professionals, the history of this compound serves as a reminder of the importance of rigorous, comparative efficacy and safety testing in the journey from a newly isolated compound to a clinically useful therapeutic agent. The historical record, though incomplete by modern standards, underscores the long-standing challenges in opioid research: the quest for potent therapeutic effects with a minimized side effect profile.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Narceine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Narceine is a benzylisoquinoline alkaloid found in the opium poppy (Papaver somiferum). While its chemical structure is well-established, its stereochemistry remains an area of ambiguity in scientific literature. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, summarizes its spectroscopic data, and outlines experimental protocols for its isolation and purification. Furthermore, this document delves into the complexities surrounding its stereochemical assignment, providing a workflow for its structural elucidation and highlighting the current gaps in knowledge.

Chemical Structure and Properties

This compound is a complex alkaloid with the IUPAC name 6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid[1][2]. Its chemical structure is characterized by a substituted benzoic acid moiety linked to a substituted benzodioxole ring system.

Visualization of the Chemical Structure

Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₃H₂₇NO₈[1][2]
Molecular Weight 445.47 g/mol [1][2]
Melting Point 176-177 °C[3]
Solubility in Water 1 in 1285 (cold), 1 in 375 (boiling)
Appearance White, silky, crystalline solid[4]

Stereochemistry of this compound: An Unresolved Aspect

A thorough review of the scientific literature reveals that the stereochemistry of this compound has not been definitively established. While its planar structure is known, the three-dimensional arrangement of its atoms, specifically the absolute configuration (R/S notation) of any potential chiral centers, remains undetermined.

The partial synthesis of this compound from noscapine, an alkaloid with known stereocenters ((3S, 5R) configuration), is documented[5]. This synthesis often involves a Hofmann degradation reaction. However, the available literature does not provide a detailed mechanistic explanation of this transformation that would allow for an unambiguous assignment of the stereochemistry of the resulting this compound. The reaction could potentially lead to the formation of a new stereocenter or the retention, inversion, or destruction of the existing ones.

Without a crystal structure analysis (X-ray crystallography) of this compound or detailed chiral spectroscopic studies, any depiction of its three-dimensional structure would be speculative.

Logical Workflow for Stereochemical Determination

The definitive determination of this compound's stereochemistry would require a systematic approach as outlined in the workflow below.

Stereochemistry_Workflow cluster_workflow Workflow for Stereochemical Elucidation of this compound Isolation Isolation and Purification of this compound Crystallization Crystallization Isolation->Crystallization High Purity Sample NMR Chiral NMR Spectroscopy Isolation->NMR Enantiopure Sample XRay Single-Crystal X-ray Diffraction Crystallization->XRay Suitable Single Crystal AbsoluteConfig Determination of Absolute Configuration (R/S) XRay->AbsoluteConfig FinalAssignment Definitive Stereochemical Assignment AbsoluteConfig->FinalAssignment Derivatization Chemical Derivatization NMR->Derivatization Mosher Mosher's Acid Analysis Derivatization->Mosher Comparison Comparison of Spectroscopic Data Mosher->Comparison Comparison->FinalAssignment

Figure 2: A logical workflow for the definitive determination of the stereochemistry of this compound.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound provides valuable information for its identification and structural confirmation. Key fragmentation patterns can be used to deduce the connectivity of its molecular framework.

Mass Spectrometry Data
Precursor m/z ([M+H]⁺) 446.1809
Key Fragment Ions (m/z) 365, 324, 383

Experimental Protocols

The isolation and purification of this compound from opium, the milky latex obtained from the opium poppy, has been a subject of study for over a century. Early methods were often tedious, but modern chromatographic techniques have significantly improved the efficiency and purity of the isolated compound.

Generalized Protocol for Isolation and Purification of this compound from Opium

This protocol provides a general outline based on established methods for alkaloid extraction from plant material. Specific parameters may require optimization depending on the source and quality of the opium.

1. Extraction:

  • Pulverized opium is subjected to extraction with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) to protonate the alkaloids and increase their solubility in the aqueous phase.

  • The mixture is stirred or agitated for a sufficient period to ensure complete extraction.

  • The solid plant material is removed by filtration or centrifugation.

2. Acid-Base Partitioning:

  • The acidic aqueous extract is basified with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH where the alkaloids are in their free base form and have reduced aqueous solubility.

  • The basified solution is then extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane, or a mixture of solvents). The alkaloids partition into the organic layer.

  • This step is typically repeated multiple times to ensure complete transfer of the alkaloids into the organic phase.

3. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • The crude alkaloid extract obtained from the organic phase is concentrated under reduced pressure.

  • The residue is redissolved in a suitable solvent and subjected to preparative HPLC.

  • A reversed-phase column (e.g., C18) is commonly used.

  • The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape[1].

  • A gradient elution program is employed to separate the complex mixture of alkaloids present in the extract.

  • Fractions are collected and analyzed (e.g., by analytical HPLC or TLC) to identify those containing pure this compound.

  • The fractions containing pure this compound are combined and the solvent is removed to yield the purified compound.

Experimental Workflow Diagram

Isolation_Workflow cluster_workflow Generalized Workflow for this compound Isolation Start Pulverized Opium Extraction Acidic Aqueous Extraction Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration AqueousExtract Acidic Aqueous Extract Filtration->AqueousExtract Basification Basification AqueousExtract->Basification OrganicExtraction Organic Solvent Extraction Basification->OrganicExtraction OrganicPhase Crude Alkaloid Extract (Organic Phase) OrganicExtraction->OrganicPhase Concentration Concentration OrganicPhase->Concentration PrepHPLC Preparative HPLC Concentration->PrepHPLC Fractions Fraction Collection and Analysis PrepHPLC->Fractions Purethis compound Pure this compound Fractions->Purethis compound

Figure 3: A generalized workflow for the isolation and purification of this compound from opium.

Conclusion

This compound is a well-characterized alkaloid in terms of its chemical structure and fundamental physicochemical properties. However, a significant gap exists in the scientific literature regarding its stereochemistry. The absolute configuration of this compound remains undetermined due to the lack of definitive crystallographic or spectroscopic evidence. Future research, particularly single-crystal X-ray diffraction analysis, is imperative to resolve this ambiguity. The experimental protocols outlined in this guide provide a foundation for the isolation of high-purity this compound, which is a prerequisite for such advanced structural studies. A definitive stereochemical assignment will be crucial for a complete understanding of its structure-activity relationship and for any potential applications in drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Narceine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine is a naturally occurring opium alkaloid found in plants of the Papaveraceae family, most notably the opium poppy (Papaver somniferum).[1] While structurally related to other well-known opium alkaloids like morphine and codeine, this compound exhibits distinct physical and chemical properties and pharmacological effects. It has been historically investigated for its narcotic and antitussive (cough-suppressing) properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its known signaling pathways. All quantitative data is summarized in structured tables for ease of reference and comparison.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

General and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₂₃H₂₇NO₈[1]
Molecular Weight 445.47 g/mol [1]
IUPAC Name 6-[[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid[1]
CAS Number 131-28-2[1]
Physical Description Solid[1]
pKa 9.3
Physical Properties
PropertyValueConditionsSource(s)
Melting Point 145 °C[1]
Solubility 0.78 mg/mLat 13 °C in water[1]

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

UV-Vis Spectroscopy
λmaxSolventMolar Absorptivity (ε)
270 nmEthanolNot Reported
Mass Spectrometry
Ionization ModePrecursor m/zMajor Fragment Ions (m/z)
ESI+446.1809 [M+H]⁺365, 324, 383

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.

Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, buffers of various pH)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Analytical balance

Procedure:

  • An excess amount of solid this compound is added to a known volume of the solvent in a glass vial.

  • The vials are tightly sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • The samples are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, the samples are centrifuged at high speed to pellet the undissolved solid.

  • A clear aliquot of the supernatant is carefully removed.

  • The concentration of this compound in the supernatant is determined using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry against a standard curve.

pKa Determination (UV-Metric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound solution of known concentration

  • Buffer solutions of varying pH (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • A series of solutions are prepared by diluting the this compound stock solution in buffer solutions covering a wide pH range.

  • The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different absorbances is plotted against the pH.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve. This can be done graphically or by using appropriate software for data analysis.[2][3][4][5][6]

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound (dry solid)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • A small amount of this compound (typically 1-2 mg) is finely ground with approximately 200-300 mg of dry KBr powder in an agate mortar.

  • The mixture is transferred to a pellet die.

  • The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.

  • The KBr pellet is removed from the die and placed in the sample holder of the FTIR spectrometer.

  • The infrared spectrum is recorded.[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • A small amount of this compound is dissolved in the appropriate deuterated solvent in an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.[12][13][14][15][16][17][18][19][20]

Signaling Pathways and Mechanism of Action

This compound, as a narcotic antitussive, is believed to exert its effects primarily through interaction with the central nervous system. The general mechanism for opioid agonists involves binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).[21]

Opioid Receptor Binding and Downstream Signaling

The binding of an opioid agonist, such as this compound is presumed to be, to its receptor (e.g., mu-opioid receptor) initiates a conformational change in the receptor. This leads to the activation of intracellular G-proteins (Gi/o). The activated G-protein then dissociates into its α and βγ subunits, which in turn modulate downstream effectors.

A primary downstream effector is adenylyl cyclase . The activated α subunit of the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][22][23][24][25][26][27][28] This reduction in cAMP levels has widespread effects on neuronal function, including the modulation of ion channel activity and gene expression, ultimately leading to the analgesic and antitussive effects.

narceine_signaling_pathway

Caption: Proposed signaling pathway of this compound via opioid receptor activation.

Experimental Workflows

Extraction and Purification of this compound from Opium

The isolation of this compound from opium involves a multi-step process that takes advantage of the differential solubilities and basicities of the various opium alkaloids.

narceine_extraction_workflow

Caption: General workflow for the extraction and purification of this compound from opium.

Synthesis of this compound

While a total synthesis of this compound is complex, it can be prepared semi-synthetically from other opium alkaloids like noscapine (also known as narcotine).[21] This process typically involves the cleavage of the lactone ring in noscapine.

narceine_synthesis_workflow

Caption: Simplified workflow for the semi-synthesis of this compound from noscapine.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with methodologies for their determination and insights into its biological mechanism of action. The structured presentation of data in tables and the visualization of complex processes through diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. Further research into the specific receptor binding affinities and in vivo efficacy of this compound will continue to enhance our understanding of this unique opium alkaloid.

References

The Biosynthesis of Narceine in Opium Poppy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of narceine, a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum). While the biosynthetic pathway of the structurally related and more abundant alkaloid, noscapine, has been extensively elucidated, the precise enzymatic steps leading to this compound remain an area of active investigation. This document synthesizes the current understanding of the noscapine pathway as a foundation, explores the putative biosynthetic route to this compound, presents available quantitative data on alkaloid accumulation, and details relevant experimental protocols for the study of these complex metabolic networks. The information is intended to serve as a valuable resource for researchers in plant biochemistry, metabolic engineering, and drug discovery.

Introduction

The opium poppy (Papaver somniferum) is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), many of which possess significant pharmacological properties. Among these, the phthalideisoquinoline alkaloid noscapine has garnered considerable attention for its antitussive and potential anticancer activities.[1] this compound, another phthalideisoquinoline alkaloid present in opium poppy, is structurally related to noscapine and has been used historically as a morphine substitute, exhibiting narcotic effects.[2] Understanding the biosynthesis of these alkaloids is crucial for developing strategies to enhance their production through metabolic engineering in plants or microbial systems.

The biosynthesis of noscapine is a complex process involving a multi-enzyme pathway, a significant portion of which is encoded by a 10-gene cluster.[3] This guide will first detail the well-established noscapine biosynthetic pathway, as the formation of this compound is intrinsically linked to it. Subsequently, it will delve into the proposed biosynthesis of this compound, which is hypothesized to diverge from the noscapine pathway.

The Noscapine Biosynthetic Pathway: A Prelude to this compound

The biosynthesis of noscapine begins with the central precursor of BIAs, (S)-reticuline, which is derived from the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde.[4] The conversion of (S)-reticuline to noscapine involves a series of enzymatic reactions, including oxidations, methylations, and acetylations, catalyzed by enzymes largely encoded within a gene cluster.[3]

The key steps in the noscapine pathway are summarized below:

  • From (S)-Reticuline to (S)-Scoulerine: The berberine bridge enzyme (BBE) catalyzes the conversion of (S)-reticuline to (S)-scoulerine, forming the protoberberine backbone.[3]

  • Formation of (S)-Canadine: A series of methylation and cyclization reactions convert (S)-scoulerine to (S)-canadine.

  • Hydroxylation and Acetylation: (S)-N-methylcanadine undergoes hydroxylation at the C1 position, followed by further hydroxylations and an acetylation step, which is thought to act as a protective group.[5]

  • Formation of Narcotine Hemiacetal: A carboxylesterase removes the acetyl group, leading to a rearrangement that forms narcotine hemiacetal.[5]

  • Final Oxidation to Noscapine: Finally, a short-chain dehydrogenase/reductase, noscapine synthase, oxidizes narcotine hemiacetal to form the lactone ring of noscapine.[6]

The intricate cellular organization of BIA biosynthesis in opium poppy is noteworthy, with different enzymatic steps localized to distinct cell types within the phloem, including sieve elements and laticifers, where the alkaloids ultimately accumulate.[7][8]

Proposed Biosynthesis of this compound

The chemical structure of this compound suggests a close biosynthetic relationship with noscapine. This compound possesses an opened lactone ring and a different arrangement of substituents compared to noscapine. It is hypothesized that this compound biosynthesis branches off from the noscapine pathway prior to the final lactonization step.

One plausible hypothesis is the enzymatic hydrolysis of an intermediate in the noscapine pathway. The presence of various hydrolases, such as pectin methylesterases and pectin acetylesterases, has been confirmed in the latex of opium poppy.[9] While their primary roles are associated with cell wall metabolism, their localization in the latex, the site of alkaloid accumulation, raises the possibility of their involvement in modifying alkaloid structures.

A putative enzymatic step would involve the action of a specific hydrolase on a precursor that would otherwise be converted to noscapine. This would prevent the formation of the lactone ring and lead to the characteristic structure of this compound. However, to date, no specific enzyme responsible for this conversion has been definitively identified. The instability of the lactone ring in noscapine under certain chemical conditions also suggests the possibility of non-enzymatic conversion, although an enzyme-catalyzed reaction is more likely within the cellular environment.[3]

Signaling Pathways and Regulation

The biosynthesis of BIAs in opium poppy is tightly regulated at the genetic and cellular levels. The co-expression of genes within the noscapine cluster suggests a coordinated regulatory mechanism.[10] The differential accumulation of noscapine and this compound in various poppy cultivars points towards a differential regulation of the branching pathways.[1] Further research into the transcriptional regulation of the noscapine and putative this compound pathways will be essential to understand how the metabolic flux is partitioned between these two related alkaloids.

Quantitative Data

The alkaloid content in Papaver somniferum can vary significantly depending on the cultivar and environmental conditions. The following tables summarize the reported quantitative data for noscapine and this compound in different poppy lines.

Table 1: Alkaloid Content in Different Papaver somniferum Cultivars

Cultivar/LineMorphine (%)Codeine (%)Thebaine (%)Papaverine (%)Noscapine (%)This compound (%)Reference
Selected 99 poppy lines (range)0.110 - 1.1400.005 - 0.270.005 - 0.1340.001 - 0.4400.006 - 0.4180.1 - 1.0[7]
Turkish Cultivars (range)0.46 - 1.840.08 - 0.300.031 - 0.0930.002 - 0.0470.017 - 0.094Not Reported[10]
C048-6-14-64 (elite)HighHighHigh-LowNot Reported[1]
'Marianne' (condiment)LowLowLow-80.5% of latex alkaloids (with narcotoline)Not Reported[1]

Table 2: Alkaloid Content in Poppy Seeds (µg/g)

SourceMorphineCodeineThebainePapaverineNoscapineReference
Indian poppy seeds167444167230[4]
Netherlands poppy seeds391.81.00.170.84[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Alkaloid Extraction and Quantification by HPLC

Objective: To extract and quantify major alkaloids, including noscapine and this compound, from opium poppy tissues.

Protocol:

  • Sample Preparation: Lyophilize and grind plant tissue (e.g., capsules, latex) to a fine powder.

  • Extraction:

    • Weigh 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1 mL of extraction buffer (e.g., methanol:water:acetic acid, 80:19:1, v/v/v).

    • Vortex vigorously for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

  • Sample Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength suitable for both noscapine and this compound (e.g., 290 nm).

    • Quantification: Use external standards of known concentrations for each alkaloid to generate a calibration curve.

Protein Extraction and Enzyme Assays

Objective: To extract total proteins from opium poppy latex and perform enzyme assays for hydrolase activity.

Protocol:

  • Latex Collection: Lance unripe poppy capsules and collect the exuded latex into a chilled microcentrifuge tube containing extraction buffer.

  • Protein Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol, 5 mM DTT, and 1% (w/v) PVPP.

  • Extraction:

    • Homogenize the latex in the extraction buffer on ice.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration using a standard method like the Bradford assay.

  • Hydrolase Enzyme Assay (General Protocol):

    • Substrate: A suitable substrate for the suspected hydrolase (e.g., a synthetic ester substrate with a chromogenic or fluorogenic leaving group). For a putative this compound-forming hydrolase, an intermediate from the noscapine pathway would be the ideal substrate.

    • Assay Buffer: A buffer at the optimal pH for the enzyme (to be determined empirically).

    • Reaction:

      • Pre-incubate the assay buffer and substrate at the optimal temperature.

      • Initiate the reaction by adding the protein extract.

      • Monitor the reaction progress by measuring the increase in absorbance or fluorescence of the released product over time.

    • Controls: Include a reaction without the enzyme extract (blank) and a reaction with a known hydrolase inhibitor.

Virus-Induced Gene Silencing (VIGS)

Objective: To investigate the function of candidate genes (e.g., putative hydrolases) in this compound biosynthesis by silencing their expression in opium poppy.

Protocol:

  • Vector Construction: Clone a fragment of the target gene into a Tobacco Rattle Virus (TRV)-based VIGS vector.

  • Agrobacterium Transformation: Transform Agrobacterium tumefaciens with the VIGS construct.

  • Infiltration: Infiltrate young opium poppy seedlings with the transformed Agrobacterium culture.

  • Gene Silencing and Phenotyping:

    • Allow the virus to spread and gene silencing to be established (typically 2-3 weeks).

    • Harvest tissues from silenced and control plants (infiltrated with an empty vector).

    • Analyze the transcript levels of the target gene by qRT-PCR to confirm silencing.

    • Perform alkaloid profiling by HPLC to determine the effect of gene silencing on the accumulation of noscapine and this compound.

Visualizations

Biosynthetic Pathways

Narceine_Biosynthesis cluster_0 Core Benzylisoquinoline Pathway cluster_1 Noscapine Pathway cluster_2 Proposed this compound Pathway Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-HPAA Tyrosine->4-HPAA (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine 4-HPAA->(S)-Norcoclaurine (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline Multiple Steps (S)-Scoulerine (S)-Scoulerine (S)-Reticuline->(S)-Scoulerine BBE (S)-Canadine (S)-Canadine (S)-Scoulerine->(S)-Canadine Multiple Steps Noscapine_Intermediate Noscapine Pathway Intermediate (S)-Canadine->Noscapine_Intermediate Multiple Steps Narcotine_Hemiacetal Narcotine Hemiacetal Noscapine_Intermediate->Narcotine_Hemiacetal This compound This compound Noscapine_Intermediate->this compound Putative Hydrolase (Hypothetical) Noscapine Noscapine Narcotine_Hemiacetal->Noscapine Noscapine Synthase

Caption: Proposed biosynthetic pathway of this compound branching from the noscapine pathway.

Experimental Workflow

VIGS_Workflow cluster_0 Vector Construction & Transformation cluster_1 Plant Infiltration & Silencing cluster_2 Analysis Gene_Fragment Candidate Gene Fragment VIGS_Vector TRV-based VIGS Vector Gene_Fragment->VIGS_Vector Cloning Agrobacterium Agrobacterium tumefaciens VIGS_Vector->Agrobacterium Transformation Poppy_Seedling Opium Poppy Seedling Agrobacterium->Poppy_Seedling Inoculation Infiltration Agro-infiltration Poppy_Seedling->Infiltration Silenced_Plant Gene-Silenced Plant Infiltration->Silenced_Plant Systemic Spread of Virus qRT_PCR qRT-PCR Analysis (Transcript Levels) Silenced_Plant->qRT_PCR HPLC HPLC Analysis (Alkaloid Profile) Silenced_Plant->HPLC

Caption: A typical workflow for Virus-Induced Gene Silencing (VIGS) in opium poppy.

Conclusion and Future Perspectives

The biosynthesis of this compound in Papaver somniferum is an intriguing area of plant biochemistry that is closely intertwined with the well-characterized noscapine pathway. While the final steps leading to this compound are not yet fully elucidated, the available evidence points to a branch point from the noscapine pathway, potentially involving a hydrolase-mediated reaction. The identification and characterization of the specific enzyme(s) responsible for this compound formation is a key area for future research.

Advances in functional genomics, proteomics, and metabolomics will be instrumental in unraveling the remaining mysteries of this compound biosynthesis. The application of techniques such as VIGS and heterologous expression of candidate enzymes will be crucial for validating gene function. A complete understanding of the this compound biosynthetic pathway will not only enhance our fundamental knowledge of plant specialized metabolism but also open up new avenues for the metabolic engineering of opium poppy to produce enhanced levels of this and other valuable pharmaceutical compounds.

References

Narceine: A Comprehensive Technical Guide to its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine, a phthalideisoquinoline alkaloid, is a minor but significant constituent of the opium poppy, Papaver somniferum. While not as abundant as morphine or codeine, its presence and potential pharmacological activities warrant detailed investigation. This technical guide provides an in-depth overview of the natural sources, abundance, and biosynthesis of this compound, alongside detailed experimental protocols for its quantification.

Natural Sources and Abundance of this compound

The primary natural source of this compound is the opium poppy, Papaver somniferum[1][2]. It is one of the numerous alkaloids found in the latex of the plant, commonly known as opium[3]. While present in smaller quantities compared to other major opium alkaloids, its concentration can vary depending on the poppy cultivar, environmental conditions, and the specific part of the plant analyzed.

Quantitative Abundance of this compound

The following table summarizes the reported concentrations of this compound in various parts of the Papaver somniferum plant and its products.

Plant Material/ProductThis compound ConcentrationMethod of AnalysisReference(s)
Opium0.1 - 0.5%Not Specified-
Poppy SeedsUp to 2.1 mg/kgLC-MS/MS[4]
Poppy StrawPresence confirmed, but quantitative data is limited.HPLC[5]
Poppy CapsulesPresence confirmed, but quantitative data is limited.Not Specified[6]

Biosynthesis of this compound

The biosynthetic pathway of this compound is intricately linked to that of noscapine (also known as narcotine), another major phthalideisoquinoline alkaloid in opium poppy. While the complete pathway leading to this compound has not been fully elucidated, it is hypothesized to be a downstream product of the noscapine biosynthetic pathway.

The biosynthesis of noscapine begins with (S)-reticuline and proceeds through a series of enzymatic reactions involving cytochromes P450, methyltransferases, and oxidoreductases[1][7][8]. The final step in noscapine biosynthesis is the oxidation of narcotine hemiacetal to a lactone by noscapine synthase[1].

It is proposed that this compound is synthesized from noscapine through the cleavage of the lactone ring and subsequent modifications. This transformation likely involves a hydrolase to open the lactone ring, followed by an N-methyltransferase to add a second methyl group to the nitrogen atom.

Narceine_Biosynthesis cluster_noscapine Noscapine Biosynthesis cluster_this compound Proposed this compound Biosynthesis S_Reticuline (S)-Reticuline Noscapine_Intermediates Multiple Enzymatic Steps S_Reticuline->Noscapine_Intermediates ... Noscapine Noscapine (Narcotine) Noscapine_Intermediates->Noscapine Noscapine Synthase This compound This compound Noscapine->this compound Lactone Ring Cleavage & N-methylation (Proposed)

Proposed biosynthetic pathway of this compound from noscapine.

Experimental Protocols

Accurate quantification of this compound in plant materials and derived products is crucial for research and drug development. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Preparation and Extraction

The following is a general workflow for the extraction of this compound from plant material for subsequent analysis.

Extraction_Workflow Start Plant Material (e.g., Poppy Capsules, Seeds, Straw) Homogenization Homogenization (Grinding/Milling) Start->Homogenization Extraction Extraction with Solvent (e.g., Acetonitrile/Water/Formic Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collection of Supernatant Centrifugation->Supernatant_Collection Dilution Dilution Supernatant_Collection->Dilution Filtration Filtration (0.22 µm filter) Dilution->Filtration Analysis LC-MS/MS or HPLC Analysis Filtration->Analysis

General workflow for this compound extraction from plant material.

A straightforward and validated method for the determination of six opium alkaloids, including this compound, in poppy seeds and bakery products involves extraction with a mixture of acetonitrile, water, and formic acid, followed by a ten-fold dilution and analysis by LC-MS/MS[9].

High-Performance Liquid Chromatography (HPLC) Method

While LC-MS/MS is often preferred for its sensitivity and selectivity, HPLC with UV detection can also be used for the quantification of this compound, particularly at higher concentrations.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at a wavelength of approximately 280 nm is suitable for this compound.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity, making it the method of choice for trace-level quantification of this compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for the analysis of alkaloids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. This involves monitoring specific precursor-to-product ion transitions for this compound.

    • MRM Transitions: The specific MRM transitions for this compound would need to be optimized on the instrument but would be based on the fragmentation of the protonated molecule [M+H]+.

A validated LC-MS/MS method for six opium alkaloids, including this compound, reported a limit of quantification (LOQ) of 0.1 mg/kg[9].

Conclusion

This compound is a naturally occurring alkaloid found in Papaver somniferum. While its abundance is lower than that of other major opium alkaloids, its presence is consistent across various plant parts and products. The biosynthesis of this compound is closely tied to the noscapine pathway, with its formation likely occurring through enzymatic modification of noscapine. For accurate and sensitive quantification, LC-MS/MS is the recommended analytical technique. This guide provides a foundational understanding for researchers and professionals in the field of natural products and drug development, enabling further exploration of this compound's properties and potential applications.

References

The Narcotic Mechanism of Narceine: A Postulated Framework Based on Opioid Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the potential narcotic mechanism of action of narceine, an opium alkaloid. As of November 2025, specific quantitative data on this compound's receptor binding affinities, functional activity at opioid receptors, and in vivo analgesic efficacy from peer-reviewed scientific literature is scarce. Therefore, this document provides a framework for understanding its potential mechanism based on the well-established pharmacology of other narcotic alkaloids and the general principles of opioid science. The experimental protocols, data tables, and signaling pathways described herein represent the standard methodologies that would be employed to elucidate the precise mechanism of this compound.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum)[1][2]. Historically, it has been noted for its narcotic, analgesic, and antitussive properties[3][4]. Structurally distinct from the morphinan class of opioids like morphine, its classification as a narcotic suggests an interaction with the endogenous opioid system. This guide synthesizes the current understanding of narcotic mechanisms and outlines a theoretical framework for this compound's action, intended for researchers, scientists, and drug development professionals.

Postulated Mechanism of Action: Interaction with the Endogenous Opioid System

The primary mechanism by which narcotic analgesics exert their effects is through interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems[5][6][7]. The three main classes of opioid receptors are mu (µ), delta (δ), and kappa (κ)[8].

It is hypothesized that this compound's narcotic effects are mediated by its binding to one or more of these opioid receptor subtypes. The specific receptor binding profile of this compound would determine its pharmacological characteristics, including its analgesic potency, side-effect profile, and abuse potential.

Opioid Receptor Binding

To characterize this compound's interaction with opioid receptors, competitive radioligand binding assays would be essential. These assays determine the affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Table 1: Postulated Opioid Receptor Binding Affinity (Ki) for this compound (Hypothetical Data)

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compoundTo be determinedTo be determinedTo be determined
Morphine1.2[9]200-30030-40
Naloxone (Antagonist)~1-4[10][11]~10-100[10]~15-20[11]

Note: The Ki values for morphine and naloxone are provided for reference. The values for this compound are currently undetermined.

Functional Activity at Opioid Receptors

Beyond binding, it is crucial to determine whether this compound acts as an agonist, antagonist, or partial agonist at opioid receptors. This is assessed through functional assays that measure the cellular response following receptor binding, such as the inhibition of adenylyl cyclase or the stimulation of G-protein activation (e.g., [³⁵S]GTPγS binding assays).

Table 2: Postulated Functional Activity of this compound at the µ-Opioid Receptor (Hypothetical Data)

CompoundAssay TypeEC₅₀ (nM)Eₘₐₓ (%)
This compound[³⁵S]GTPγS BindingTo be determinedTo be determined
Morphine[³⁵S]GTPγS Binding~50-100100
Buprenorphine (Partial Agonist)[³⁵S]GTPγS Binding~1-5~50-60

Note: EC₅₀ represents the concentration for 50% of maximal effect, and Eₘₐₓ is the maximum effect relative to a full agonist like morphine.

Intracellular Signaling Pathways

Upon activation by an agonist, opioid receptors trigger a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs)[8][12]. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic and other narcotic effects.

Opioid_Signaling_Pathway Generalized Opioid Receptor Signaling Pathway This compound This compound (Agonist) OpioidReceptor μ, δ, or κ Opioid Receptor (GPCR) This compound->OpioidReceptor Binds to G_protein Gi/o Protein (αβγ subunits) OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase (AC) G_protein->AdenylylCyclase αi/o inhibits GIRK GIRK Channel G_protein->GIRK βγ activates VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC βγ inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca²⁺ Influx VGCC->Ca_ion NeurotransmitterRelease Reduced Neurotransmitter Release Ca_ion->NeurotransmitterRelease Reduced Influx Leads to Hyperpolarization->NeurotransmitterRelease Analgesia Analgesia & Narcotic Effects NeurotransmitterRelease->Analgesia

Caption: Generalized Opioid Receptor Signaling Pathway.

In Vivo Analgesic Activity

The analgesic effects of this compound would be evaluated in animal models using standardized nociceptive assays. The hot plate and tail-flick tests are common methods for assessing centrally mediated analgesia.

Hot Plate Test

The hot plate test measures the latency of a rodent to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface[13]. An increase in the reaction latency following drug administration indicates an analgesic effect.

Table 3: Postulated Analgesic Effect of this compound in the Hot Plate Test (Hypothetical Data)

TreatmentDose (mg/kg)Latency (seconds) at Peak Effect
Vehicle-15 ± 2
This compoundTo be determinedTo be determined
Morphine1045 ± 5
Tail-Flick Test

The tail-flick test measures the time it takes for a rodent to move its tail away from a radiant heat source[14]. Similar to the hot plate test, a longer latency indicates analgesia.

Table 4: Postulated Analgesic Effect of this compound in the Tail-Flick Test (Hypothetical Data)

TreatmentDose (mg/kg)Latency (seconds) at Peak Effect
Vehicle-3 ± 0.5
This compoundTo be determinedTo be determined
Morphine510 ± 1.5

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the narcotic mechanism of action of this compound.

Protocol for Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the µ-opioid receptor.

  • Membrane Preparation: Cell membranes expressing the human µ-opioid receptor are prepared from transfected cell lines (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

  • Procedure:

    • In a 96-well plate, add varying concentrations of this compound.

    • Add a fixed concentration of [³H]-DAMGO (typically at its Kd value).

    • Add the cell membrane preparation.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Filtration cluster_2 Quantification & Analysis A Prepare serial dilutions of this compound B Add fixed concentration of [³H]-DAMGO A->B C Add cell membranes with μ-opioid receptors B->C D Incubate to reach binding equilibrium C->D E Rapid filtration to separate bound and free radioligand D->E F Scintillation counting to measure radioactivity E->F G Calculate IC₅₀ and Ki values F->G

Caption: Workflow for a Radioligand Binding Assay.

Protocol for the Hot Plate Analgesia Test

This protocol details the in vivo assessment of this compound's analgesic effect in rodents.

  • Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Apparatus: A hot plate apparatus with a surface temperature maintained at 55 ± 0.5 °C.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 30 minutes.

    • Determine a baseline latency for each animal by placing it on the hot plate and recording the time until a nocifensive response (paw licking or jumping) is observed. A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.

    • Administer this compound (at various doses), a vehicle control, or a positive control (e.g., morphine) via a specified route (e.g., intraperitoneal or subcutaneous).

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: The data are often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Hot_Plate_Workflow A Acclimatize animals B Measure baseline response latency A->B C Administer this compound, vehicle, or morphine B->C D Test response latency at various time points C->D E Analyze data and calculate %MPE D->E

Caption: Workflow for the Hot Plate Analgesia Test.

Structure-Activity Relationships

The chemical structure of this compound is distinct from the classic morphinan scaffold. A thorough investigation of its structure-activity relationship (SAR) would involve synthesizing and testing analogues to identify the key functional groups responsible for its potential opioid receptor affinity and efficacy. This would provide valuable insights for the design of novel analgesics[15][16].

Conclusion

While this compound is known to be a narcotic alkaloid from opium, a detailed understanding of its mechanism of action at the molecular and cellular levels is currently lacking. The framework presented in this guide, based on established principles of opioid pharmacology, outlines the necessary experimental approaches to fully characterize this compound's narcotic properties. Elucidating its receptor binding profile, functional activity, and in vivo efficacy will be crucial for determining its potential therapeutic utility and for advancing our understanding of the diverse pharmacology of opium alkaloids. Future research in this area is warranted to fill the existing gaps in our knowledge.

References

Total Synthesis of Narceine and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine is a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum). While its presence in opium is minor compared to alkaloids like morphine and codeine, its unique chemical structure has garnered interest from synthetic chemists. This technical guide provides a comprehensive overview of the synthetic approaches toward this compound and its analogs, with a primary focus on the first total synthesis of this compound imide, a closely related derivative. Due to the limited availability of a reported de novo total synthesis of this compound itself, this guide will detail the successful synthesis of this compound imide and briefly discuss the semi-synthetic conversion of narcotine to this compound.

This document is intended for an audience with a strong background in organic chemistry, particularly in the areas of heterocyclic chemistry and multi-step synthesis. It aims to provide a detailed resource for researchers interested in the synthesis of isoquinoline alkaloids and the development of related compounds with potential pharmacological applications. This compound has been noted for its opioid-like narcotic and analgesic effects, as well as antitussive properties[1][2].

Total Synthesis of this compound Imide

The first total synthesis of this compound imide was a significant achievement in the field of alkaloid synthesis. The strategy hinges on the construction of a key isoindolinone intermediate, followed by its coupling with an isoquinolinium salt and subsequent transformations to yield the final product.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound imide involves disconnecting the molecule at the exocyclic double bond and the bond connecting the isoindolinone and isoquinoline moieties. This approach simplifies the target into two key heterocyclic fragments: a substituted isoindolinone and an isoquinolinium salt.

Retrosynthesis Narceine_Imide This compound Imide Intermediates Key Disconnections Narceine_Imide->Intermediates Isoindolinone Substituted Isoindolinone Intermediates->Isoindolinone C-C bond formation Isoquinolinium Isoquinolinium Salt Intermediates->Isoquinolinium C-C bond formation

Caption: Retrosynthetic analysis of this compound imide.

Key Synthetic Steps and Experimental Protocols

The forward synthesis involves several key transformations, each with specific experimental conditions that are crucial for its success.

1. Parham Cyclization to form the Isoindolinone Core:

The synthesis commences with the construction of the substituted isoindolinone ring system via a Parham cyclization. This reaction involves an intramolecular cyclization of an ortho-lithiated N-benzoyl-N-benzylamine derivative.

2. Metalation and Coupling with Isoquinolinium Salt:

The synthesized isoindolinone is then deprotonated at the benzylic position using a strong base, such as potassium hexamethyldisilazide (KHMDS), to form a nucleophilic carbanion. This anion then attacks an appropriate isoquinolinium salt, coupling the two key fragments.

3. E1cb Elimination:

A crucial step in the synthesis is the formation of the exocyclic double bond. This is achieved through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. The quaternary ammonium salt formed in the previous step undergoes elimination upon treatment with a base to generate the desired alkene.

4. Deprotection:

The final step of the synthesis is the removal of the protecting groups. In the case of the this compound imide synthesis, a para-methoxybenzyl (PMB) group is typically used to protect the isoindolinone nitrogen. This group is cleaved under acidic conditions, often with trifluoroacetic acid (TFA), to yield the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the total synthesis of this compound imide.

StepReactantsReagents and ConditionsProductYield (%)Reference
Parham Cyclization N-(2-bromo-4,5-dimethoxybenzyl)-N-(4-methoxybenzyl)formamiden-BuLi, THF, -78 °C6,7-Dimethoxy-2-(4-methoxybenzyl)isoindolin-1-one~65[Org. Biomol. Chem., 2007, 5, 1466–1471]
Coupling Reaction 6,7-Dimethoxy-2-(4-methoxybenzyl)isoindolin-1-one and a substituted isoquinolinium iodideKHMDS, THF, -78 °CCoupled adduct~70[Org. Biomol. Chem., 2007, 5, 1466–1471]
E1cb Elimination Quaternary ammonium salt of the coupled adductKHMDS, THF, -78 °C to rtPMB-protected this compound imide~85[Org. Biomol. Chem., 2007, 5, 1466–1471]
PMB Deprotection PMB-protected this compound imideTFA, anisole, refluxThis compound Imide~90[Org. Biomol. Chem., 2007, 5, 1466–1471]
Detailed Experimental Protocols

Synthesis of 6,7-Dimethoxy-2-(4-methoxybenzyl)isoindolin-1-one (Parham Cyclization):

To a solution of N-(2-bromo-4,5-dimethoxybenzyl)-N-(4-methoxybenzyl)formamide (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 6,7-dimethoxy-2-(4-methoxybenzyl)isoindolin-1-one.

Coupling of Isoindolinone with Isoquinolinium Salt:

To a solution of 6,7-dimethoxy-2-(4-methoxybenzyl)isoindolin-1-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added KHMDS (1.1 eq, 0.5 M in toluene) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. A solution of the substituted isoquinolinium iodide (1.2 eq) in anhydrous DMF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.

(Z)-3-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)methylene)-2-(4-methoxybenzyl)-6,7-dimethoxyisoindolin-1-one (E1cb Elimination):

To a solution of the quaternary ammonium salt (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added KHMDS (1.5 eq, 0.5 M in toluene) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

This compound Imide (PMB Deprotection):

A solution of (Z)-3-((6-(2-(dimethylamino)ethyl)-4-methoxy-1,3-benzodioxol-5-yl)methylene)-2-(4-methoxybenzyl)-6,7-dimethoxyisoindolin-1-one (1.0 eq) in a mixture of trifluoroacetic acid and anisole (10:1) is refluxed for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound imide.

Synthetic Workflow

The overall synthetic workflow for the total synthesis of this compound imide is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_isoindolinone Isoindolinone Synthesis cluster_isoquinoline Isoquinoline Synthesis cluster_coupling Fragment Coupling and Elaboration SM1 Substituted Benzaldehyde Parham Parham Cyclization SM1->Parham SM2 Substituted Phenethylamine Bischler Bischler-Napieralski SM2->Bischler Isoindolinone Isoindolinone Core Parham->Isoindolinone Coupling Metalation & Coupling Isoindolinone->Coupling Isoquinoline Isoquinolinium Salt Bischler->Isoquinoline Isoquinoline->Coupling Elimination E1cb Elimination Coupling->Elimination Deprotection PMB Deprotection Elimination->Deprotection Final_Product This compound Imide Deprotection->Final_Product

References

Navigating the Solubility Landscape of Narceine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of narceine, an opium alkaloid, in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for its determination, and offers visual representations of key processes to facilitate understanding and application in a laboratory setting.

Executive Summary

This compound's solubility is a critical parameter influencing its behavior in various stages of pharmaceutical development, from extraction and purification to formulation and bioavailability. This guide addresses the current landscape of this compound solubility, acknowledging a notable scarcity of precise quantitative data across a wide range of organic solvents. To bridge this gap, this document presents available qualitative and quantitative data for this compound, supplemented with data from structurally related opium alkaloids to provide valuable context and predictive insights. Furthermore, it outlines a robust experimental protocol for determining solubility via the widely accepted shake-flask method, coupled with UV-Vis spectrophotometry for accurate concentration analysis.

Solubility Profile of this compound and Related Alkaloids

Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. The table below summarizes the known qualitative and quantitative solubility information for this compound, alongside data for other relevant opium alkaloids such as papaverine, thebaine, and noscapine. This comparative approach offers researchers a valuable tool for estimating this compound's behavior in various solvent systems.

SolventThis compoundPapaverineThebaineNoscapine
Water 0.78 mg/mL at 13 °C[1]Insoluble[2]Almost insoluble[3]Practically insoluble[4][5]
Methanol Moderately soluble in hot alcohol (qualitative)--Slightly soluble, especially when heated[6]
Ethanol Moderately soluble in hot alcohol (qualitative)[7]Soluble in hot ethanol[2]Soluble[3]Slightly soluble[4][5]
Acetone -Very soluble[2]-Likely more soluble than in water[8]
Benzene Nearly insoluble[7]Very soluble[2]Soluble[3]-
Chloroform Nearly insoluble[7]Soluble[2]Soluble[3]Slightly soluble[6]
Diethyl Ether Nearly insoluble[7]Slightly soluble[2]Slightly soluble[3]Slightly soluble[4][5]
Petroleum Ether Nearly insoluble[7]-Slightly soluble[3]-
Pyridine --Soluble[3]-
Glacial Acetic Acid -Very soluble[2]Very soluble[4][5]-

Note: The term "alcohol" in the qualitative description for this compound solubility is general. It is important to experimentally determine the specific solubility in different alcohols like methanol, ethanol, and isopropanol. The data for related alkaloids should be used as a directional guide for solvent selection in experimental work.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the equilibrium solubility method, commonly known as the shake-flask method, which is a reliable technique for determining the solubility of a compound in a specific solvent. This is followed by a procedure for concentration determination using UV-Vis spectrophotometry.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest and then measuring the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe and pass it through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry).

Concentration Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and effective method for determining the concentration of a substance in a solution, provided the substance has a chromophore that absorbs light in the UV-Vis range.

Materials:

  • UV-Vis spectrophotometer

  • Quartz or appropriate solvent-resistant cuvettes

  • Filtered, diluted this compound solutions

  • Pure solvent (as a blank)

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a solution of this compound in the solvent of interest at a known concentration.

    • Scan the solution across a range of wavelengths (e.g., 200-400 nm) to identify the wavelength at which the maximum absorbance occurs (λmax).

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank to zero the spectrophotometer.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Sample Analysis:

    • Measure the absorbance of the diluted, saturated this compound solution at λmax.

    • Use the calibration curve equation to calculate the concentration of this compound in the diluted sample.

  • Solubility Calculation:

    • Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the undiluted saturated solution.

Visualizing the Experimental Workflow

To provide a clear, at-a-glance understanding of the experimental process, the following diagram illustrates the workflow for determining this compound solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess this compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48 hours) D Filter Supernatant C->D E Dilute Sample D->E F Measure Absorbance (UV-Vis) E->F G Calculate Concentration F->G H Determine Solubility G->H

Caption: Workflow for Solubility Determination

Conclusion

While a comprehensive quantitative dataset for this compound solubility in a wide array of organic solvents remains to be fully established, this guide provides the currently available information and a robust framework for its experimental determination. By leveraging the provided data on related alkaloids and adhering to the detailed experimental protocols, researchers can effectively navigate the challenges associated with the physicochemical characterization of this compound, thereby facilitating its advancement in pharmaceutical research and development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystalline Structure of Narceine Trihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystalline structure of narceine, focusing on the most detailed crystallographic data available. While precise data for this compound trihydrate as a free base is not publicly available, this document presents a comprehensive examination of this compound hydrochloride trihydrate (C₂₃H₂₈NO₈⁺·Cl⁻·3H₂O), offering critical insights into the molecule's three-dimensional conformation, intermolecular interactions, and the foundational experimental methodologies used for its characterization. The structural information derived from the hydrochloride salt provides a robust framework for understanding the molecular geometry and potential interactions of this compound in a crystalline state.

Crystallographic Data of this compound Hydrochloride Trihydrate

The crystal structure of this compound hydrochloride trihydrate was determined by X-ray crystallography. The compound crystallizes in the triclinic system. A summary of the key crystallographic and data collection parameters is provided in Table 1.

Parameter Value
Chemical Formula C₂₃H₂₈NO₈⁺·Cl⁻·3H₂O
Molecular Weight 535.96 g/mol
Crystal System Triclinic
Space Group
a 8.948(2) Å
b 10.354(3) Å
c 14.183(4) Å
α 99.34(2)°
β 96.98(2)°
γ 104.26(2)°
Volume 1228.4(6) ų
Z 2
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 293 K
Data Collection Method ω/2θ scans
Reflections Collected 4578
Unique Reflections 4301
Final R index 0.048
wR index 0.052

Table 1: Crystallographic Data and Structure Refinement for this compound Hydrochloride Trihydrate.

Molecular Conformation and Geometry

The this compound cation in the hydrochloride trihydrate salt adopts a specific three-dimensional conformation. The molecule features two aromatic rings which are nearly perpendicular to each other, with the angle between their normals being approximately 74.3°. Key intramolecular distances and angles are within expected ranges for similar organic compounds.

The nitrogen atom is quaternized, exhibiting sp³ hybridization, which is confirmed by the nearly tetrahedral C-N-C bond angles. This positive charge on the nitrogen atom is crucial for the ionic interaction with the chloride anion.

The Hydrogen Bonding Network: A Key to Crystal Packing

A prominent feature of the crystalline structure of this compound hydrochloride trihydrate is the extensive network of hydrogen bonds. This network plays a critical role in the stabilization of the crystal lattice. The water molecules and chloride ions form infinite chains linked by strong hydrogen bonds. The this compound cations are then tethered to these chains through additional strong hydrogen bonds.

The primary hydrogen bonding interactions involve the hydroxyl group of the carboxylic acid, the protonated nitrogen, and the water molecules acting as both donors and acceptors, with the chloride ion acting as a primary acceptor. This intricate network results in the formation of a stable, three-dimensional supramolecular assembly.

Hydrogen_Bonding_Network cluster_chain Infinite Chain cluster_this compound This compound Cation Cl_ion Cl⁻ H2O_1 H₂O (1) Cl_ion->H2O_1 H2O_2 H₂O (2) H2O_1->H2O_2 H2O_3 H₂O (3) H2O_2->H2O_3 This compound C₂₃H₂₈NO₈⁺ Carboxyl O Ammonium N⁺ H2O_3->this compound O-H···O(carboxyl) This compound->Cl_ion This compound->H2O_1 N⁺-H···O

Hydrogen bonding interactions in this compound Hydrochloride Trihydrate.

Experimental Protocols

The determination of the crystalline structure of this compound hydrochloride trihydrate involved the following key experimental stages:

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a hydrochloric acid solution of this compound. Attempts to crystallize the free base of this compound did not yield crystals of sufficient quality for X-ray analysis, necessitating the use of the hydrochloride salt.

X-ray Data Collection

A single crystal of appropriate dimensions was mounted on a goniometer head. The crystallographic data were collected at room temperature (293 K) using a four-circle diffractometer with graphite-monochromated Mo Kα radiation. The unit cell parameters were determined and refined from the setting angles of a set of high-angle reflections. Intensity data were collected using the ω/2θ scan technique.

Structure Solution and Refinement

The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares procedures on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. Hydrogen atoms of the water molecules were located from a difference Fourier map and were refined isotropically. The final refinement converged to the R-values presented in Table 1, indicating a high-quality structure determination.

XRay_Crystallography_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Refinement start This compound Free Base dissolution Dissolution in HCl start->dissolution crystallization Slow Evaporation dissolution->crystallization crystal Single Crystal of this compound HCl Trihydrate crystallization->crystal mounting Mount Crystal on Goniometer crystal->mounting diffractometer X-ray Diffraction (Mo Kα) mounting->diffractometer data Collect Intensity Data diffractometer->data direct_methods Structure Solution (Direct Methods) data->direct_methods refinement Full-Matrix Least-Squares Refinement direct_methods->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Experimental workflow for X-ray crystallography of this compound HCl Trihydrate.

Conclusion for Drug Development Professionals

The detailed structural analysis of this compound hydrochloride trihydrate provides invaluable information for drug development. Understanding the three-dimensional conformation, the nature of the protonated amine, and the extensive hydrogen bonding network is crucial for:

  • Structure-Activity Relationship (SAR) Studies: The defined conformation can be used as a template for computational modeling and the design of this compound analogs with potentially enhanced therapeutic properties.

  • Formulation Development: Knowledge of the crystalline packing and intermolecular forces is essential for understanding the solid-state properties of this compound salts, which influences solubility, dissolution rate, and stability of pharmaceutical formulations.

  • Polymorph Screening: The presented crystal structure serves as a reference for identifying and characterizing different polymorphic forms of this compound salts, which can have significant implications for drug product performance and intellectual property.

While the crystal structure of the free base trihydrate remains to be determined, the data from the hydrochloride salt provides a critical and highly relevant foundation for advancing the scientific understanding and therapeutic application of this compound.

Narceine pKa: A Technical Guide to its Physicochemical Properties and Implications for Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Narceine is a naturally occurring opium alkaloid notable for its amphoteric chemical structure, containing both a tertiary amine and a carboxylic acid functional group.[1][2] This dual functionality dictates its acid-base properties, which are critical for the development of effective extraction, purification, and formulation protocols. This technical guide provides an in-depth analysis of this compound's pKa values and their direct implications for its pH-dependent solubility and separation by liquid-liquid extraction. Detailed experimental methodologies for pKa determination and a representative acid-base extraction workflow are presented, supplemented by visualizations to clarify the underlying principles for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an alkaloid found in the opium poppy, Papaver somniferum, typically constituting 0.1-0.5% of raw opium.[3] Its chemical name is 6-[[6-[2-(Dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid.[3][4] The molecule possesses two key ionizable groups: a tertiary dimethylamino group, which imparts basic properties, and a benzoic acid group, which provides acidic properties. This amphoteric nature means this compound can exist as a cation, an anion, or a neutral zwitterion depending on the pH of the surrounding medium. Understanding the dissociation constants (pKa) of these groups is fundamental to manipulating its solubility for scientific and industrial purposes.

Acid-Base Properties of this compound

The ionization state of this compound is governed by its pKa values. An amphoteric molecule like this compound is characterized by at least two pKa values: one for the acidic functional group (pKa₁) and one for the basic functional group (pKa₂).

  • pKa₁ (Carboxylic Acid) : This value represents the pH at which the carboxylic acid group (-COOH) is 50% deprotonated to its conjugate base, the carboxylate anion (-COO⁻).

  • pKa₂ (Tertiary Amine) : This value corresponds to the pH at which the conjugate acid of the amine (-NH⁺) is 50% deprotonated to the neutral amine (-N).

Quantitative Physicochemical Data

The pKa values of this compound determine its charge profile across the pH spectrum. The literature provides a specific pKa for the basic amine function. The pKa for the carboxylic acid can be estimated based on the known values for benzoic acid and its substituted derivatives, which typically range from 4.0 to 4.5.[5][6][7]

ParameterValueFunctional GroupImplication
pKa₁ ~4.2 (Estimated)Carboxylic AcidBelow this pH, the group is largely neutral (-COOH). Above this pH, it is anionic (-COO⁻).
pKa₂ 9.3 (at 20°C)[3]Tertiary Amine (Conjugate Acid)Below this pH, the group is cationic (-NH⁺). Above this pH, it is neutral (-N).
pI (Isoelectric Point) ~6.75 (Calculated)Entire MoleculeThe pH of minimum net charge and lowest aqueous solubility. Calculated as (pKa₁ + pKa₂)/2.[8][9]
Molecular Formula C₂₃H₂₇NO₈[1][4]--
Molecular Weight 445.46 g/mol [2][3]--
Aqueous Solubility 1 g in 770 mL (1.3 g/L)[3]-Solubility is highly pH-dependent. Soluble in dilute mineral acids and alkali hydroxide solutions.[3]
pH-Dependent Ionization States

The overall charge of this compound changes significantly with pH, directly impacting its solubility in aqueous versus organic solvents.

  • Strongly Acidic Conditions (pH < 4.2): The carboxylic acid is protonated (-COOH, neutral) and the amine is protonated (-NH⁺, positive). The net charge is +1 , making this compound water-soluble as a cation.

  • Intermediate pH (4.2 < pH < 9.3): The carboxylic acid is deprotonated (-COO⁻, negative) and the amine is protonated (-NH⁺, positive). The molecule exists predominantly as a zwitterion (net charge ≈ 0). Its aqueous solubility is at a minimum near the isoelectric point (pI).[10]

  • Strongly Basic Conditions (pH > 9.3): The carboxylic acid is deprotonated (-COO⁻, negative) and the amine is in its neutral free base form (-N). The net charge is -1 , making this compound water-soluble as an anion.

Implications of pKa for Extraction

The ability to modulate this compound's charge by adjusting pH is the cornerstone of its extraction and purification from complex mixtures like opium.[11][12] This process, known as acid-base extraction, relies on partitioning the molecule between an aqueous layer and an immiscible organic solvent.[13] The guiding principle is that charged species are soluble in water, while neutral species are more soluble in organic solvents.[13][14]

Logical Relationship of pH, Charge, and Solubility

The pKa values of this compound define the pH ranges for optimal partitioning into aqueous or organic phases. This relationship is crucial for designing a selective extraction strategy.

Fig. 1: Relationship between pH, this compound's ionization state, and solubility.
Liquid-Liquid Extraction Workflow

A multi-step liquid-liquid extraction protocol can be devised to isolate this compound from a crude plant extract containing other alkaloids and neutral impurities. The workflow below illustrates how pH adjustments are used to selectively move this compound between phases.

Fig. 2: A representative acid-base extraction workflow for this compound purification.

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

This method determines pKa values by monitoring pH changes during the titration of the analyte with a standardized acid or base.

1. Materials and Equipment:

  • This compound sample (~50 mg)

  • Calibrated pH meter with a glass electrode

  • Autotitrator or manual burette (10 mL, 0.005 mL resolution)

  • Stir plate and stir bar

  • Nitrogen gas source

  • Standardized 0.01 M hydrochloric acid (HCl)

  • Standardized 0.01 M sodium hydroxide (NaOH), carbonate-free

  • Deionized water, boiled to remove CO₂

  • Co-solvent (e.g., ethanol or methanol) if needed for solubility

2. Procedure:

  • Accurately weigh and dissolve the this compound sample in a known volume of deionized water (e.g., 40 mL). If solubility is low, a water-miscible co-solvent may be used, but results should be extrapolated back to 0% co-solvent if possible.

  • Place the solution in a jacketed beaker under a nitrogen atmosphere to prevent CO₂ absorption. Maintain a constant temperature (e.g., 25°C).

  • Immerse the calibrated pH electrode and begin stirring gently.

  • Titration for pKa₂ (Amine): Titrate the solution with standardized 0.01 M HCl. Record the pH value after each incremental addition of titrant. Continue well past the equivalence point.

  • Titration for pKa₁ (Acid): In a separate experiment, titrate a fresh this compound solution with standardized 0.01 M NaOH. Record the pH value after each incremental addition.

  • Plot pH (y-axis) versus the volume of titrant added (x-axis).

  • The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). This can be determined from the graph or by analyzing the first derivative of the curve (where the peak indicates the equivalence point).

Protocol for Acid-Base Extraction of this compound

This protocol outlines a general procedure for isolating this compound from a plant matrix based on the principles described above.

1. Materials and Equipment:

  • Dried and powdered source material (e.g., poppy straw)

  • Organic solvent (e.g., chloroform or dichloromethane)

  • Aqueous 5% hydrochloric acid (HCl)

  • Aqueous 10% sodium hydroxide (NaOH)

  • Separatory funnel (appropriate volume)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

2. Procedure:

  • Initial Extraction: Macerate the powdered plant material in an organic solvent like chloroform to extract alkaloids and other lipophilic compounds. Filter to remove solid plant matter.

  • Acid Wash: Transfer the organic filtrate to a separatory funnel. Add an equal volume of 5% HCl solution. Shake vigorously and allow the layers to separate. The protonated this compound (and other basic alkaloids) will partition into the upper aqueous layer.

  • Separation: Drain and collect the aqueous layer. Discard the organic layer, which contains neutral impurities. Repeat the acid wash on the organic layer to ensure complete extraction of alkaloids.

  • Precipitation at pI: Combine the aqueous extracts. Slowly add 10% NaOH dropwise while stirring and monitoring the pH. As the pH approaches the isoelectric point of this compound (~6.8), it will precipitate out of the solution as a zwitterionic solid.

  • Isolation: Collect the precipitate by filtration. Wash the solid with cold deionized water to remove residual salts.

  • Purification (Optional): The collected solid can be further purified by recrystallization or by re-dissolving it in an organic solvent after basifying the aqueous solution to pH > 10 (to form the free base) and then performing another liquid-liquid extraction. The final solvent can be removed using a rotary evaporator to yield purified this compound.

Conclusion

The amphoteric nature of this compound, defined by its acidic (pKa₁ ≈ 4.2) and basic (pKa₂ = 9.3) functional groups, is the most critical factor in developing methodologies for its separation and purification. By carefully controlling the pH of the solvent system, researchers can dictate this compound's charge state and, consequently, its solubility. This allows for its selective partitioning between aqueous and organic phases, enabling efficient isolation from complex natural sources. The principles and protocols detailed in this guide provide a robust framework for professionals in the fields of natural product chemistry, analytical science, and pharmaceutical development to effectively handle and purify this compound.

References

UV-Vis absorption spectrum of Narceine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Narceine

Introduction

This compound is a naturally occurring isoquinoline alkaloid found in the opium poppy (Papaver somniferum).[1] As a minor alkaloid of opium, its characterization and quantification are crucial for pharmaceutical research, quality control of raw materials, and forensic analysis. Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique for the qualitative and quantitative analysis of such compounds. This guide provides a comprehensive overview of the , detailing its spectral properties, the factors influencing them, and a generalized experimental protocol for its analysis.

The ability of this compound to absorb UV light is due to its complex aromatic structure containing multiple chromophores. These are parts of the molecule that absorb light, specifically the substituted benzene rings and carbonyl groups, which undergo π → π* and n → π* electronic transitions upon absorption of UV radiation.

Theoretical Background: The Beer-Lambert Law

UV-Vis spectrophotometry is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a sample and the concentration of the absorbing species.[2] The law is mathematically expressed as:

A = εcl

Where:

  • A is the absorbance (dimensionless).

  • ε (epsilon) is the molar absorption coefficient (or molar absorptivity), a measure of how strongly the chemical species absorbs light at a specific wavelength. Its units are typically L·mol⁻¹·cm⁻¹.[2]

  • c is the molar concentration of the species (mol·L⁻¹).

  • l is the path length of the cuvette, which is typically 1 cm.

The molar absorption coefficient (ε) is an intrinsic property of the molecule under specific conditions (e.g., solvent, pH, temperature).[2]

UV-Vis Absorption Data for this compound

The is characterized by distinct absorption maxima (λmax) that are highly dependent on the solvent and its pH. The available quantitative data from scientific literature is summarized below.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Log (ε)Source
This compoundEthanol2709550 L·mol⁻¹·cm⁻¹3.98[3]
This compound HClWater + HCl208Not ReportedNot Reported[4]
This compound HClWater + HCl255Not ReportedNot Reported[4]

Note: The molar absorptivity for this compound in ethanol was calculated from the reported log(ε) value.

The data reveals a significant shift in the absorption maxima based on the solvent system. In neutral ethanol, a primary absorption peak is observed at 270 nm.[3] However, in an acidic aqueous solution (Water + HCl), the spectrum shows two maxima at 208 nm and 255 nm.[4] This hypsochromic (blue) shift from 270 nm to 255 nm is indicative of the protonation of the this compound molecule in an acidic environment, which alters the electronic structure and transition energies of its chromophores.

Factors Influencing the Absorption Spectrum

The electronic absorption spectrum of a molecule like this compound can be influenced by several factors:

  • Solvent Polarity : Solvents of different polarities can interact with the solute molecule, stabilizing either the ground state or the excited state, leading to shifts in the absorption maxima.[5][6]

  • pH of the Solution : As observed in the data, pH plays a critical role. This compound contains a tertiary amine group which can be protonated in acidic conditions. This protonation changes the electronic distribution within the molecule, thereby affecting the energy required for electronic transitions and shifting the λmax.

  • Molecular Structure : The inherent arrangement of conjugated systems, aromatic rings, and auxochromes (like hydroxyl and methoxy groups) within the this compound structure dictates its characteristic UV-Vis spectrum.

Detailed Experimental Protocol

The following is a generalized methodology for determining the .

5.1 Instrumentation

  • A calibrated double-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-400 nm.

  • Matched quartz cuvettes with a 1 cm path length.

5.2 Reagents and Sample Preparation

  • Solvents : Use analytical or HPLC grade solvents, such as ethanol or a prepared solution of 0.1 M hydrochloric acid.

  • This compound Standard Stock Solution : Accurately weigh a precise amount of this compound standard (e.g., 10 mg) and dissolve it in a known volume (e.g., 100 mL) of the chosen solvent to create a stock solution (e.g., 100 µg/mL). Sonication may be used to ensure complete dissolution.

  • Working Solutions : Prepare a series of dilutions from the stock solution to create working standards of various concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).[7] This is necessary for constructing a calibration curve for quantitative analysis.

5.3 Measurement Procedure

  • Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.

  • Baseline Correction : Fill both the sample and reference cuvettes with the same solvent that was used to prepare the samples (the "blank"). Place them in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Spectrum Acquisition : Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample. Place it back in the sample holder.

  • Scanning : Initiate the scan. The instrument will measure the absorbance of the sample relative to the solvent blank across the specified wavelength range.

  • Data Recording : Record the resulting spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for the UV-Vis spectrophotometric analysis of this compound.

UV_Vis_Workflow start Start prep_sample Sample & Standard Preparation start->prep_sample prep_instrument Instrument Setup & Baseline Correction prep_sample->prep_instrument Place blank in instrument measure Measure Absorbance Spectrum prep_instrument->measure Place sample in instrument analyze Data Analysis measure->analyze quantify Identify λmax & Determine Concentration analyze->quantify end_node End quantify->end_node

Caption: Workflow for UV-Vis analysis of this compound.

Applications in Research and Drug Development

  • Quantitative Analysis : By creating a calibration curve (plotting absorbance vs. concentration) at a specific λmax, the concentration of this compound in an unknown sample can be accurately determined. This is vital for dose uniformity testing in pharmaceutical formulations.

  • Purity Assessment : The UV-Vis spectrum can serve as a preliminary check for the purity of a this compound sample. The presence of impurities with significant UV absorbance may lead to spectral distortions or the appearance of additional peaks.

  • Detector for Chromatography : UV-Vis detectors are commonly coupled with High-Performance Liquid Chromatography (HPLC) systems. By monitoring the column eluent at a λmax of this compound (e.g., 270 nm), it can be selectively detected and quantified in complex mixtures like plant extracts.

Conclusion

The is a valuable analytical characteristic for its identification and quantification. Its primary absorption maximum is observed at 270 nm in ethanol and shifts to 255 nm and 208 nm in acidic aqueous solutions, demonstrating the significant influence of solvent and pH on its spectral properties. A standardized spectrophotometric protocol enables researchers and drug development professionals to reliably analyze this important isoquinoline alkaloid for quality control, formulation development, and research purposes.

References

Unraveling the Molecular Fragmentation of Narceine: A Mass Spectrometric Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of Narceine, an isoquinoline alkaloid found in opium. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed examination of its behavior under mass spectrometric analysis, crucial for its identification and characterization in various matrices.

Core Data Summary

This compound, with a molecular formula of C₂₃H₂₇NO₈ and a molecular weight of 445.46 g/mol , exhibits a characteristic fragmentation pattern under tandem mass spectrometry (MS/MS)[1][2]. The analysis, typically performed using an ion trap mass spectrometer with electrospray ionization (ESI) in positive ion mode, reveals key structural information about the molecule. The protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 446.1809, serves as the precursor ion for fragmentation analysis[2].

The collision-induced dissociation (CID) of the precursor ion yields a series of product ions that are indicative of the this compound structure. The most prominent fragment ions are consistently observed at m/z 365, 324, and 383[2]. These fragments arise from the systematic cleavage of specific bonds within the molecule, providing a unique fingerprint for its identification.

Parameter Value Reference
Molecular Formula C₂₃H₂₇NO₈[1][2]
Molecular Weight 445.46 g/mol [1][2]
Precursor Ion ( [M+H]⁺ ) m/z 446.1809[2]
Major Fragment Ion 1 m/z 365[2]
Major Fragment Ion 2 m/z 324[2]
Major Fragment Ion 3 m/z 383[2]

Elucidation of the Fragmentation Pathway

The fragmentation of this compound is proposed to initiate from the protonated molecular ion, [M+H]⁺. The observed product ions can be rationalized by the cleavage of key functional groups and the core structure, consistent with the fragmentation patterns of isoquinoline alkaloids.

Narceine_Fragmentation cluster_precursor Precursor Ion cluster_fragments Major Fragment Ions Precursor This compound [M+H]⁺ m/z 446.1809 Frag1 Fragment 1 m/z 383 Precursor->Frag1 Loss of C₂H₅NO (Dimethylamino-ethyl group) Frag2 Fragment 2 m/z 365 Precursor->Frag2 Loss of C₃H₇NO₂ (Further fragmentation) Frag3 Fragment 3 m/z 324 Precursor->Frag3 Loss of C₇H₅O₃ (Veratric acid moiety)

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocol: Tandem Mass Spectrometry of this compound

The following provides a generalized methodology for the analysis of this compound using tandem mass spectrometry, based on typical procedures for isoquinoline alkaloids.

1. Sample Preparation:

  • A standard solution of this compound is prepared in a suitable solvent, typically methanol or a mixture of methanol and water, to a final concentration in the low µg/mL range.

  • For analysis in complex matrices such as biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is employed to isolate and concentrate the analyte.

2. Mass Spectrometric Analysis:

  • Instrumentation: An ion trap or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is utilized.

  • Ionization Mode: Positive ion mode is selected for the detection of the protonated molecule [M+H]⁺.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system for separation from other components.

  • MS1 Scan: A full scan in the mass range of m/z 100-500 is performed to identify the precursor ion of this compound at m/z 446.18.

  • MS/MS (Product Ion Scan): The precursor ion at m/z 446.18 is isolated in the first stage of the mass spectrometer. Collision-induced dissociation (CID) is then performed by introducing a collision gas (e.g., argon or nitrogen) into the collision cell. The resulting product ions are scanned in the second stage of the mass spectrometer to generate the fragmentation spectrum.

  • Collision Energy: The collision energy is optimized to achieve efficient fragmentation of the precursor ion and to produce a rich spectrum of product ions. This is typically varied to observe the formation and disappearance of different fragments.

This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided data and methodologies are essential for the accurate identification and structural elucidation of this important alkaloid in various scientific and industrial applications.

References

Methodological & Application

Application Note: Quantification of Narceine in Raw Opium using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine is one of the numerous alkaloids present in raw opium, the dried latex of Papaver somniferum. Although not as abundant as morphine or codeine, its quantification is crucial for the comprehensive chemical profiling of opium samples, which is essential in pharmaceutical drug development, quality control of opium-derived products, and forensic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, reliable, and accessible method for the determination of this compound content. This application note provides a detailed protocol and experimental workflow for the quantification of this compound in raw opium.

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis for the quantification of this compound.

Sample Preparation

A representative and homogeneous sample is critical for accurate quantification.

Materials:

  • Raw opium sample

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Analytical balance

Protocol:

  • Accurately weigh approximately 100 mg of a homogenized raw opium sample into a 10 mL volumetric flask.

  • Add 5 mL of methanol and sonicate for 20 minutes at 40°C.[1]

  • Allow the solution to cool to room temperature.

  • The extraction procedure is repeated with an additional 5 mL of methanol to ensure complete extraction of the alkaloids.[1]

  • Combine the extracts and dilute to the 10 mL mark with methanol.[1]

  • Centrifuge the extract at 4000 rpm for 5 minutes to pellet any insoluble material.[1]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-6 min: 10% to 70% B; 6-9 min: 70% to 10% B; 9-11 min: 10% B (re-equilibration)
Flow Rate 0.25 mL/min[2][3]
Injection Volume 10 µL[2][3]
Column Temperature 30°C[2][3]

| Detection Wavelength | 230 nm |

Note: The gradient described is a general starting point based on similar alkaloid separations and may require optimization for specific instrumentation and columns.

Data Presentation

The following tables summarize the quantitative data for this compound and other major opium alkaloids, compiled from various studies. This data is essential for method validation and performance evaluation.

Table 1: Method Validation Parameters for Opium Alkaloids by HPLC

AnalyteRetention Time (min)Linearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)
This compound Variable≥ 0.999N/AN/A70-110[2]
MorphineVariable≥ 0.999[3]0.06 - 1.5[3]0.1 - 6[3]70-110[2]
CodeineVariable≥ 0.999[3]0.06 - 1.5[3]0.1 - 6[3]70-110[2]
ThebaineVariable≥ 0.999[3]0.06 - 1.5[3]0.1 - 6[3]70-110[2]
PapaverineVariable≥ 0.999[3]0.06 - 1.5[3]0.1 - 6[3]70-110[2]
NoscapineVariable≥ 0.999[3]0.06 - 1.5[3]0.1 - 6[3]70-110[2]

Retention times are variable and dependent on the specific HPLC system, column, and mobile phase conditions. LOD and LOQ values for this compound via HPLC-UV were not explicitly available in the reviewed literature but are expected to be in a similar range to other alkaloids.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in a raw opium sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Raw Opium extract Solvent Extraction (Methanol + Sonication) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_vial Sample Injection filter->hplc_vial separation C18 Column Separation hplc_vial->separation detection UV Detection (230 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification (Peak Area vs. Standard Curve) chromatogram->quantification

Caption: Workflow for this compound Quantification.

Logical Relationship of Opium Alkaloids

The following diagram illustrates the biosynthetic relationship of major opium alkaloids, including this compound, originating from the precursor (R)-reticuline.

signaling_pathway cluster_phenanthrenes Phenanthrene Alkaloids cluster_benzylisoquinolines Benzylisoquinoline Alkaloids cluster_phthalideisoquinolines Phthalideisoquinoline Alkaloids Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Laudanine Laudanine Reticuline->Laudanine Noscapine Noscapine Reticuline->Noscapine Multiple Steps Thebaine Thebaine Salutaridine->Thebaine Oripavine Oripavine Thebaine->Oripavine Codeine Codeine Thebaine->Codeine Morphine Morphine Oripavine->Morphine Codeine->Morphine Papaverine Papaverine Laudanine->Papaverine This compound This compound Noscapine->this compound

Caption: Biosynthetic Relationship of Opium Alkaloids.

References

Application Note: GC-MS Analysis of Narceine in Poppy Straw

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine is a phthalideisoquinoline alkaloid found in opium poppy (Papaver somniferum). While it is one of the minor alkaloids in poppy straw, its analysis is crucial for a comprehensive understanding of the alkaloid profile, which has implications for pharmaceutical manufacturing, forensic science, and agricultural research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to its polar nature, this compound requires derivatization to increase its volatility for successful GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound in poppy straw.

Quantitative Data Summary

The concentration of alkaloids in poppy straw can vary significantly depending on the poppy cultivar, growing conditions, and harvesting time. The following table summarizes the typical concentrations of major alkaloids found in poppy straw, providing a comparative context for this compound analysis.

AlkaloidTypical Concentration Range in Poppy Straw (% w/w)
Morphine0.2 - 1.0
Codeine0.05 - 0.3
Thebaine0.05 - 0.5
Papaverine0.1 - 0.5
Noscapine (Narcotine)0.1 - 1.0
This compound Typically < 0.5 [1]

Experimental Protocols

Extraction of Alkaloids from Poppy Straw

This protocol describes a solid-liquid extraction method to isolate alkaloids from dried poppy straw material.

Materials:

  • Dried and finely ground poppy straw

  • Methanol

  • Ammonium hydroxide solution (10%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Filter paper

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Weigh 1 gram of finely ground poppy straw into a 50 mL conical flask.

  • Add 20 mL of methanol and 2 mL of 10% ammonium hydroxide solution.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) on the pellet with a fresh portion of the extraction solvent.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

  • Redissolve the dried extract in 10 mL of dichloromethane.

  • Filter the solution through anhydrous sodium sulfate to remove any residual water.

  • The resulting solution is now ready for derivatization.

Derivatization of this compound for GC-MS Analysis

Due to the presence of a carboxylic acid and a tertiary amine, this compound is a polar molecule with low volatility, making it unsuitable for direct GC-MS analysis. Silylation is a common derivatization technique to increase the volatility of such compounds. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • Extracted alkaloid sample in dichloromethane

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Transfer 100 µL of the alkaloid extract into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried extract.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following are suggested GC-MS parameters for the analysis of derivatized this compound. These parameters may require optimization based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-600

  • Scan Mode: Full Scan

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis PoppyStraw Poppy Straw Sample ExtractionSolvent Add Methanol & Ammonium Hydroxide PoppyStraw->ExtractionSolvent Sonication Sonication ExtractionSolvent->Sonication Centrifugation Centrifugation Sonication->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Dichloromethane Evaporation->Reconstitution Drying Drying over Sodium Sulfate Reconstitution->Drying DriedExtract Dried Extract Drying->DriedExtract Extracted Alkaloids AddReagents Add Pyridine & BSTFA + 1% TMCS DriedExtract->AddReagents Heating Heating at 70°C AddReagents->Heating Injection Injection into GC-MS Heating->Injection Derivatized Sample Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Experimental workflow for GC-MS analysis of this compound in poppy straw.

Expected Results

The derivatization with BSTFA is expected to replace the active hydrogen of the carboxylic acid group in this compound with a trimethylsilyl (TMS) group, forming this compound-TMS ether. This derivatized compound will be more volatile and exhibit better chromatographic behavior on a non-polar column like the HP-5MS. The mass spectrum of the derivatized this compound will show a characteristic molecular ion and fragmentation pattern that can be used for its identification and quantification. The expected molecular ion for the mono-silylated this compound (C26H35NO8Si) would be at m/z 517.

Discussion

The successful GC-MS analysis of this compound in poppy straw hinges on effective extraction and derivatization. The described solid-liquid extraction protocol is a general method for poppy alkaloids and should provide good recovery for this compound. The silylation with BSTFA is a robust and widely used derivatization technique for compounds containing active hydrogens. It is crucial to ensure all reagents are anhydrous, as moisture can deactivate the silylating agent.

The proposed GC-MS method provides a starting point for the analysis. Optimization of the temperature program and other parameters may be necessary to achieve optimal separation from other alkaloids and matrix components. For quantitative analysis, the use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response. A suitable internal standard would be a structurally similar compound that is not present in the poppy straw extract, such as a deuterated analog of another poppy alkaloid.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound in poppy straw. By following the detailed protocols for extraction, derivatization, and GC-MS analysis, researchers can achieve reliable identification and quantification of this minor but important alkaloid. The provided quantitative data summary and visual workflow aid in understanding the context and practical execution of the analysis.

References

Application Note: A Validated UPLC Method for the Quantification of Narceine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and accurate quantification of Narceine, an opium alkaloid.[1][2] The developed method is sensitive, specific, and robust, making it suitable for high-throughput analysis in research, quality control, and drug development settings. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum).[1] It possesses narcotic properties and has been historically investigated for its therapeutic potential.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. This application note presents a validated UPLC method that offers significant advantages over traditional HPLC methods, including shorter run times, improved resolution, and reduced solvent consumption.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueReference
Molecular FormulaC23H27NO8[3][4]
Molar Mass445.46 g/mol [2][3]
Melting Point176°C (as trihydrate)[3][5]
UV Maximum (in Ethanol)270 nm[5]
SolubilitySlightly soluble in cold water, soluble in hot water and alcohol.[5]

Experimental Protocols

Instrumentation and Chromatographic Conditions
  • System: A UPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended for the separation of alkaloids.

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is proposed.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 270 nm (based on the UV maximum of this compound).[5]

  • Injection Volume: 2 µL

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation method will vary depending on the matrix. For bulk drug substances, dissolve a known amount in the mobile phase. For formulations, an extraction step may be necessary to isolate the this compound from excipients.

Method Validation

The developed UPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and a this compound standard solution. The chromatograms were examined for any interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 5 to 100 µg/mL. The peak area was plotted against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the 50 µg/mL standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days. The relative standard deviation (%RSD) was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect of these changes on the retention time and peak area of this compound was observed.

Data Presentation

The quantitative results of the method validation are summarized in the tables below.

Table 1: Linearity Data

ParameterResult
Linearity Range5 - 100 µg/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.999

Table 2: Accuracy Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%40DataData
100%50DataData
120%60DataData

Table 3: Precision Data

Precision% RSD
Repeatability (Intra-day)< 2.0%
Intermediate Precision (Inter-day)< 2.0%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)Data
Limit of Quantification (LOQ)Data

Table 5: Robustness Data

Parameter VariedEffect on Retention TimeEffect on Peak Area
Flow Rate (±0.02 mL/min)NegligibleNegligible
Column Temperature (±2°C)NegligibleNegligible
Mobile Phase Composition (±2%)NegligibleNegligible

Visualizations

UPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Validation Standard This compound Reference Standard Standard_Prep Prepare Standard Solutions Standard->Standard_Prep Sample Sample Matrix Sample_Prep Prepare Sample Solutions Sample->Sample_Prep UPLC_System UPLC System Standard_Prep->UPLC_System Sample_Prep->UPLC_System Chromatography Chromatographic Separation UPLC_System->Chromatography Detection PDA Detection at 270 nm Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Validation Method Validation Integration->Validation

Caption: Experimental workflow for the UPLC analysis of this compound.

Validation_Parameters cluster_parameters ICH Validation Parameters Validated_Method Validated UPLC Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision LOD LOD Validated_Method->LOD LOQ LOQ Validated_Method->LOQ Robustness Robustness Validated_Method->Robustness

Caption: Relationship of the validated method to ICH parameters.

Conclusion

The developed and validated UPLC method provides a rapid, sensitive, and reliable approach for the quantification of this compound. The method meets all the requirements for routine analysis in a quality control environment and can be effectively used in various stages of drug development. The short run time and high efficiency of the UPLC system allow for high-throughput analysis, leading to increased productivity.

References

Capillary Electrophoresis for the Separation of Narceine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine is a benzylisoquinoline alkaloid found in opium poppy (Papaver somniferum) and is of significant interest in pharmaceutical research and forensic analysis due to its potential therapeutic properties and its use as a marker in the origin assessment of opium samples.[1][2] Capillary Electrophoresis (CE) offers a powerful analytical technique for the separation and quantification of this compound and other opium alkaloids, providing high efficiency, rapid analysis times, and minimal sample and reagent consumption. This document provides detailed application notes and protocols for the separation of this compound using Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective CE separation methods.

PropertyValueReference
Molecular FormulaC₂₃H₂₇NO₈
Molecular Weight445.46 g/mol
pKa9.3
UV max (in ethanol)270 nm

The pKa value of 9.3 indicates that this compound is a weakly basic compound. In acidic buffers with a pH significantly lower than its pKa, this compound will be protonated and carry a positive charge, enabling its separation by CZE.

Principle of Separation

Capillary Zone Electrophoresis (CZE) separates ionic species based on their charge-to-size ratio in an electric field. When a voltage is applied across a capillary filled with a background electrolyte (BGE), positively charged analytes like protonated this compound migrate towards the cathode at different velocities depending on their electrophoretic mobility. The electroosmotic flow (EOF), the bulk flow of the BGE towards the cathode, also influences the migration of all analytes.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography. A surfactant is added to the BGE at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. This technique allows for the separation of both charged and neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer.

Experimental Protocols

Two primary CE methods are presented for the separation of this compound: a Capillary Zone Electrophoresis (CZE) method for the separation of charged alkaloids and a Micellar Electrokinetic Chromatography (MEKC) method for the simultaneous separation of a broader range of opium alkaloids.

Method 1: Capillary Zone Electrophoresis (CZE)

This method is suitable for the separation of the principal, positively charged opium alkaloids, including this compound.

Instrumentation and Consumables:

  • Capillary Electrophoresis system with UV detector

  • Fused-silica capillary (e.g., 50 µm I.D., effective length 50 cm)

  • Data acquisition and processing software

  • pH meter

  • Microcentrifuge

  • Syringe filters (0.22 µm)

Reagents and Solutions:

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • This compound standard and other opium alkaloid standards (e.g., morphine, codeine, thebaine, papaverine)

Protocol:

  • Capillary Conditioning (New Capillary):

    • Flush the capillary with 1 M NaOH for 30 minutes.

    • Flush with deionized water for 15 minutes.

    • Flush with 0.1 M HCl for 15 minutes.

    • Flush with deionized water for 15 minutes.

    • Finally, flush with the background electrolyte for 20 minutes.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM sodium phosphate buffer.

    • Adjust the pH to 2.35 with phosphoric acid.

    • Filter the buffer through a 0.22 µm filter and degas before use.

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of this compound and other alkaloid standards in methanol (e.g., 1 mg/mL).

    • Prepare working standard mixtures by diluting the stock solutions with the BGE to the desired concentration (e.g., 10-100 µg/mL).

    • For opium samples, perform an acidic extraction:

      • Accurately weigh the sample and add 2.5% (w/v) aqueous acetic acid.

      • Sonicate for 30 minutes and then centrifuge.

      • Filter the supernatant through a 0.22 µm syringe filter.

      • Dilute the filtrate with BGE as needed.

  • CE Analysis:

    • Pre-injection rinsing: Flush the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 3 minutes.

    • Injection: Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).

    • Separation: Apply a voltage of +20 kV.

    • Temperature: Maintain the capillary temperature at 25°C.

    • Detection: Monitor the absorbance at 224 nm.

Method 2: Micellar Electrokinetic Chromatography (MEKC)

This method is effective for the simultaneous separation of a wider range of opium alkaloids, including this compound and more hydrophobic compounds.[3]

Instrumentation and Consumables:

  • Same as for the CZE method.

Reagents and Solutions:

  • Sodium tetraborate

  • Potassium dihydrogen phosphate

  • Cetyltrimethylammonium bromide (CTAB)

  • Dimethylformamide (DMF)

  • Pholcodine (internal standard, optional)

  • Other reagents as listed for the CZE method.

Protocol:

  • Capillary Conditioning: Follow the same procedure as for the CZE method.

  • Background Electrolyte (BGE) Preparation: [3]

    • Prepare a solution containing 0.01 M potassium dihydrogen phosphate and 0.01 M sodium tetraborate.

    • Add 0.05 M CTAB and 10% (v/v) dimethylformamide.

    • Adjust the pH to 8.6.

    • Filter the buffer through a 0.22 µm filter and degas.

  • Standard and Sample Preparation:

    • Prepare stock and working standards as described for the CZE method, using the MEKC BGE as the diluent.

    • Sample preparation can follow the same acidic extraction protocol.

  • CE Analysis: [3]

    • Pre-injection rinsing: Same as for the CZE method.

    • Injection: Inject the sample hydrodynamically.

    • Separation: Apply a voltage of -25 kV (note the negative polarity).

    • Temperature: Maintain the capillary temperature at 28°C.

    • Detection: Monitor the absorbance at 254 nm.

Data Presentation

The following tables summarize representative quantitative data for the separation of major opium alkaloids using capillary electrophoresis. Note that specific quantitative data for this compound, such as theoretical plates and resolution, were not explicitly detailed in the reviewed literature. The data presented for other alkaloids serve to illustrate the expected performance of the methods.

Table 1: CZE Method Performance for Major Opium Alkaloids

AnalyteMigration Time (min) (Representative)Linearity (R²)LOD (ng/mL)RSD Migration Time (%)RSD Peak Area (%)
Thebaine~4.5>0.994500.34 - 0.691.03 - 3.56
Codeine~5.0>0.995000.34 - 0.691.03 - 3.56
Morphine~6.0>0.998500.34 - 0.691.03 - 3.56
Papaverine~8.0>0.995500.34 - 0.691.03 - 3.56
Noscapine~9.5>0.995000.34 - 0.691.03 - 3.56

Data compiled from a representative CZE method for opium alkaloids.[4]

Table 2: MEKC Method Validation Data

ParameterResult
Analysis Time< 10 minutes
LinearityGood agreement with HPLC
Precision (%RSD, Peak Area)1.7% (for morphine)
ApplicationSuccessful separation of morphine, codeine, thebaine, oripavine, papaverine, narcotine, this compound, cryptopine, and salutaridine.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing Cap_Condition Capillary Conditioning (NaOH, H2O, HCl, H2O, BGE) Rinsing Pre-injection Rinsing (NaOH, H2O, BGE) Cap_Condition->Rinsing BGE_Prep Background Electrolyte Preparation BGE_Prep->Rinsing Sample_Prep Sample/Standard Preparation Injection Hydrodynamic Injection Sample_Prep->Injection Rinsing->Injection Separation Voltage Application Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the CE analysis of this compound.

Logical Relationships in CE Separation

G cluster_params Adjustable Parameters cluster_effects Primary Effects cluster_performance Performance Metrics pH Buffer pH Analyte_Charge Analyte Charge State pH->Analyte_Charge EOF Electroosmotic Flow pH->EOF Buffer_Conc Buffer Concentration Buffer_Conc->EOF Joule_Heat Joule Heating Buffer_Conc->Joule_Heat Voltage Applied Voltage Voltage->EOF Voltage->Joule_Heat Analysis_Time Analysis Time Voltage->Analysis_Time Additives Additives (e.g., SDS, Cyclodextrins) Additives->EOF Partitioning Analyte-Micelle Partitioning Additives->Partitioning Migration_Time Migration Time Analyte_Charge->Migration_Time EOF->Migration_Time Efficiency Peak Efficiency Joule_Heat->Efficiency Partitioning->Migration_Time Resolution Resolution Migration_Time->Resolution Migration_Time->Analysis_Time Efficiency->Resolution

Caption: Key parameters influencing the CE separation of this compound.

Conclusion

Capillary electrophoresis, in both CZE and MEKC modes, provides a rapid, efficient, and reliable approach for the separation and analysis of this compound in various samples. The choice between CZE and MEKC will depend on the specific analytical requirements, with CZE being suitable for the analysis of charged alkaloids and MEKC offering broader selectivity for both charged and neutral species. Careful optimization of parameters such as buffer pH, concentration, and applied voltage is crucial for achieving the desired separation performance. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the fields of pharmaceutical analysis and drug development.

References

Application Notes and Protocols for the Identification of Narceine using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification of Narceine using Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Introduction

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective chromatographic technique widely used for the separation and identification of compounds in a mixture. In the context of pharmaceutical analysis and drug development, TLC serves as a crucial tool for the qualitative identification of alkaloids, including this compound, an opium alkaloid. Its simplicity and efficiency make it suitable for screening raw materials, monitoring reaction progress, and assessing the purity of isolated compounds. High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and reproducibility over conventional TLC.

Principle of Separation

The separation of this compound by TLC is based on the principle of adsorption chromatography. A solid stationary phase, typically silica gel, is coated onto a solid support (e.g., glass or aluminum plate). The sample containing this compound is applied as a small spot or band onto the stationary phase. The TLC plate is then placed in a sealed chamber containing a shallow pool of a liquid mobile phase. As the mobile phase ascends the plate by capillary action, it flows over the sample spot.

The components of the sample mixture, including this compound, will partition between the stationary phase and the mobile phase. The extent of migration of each component up the plate depends on its affinity for the stationary phase versus its solubility in the mobile phase. Compounds with a higher affinity for the stationary phase and lower solubility in the mobile phase will travel a shorter distance, resulting in a lower Retention Factor (Rf) value. Conversely, compounds with a lower affinity for the stationary phase and higher solubility in the mobile phase will travel further up the plate, yielding a higher Rf value. The unique Rf value of this compound in a specific TLC system can be used for its identification.

Experimental Protocols

Materials and Reagents
  • TLC/HPTLC Plates: Silica gel 60 F₂₅₄ pre-coated plates

  • Mobile Phase Solvents:

    • Toluene (analytical grade)

    • Acetone (analytical grade)

    • Ethanol (analytical grade)

    • Aqueous Ammonia (25%)

  • Sample Solvent: Methanol (analytical grade)

  • Reference Standard: this compound (of known purity)

  • Visualization Reagent:

    • Dragendorff's reagent with sodium nitrite (NaNO₂)

    • Iodoplatinate reagent

  • Apparatus:

    • TLC developing chamber

    • Capillary tubes or micropipettes for sample application

    • Spraying bottle for reagent application

    • Drying oven or hot plate

    • UV lamp (254 nm and 366 nm)

    • Densitometer (for HPTLC, optional)

Standard and Sample Preparation
  • Standard Solution: Prepare a standard solution of this compound in methanol at a concentration of 1 mg/mL.

  • Sample Solution: Dissolve the sample to be analyzed in methanol to an appropriate concentration. If the sample is a plant extract, a preliminary extraction and clean-up may be necessary. For instance, plant material can be ground and extracted with methanol, followed by filtration and concentration of the extract. The final residue is then redissolved in a small volume of methanol.[1]

Chromatographic Development
  • Plate Preparation: Handle the TLC/HPTLC plates carefully, avoiding contact with the silica gel surface. Using a soft pencil, lightly draw a starting line (origin) approximately 1.5 cm from the bottom edge of the plate.

  • Sample Application: Apply the standard and sample solutions as small spots (2-3 mm in diameter) or narrow bands onto the origin line using a capillary tube or micropipette. Ensure sufficient distance between the spots to prevent them from merging.

  • Chamber Saturation: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper saturated with the mobile phase inside the chamber to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.

  • Development: Carefully place the spotted TLC plate into the developing chamber. Ensure the origin line is above the level of the mobile phase. Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • Drying: Once the solvent front has traveled a sufficient distance (e.g., 12.5 cm), remove the plate from the chamber and immediately mark the solvent front with a pencil.[1] Dry the plate in a fume hood or with a stream of warm air.

Visualization
  • UV Detection: Examine the dried plate under UV light at 254 nm and 366 nm. Some compounds may appear as dark spots against a fluorescent background (quenching) or may fluoresce themselves.

  • Chemical Staining:

    • Dragendorff's Reagent: Spray the plate with Dragendorff's reagent, followed by a spray of sodium nitrite solution.[1] Alkaloids typically produce orange to reddish-brown spots.

    • Iodoplatinate Reagent: Spray the plate with iodoplatinate reagent. Alkaloids generally yield violet, blue, or brown spots.

Identification and Data Analysis

The identification of this compound is based on the comparison of the Rf value and the color of the spot of the sample with that of the this compound standard run on the same plate.

The Rf value is calculated using the following formula:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Data Presentation

The following table summarizes the reported chromatographic conditions and Rf values for this compound.

Stationary PhaseMobile Phase (v/v/v/v)Reported Rf Value (approx.)Visualization MethodReference
Silica gel 60 HPTLCToluene : Acetone : Ethanol : Aq. Ammonia (25%) (40:40:6:2)Not explicitly stated, but separated from other opium alkaloidsDragendorff's reagent with NaNO₂[1]
Whatman paper No. 1Isobutanol : Toluene saturated with water0.0Not specified[2]

Note: Rf values can be influenced by several factors including the exact thickness of the stationary phase, temperature, and chamber saturation. Therefore, it is crucial to co-chromatograph the sample with an authentic standard of this compound for reliable identification.

Mandatory Visualizations

Experimental Workflow for TLC Identification of this compound

TLC_Workflow A Standard & Sample Preparation C Sample Application (Spotting) A->C B TLC Plate Preparation (Mark Origin) B->C E Chromatographic Development C->E D Chamber Saturation with Mobile Phase D->E F Drying of the TLC Plate E->F G Visualization F->G H UV Light (254/366 nm) G->H Non-destructive I Chemical Staining (e.g., Dragendorff's) G->I Destructive J Data Analysis (Rf Calculation & Comparison) H->J I->J K Identification of this compound J->K

Caption: Workflow for this compound identification by TLC.

Logical Relationship for TLC Separation

TLC_Principle cluster_compound Compound Properties cluster_tlc TLC System Compound This compound Polarity Polarity Compound->Polarity Solubility Solubility in Mobile Phase Polarity->Solubility Affinity Affinity for Stationary Phase Polarity->Affinity Result Rf Value (Migration Distance) Solubility->Result Increases Affinity->Result Decreases SP Stationary Phase (e.g., Silica Gel - Polar) SP->Affinity MP Mobile Phase (Less Polar) MP->Solubility Identification Identification Result->Identification

Caption: Factors influencing TLC separation of this compound.

References

Narceine as a Reference Standard in Forensic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic science, the accurate identification and quantification of controlled substances is paramount. Reference standards are critical components of analytical workflows, ensuring the reliability and traceability of results. Narceine, an isoquinoline alkaloid found in opium, serves as an important reference material in the analysis of seized drug samples. Its presence and concentration can be indicative of the origin and processing of illicit heroin. These application notes provide detailed protocols for the use of this compound as a reference standard in forensic laboratories, focusing on its physicochemical properties, analytical methodologies, and data interpretation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical methods. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name 6-[[6-[2-(Dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid[1]
Molecular Formula C₂₃H₂₇NO₈[1]
Molecular Weight 445.47 g/mol [1]
CAS Number 131-28-2[1]
Appearance Crystalline solid[1]
Melting Point 145 °C[1]
Solubility 0.78 mg/mL in water at 13 °C[1]
Storage Temperature 2-8 °C, protect from light
Purity (as CRM) ≥98% (or as specified on the Certificate of Analysis)

Application: Quantitative Analysis of this compound in Seized Heroin Samples

This section outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in illicit heroin samples. This method is intended for forensic laboratories with the appropriate instrumentation and expertise.

Principle

The method utilizes the high selectivity and sensitivity of LC-MS/MS to separate this compound from other opium alkaloids and cutting agents present in seized samples. Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with a certified reference material (CRM) of this compound. An internal standard (IS) is used to correct for variations in sample preparation and instrument response.

Illustrative Method Validation Parameters

The following table summarizes the typical performance characteristics that should be established during the validation of the analytical method. These values are illustrative and should be determined by the end-user laboratory.

ParameterIllustrative Value
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Experimental Protocol: LC-MS/MS Analysis

3.3.1. Materials and Reagents

  • This compound Certified Reference Material (CRM)

  • Internal Standard (IS), e.g., this compound-d3

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Seized heroin sample

3.3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18, 2.1 x 100 mm, 1.8 µm (or equivalent)

3.3.3. Preparation of Standards and Samples

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound CRM and IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).

  • Sample Preparation: a. Accurately weigh 10 mg of the homogenized seized heroin sample. b. Dissolve the sample in 10 mL of methanol. c. Vortex for 1 minute and sonicate for 10 minutes. d. Centrifuge at 10,000 rpm for 5 minutes. e. Dilute 100 µL of the supernatant with 800 µL of methanol:water (1:1, v/v). f. Add 100 µL of the IS spiking solution to the diluted sample. g. Vortex and transfer to an autosampler vial.

3.3.4. LC-MS/MS Parameters

ParameterCondition
Column Temperature 40 °C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
MRM Transitions This compound: 446.2 → 386.2 (Quantifier), 446.2 → 148.1 (Qualifier)[1]this compound-d3 (IS): 449.2 → 389.2

Application: Qualitative Identification of this compound

For rapid screening and identification of this compound in seized materials, Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory is a valuable non-destructive technique.

Principle

The FTIR-ATR technique measures the absorption of infrared radiation by the sample, providing a unique molecular fingerprint. The resulting spectrum is compared against a spectral library containing the spectrum of a known this compound reference standard for positive identification.

Experimental Protocol: FTIR-ATR Analysis

4.2.1. Materials and Reagents

  • This compound Reference Standard

  • Seized powder sample

  • Isopropanol or ethanol for cleaning

4.2.2. Instrumentation

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

4.2.3. Procedure

  • Background Collection: Clean the ATR crystal with a solvent-moistened wipe. Collect a background spectrum.

  • Reference Standard Analysis: Place a small amount of the this compound reference standard onto the ATR crystal. Apply pressure using the anvil. Collect the spectrum. Add the spectrum to the user-created spectral library.

  • Sample Analysis: Clean the ATR crystal. Place a small amount of the seized powder sample onto the crystal. Apply pressure and collect the spectrum.

  • Data Analysis: Perform a library search of the sample spectrum against the created library containing the this compound reference spectrum. A high-quality match (e.g., >95% match index) indicates the presence of this compound.

Visualizations

The following diagrams illustrate the general workflows for the analytical processes described.

Forensic_Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing seized_sample Seized Sample weighing Weighing & Homogenization seized_sample->weighing ftir FTIR-ATR Analysis seized_sample->ftir Qualitative dissolution Dissolution & Extraction weighing->dissolution dilution Dilution & IS Spiking dissolution->dilution lcms LC-MS/MS Analysis dilution->lcms Quantitative quant Quantification & Reporting lcms->quant ident Library Search & Identification ftir->ident

Caption: General workflow for forensic analysis of seized drug samples.

LCMS_Method_Logic start Prepare Calibration Curve (this compound CRM) inject Inject into LC-MS/MS start->inject prep_sample Prepare Seized Sample (Extraction, Dilution, IS Spike) prep_sample->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection peak_integration Integrate Peak Areas (this compound & IS) detection->peak_integration calculation Calculate Concentration (vs. Calibration Curve) peak_integration->calculation result Report this compound Concentration calculation->result

References

Application Notes and Protocols: In Vitro Opioid Receptor Binding Assay for Narceine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine is a naturally occurring opium alkaloid, and its pharmacological profile, particularly its interaction with opioid receptors, is not well-documented in publicly available literature. Understanding the binding affinity of novel or uncharacterized compounds like this compound to the primary opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is a critical step in drug discovery and development. This document provides a detailed protocol for conducting an in vitro competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for human µ, δ, and κ opioid receptors.

Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs.[1][2] The binding of a ligand to these receptors initiates a signaling cascade that can lead to various physiological effects, including analgesia.[1][2] Radioligand binding assays are a standard and highly sensitive method for quantifying the interaction between a compound and a receptor.[3] This protocol describes a competitive displacement assay where this compound will compete with a radiolabeled ligand with known high affinity and selectivity for a specific opioid receptor subtype. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated.

Data Presentation: Hypothetical Binding Affinity of this compound

As no published binding data for this compound at opioid receptors is currently available, the following table is presented as a template for summarizing experimental results obtained using the protocols described below. The values are for illustrative purposes only.

Opioid Receptor SubtypeRadioligandThis compound IC50 (nM)This compound Ki (nM)
Mu (µ)[³H]-DAMGOTo be determinedTo be determined
Delta (δ)[³H]-DPDPETo be determinedTo be determined
Kappa (κ)[³H]-U-69593To be determinedTo be determined

Experimental Protocols

This section details the methodologies for performing competitive radioligand binding assays to determine the binding affinity of this compound for human mu, delta, and kappa opioid receptors expressed in Chinese Hamster Ovary (CHO) cells.

Materials and Reagents
  • Cell Membranes: CHO cell membranes stably expressing either human µ-opioid receptor (MOP), δ-opioid receptor (DOP), or κ-opioid receptor (KOP).

  • Radioligands:

    • [³H]-DAMGO (for µ-receptor binding)

    • [³H]-DPDPE (for δ-receptor binding)

    • [³H]-U-69593 (for κ-receptor binding)

  • This compound: Stock solution of high purity.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_this compound Prepare this compound Dilutions add_components Add Components to 96-well Plate: - Buffer/Naloxone/Narceine - Radioligand - Membranes prep_this compound->add_components prep_radioligand Prepare Radioligand Solution prep_radioligand->add_components prep_membranes Prepare Receptor Membranes prep_membranes->add_components incubate Incubate at 25°C for 60-90 min add_components->incubate filtration Rapid Filtration (Cell Harvester) incubate->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis: - Calculate IC50 - Calculate Ki scintillation->analysis

Figure 1. Experimental workflow for the in vitro opioid receptor binding assay.

Protocol for Competitive Radioligand Binding Assay
  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • Dilute the radioligand ([³H]-DAMGO, [³H]-DPDPE, or [³H]-U-69593) in assay buffer to a final concentration approximately equal to its Kd value.

    • Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well microplate, add the following components in triplicate for each concentration of this compound:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of radioligand solution, and 100 µL of membrane suspension.

      • This compound Competition: 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway Overview

Opioid receptors are coupled to inhibitory G-proteins (Gi/Go).[1] Upon agonist binding, a conformational change in the receptor leads to the activation of the G-protein. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[2] These actions result in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, which are the cellular mechanisms underlying the analgesic and other effects of opioids.

Opioid Receptor Signaling Diagram

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular opioid_receptor Opioid Receptor (µ, δ, or κ) g_protein Gi/Go Protein opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits (Gα) k_channel K+ Channel g_protein->k_channel Opens (Gβγ) ca_channel Ca2+ Channel g_protein->ca_channel Closes (Gβγ) camp cAMP adenylyl_cyclase->camp Decreased Production hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ Efflux neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release Reduced Ca2+ Influx This compound This compound (Agonist) This compound->opioid_receptor Binds atp ATP atp->adenylyl_cyclase

Figure 2. Simplified opioid receptor signaling pathway.

Conclusion

The protocols outlined in this application note provide a robust framework for determining the in vitro binding affinity of this compound for human µ, δ, and κ opioid receptors. Characterizing the binding profile of this compound is a fundamental and necessary step in understanding its potential pharmacological activity and for guiding further non-clinical and clinical development. The lack of existing data underscores the importance of conducting these foundational assays to elucidate the properties of this opium alkaloid.

References

Application Notes and Protocols: Investigating the Antitussive Effects of Narcotic Alkaloids in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial literature searches did not yield specific data on the antitussive effects of Narceine in animal models. Therefore, this document provides a comprehensive overview and detailed protocols based on the well-studied narcotic antitussive, codeine , as a representative compound. These methodologies can be adapted for the investigation of novel antitussive agents like this compound.

Introduction

Cough is a vital protective reflex, yet chronic or excessive coughing can significantly impair quality of life. Narcotic alkaloids, such as codeine, have long been the gold standard for centrally acting antitussive agents.[1] Their primary mechanism of action involves the suppression of the central cough reflex pathway.[1] This document outlines key experimental protocols and data presentation formats for evaluating the antitussive efficacy of narcotic compounds in preclinical animal models.

Quantitative Data Summary

The following tables summarize the antitussive effects of codeine in various animal models as reported in the literature. This data provides a benchmark for evaluating the potency and efficacy of new chemical entities.

Table 1: Antitussive Effect of Codeine on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg)Route of AdministrationCough Count Reduction (%)Latency to First Cough (seconds)Reference
Vehicle Control-Oral-151.4 ± 20[2]
Codeine6OralNot specifiedNot specified[2]
Codeine12OralSignificant ReductionNot specified[2]
Codeine24OralSignificant Reduction311 ± 36[2]

Table 2: Comparative Antitussive Effects of Codeine and Vadocaine in Different Animal Models

Animal ModelCompoundDose (mg/kg)Route of AdministrationAntitussive EffectReference
Guinea Pig (Sulphur dioxide/ammonia induced)Codeine>2.5p.o.Less effective than Vadocaine[3]
Cat (Mechanical irritation)Codeine3i.v.3 times more active than Vadocaine[3]
Cat (Electrical stimulation of laryngeal nerve)Codeine1Not specifiedMore potent than Vadocaine (5 mg/kg)[3]
Dog (Electrical stimulation of trachea)Codeine2p.o. / i.v.Equiactive with Vadocaine (6 mg/kg)[3]

Experimental Protocols

Detailed methodologies for commonly employed animal models of cough are provided below.

Citric Acid-Induced Cough in Guinea Pigs

This is a widely used model to assess the efficacy of potential antitussive agents.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Whole-body plethysmograph

  • Nebulizer

  • 0.4 M Citric acid solution

  • Test compound (e.g., Codeine phosphate) and vehicle

Procedure:

  • Acclimatize guinea pigs to the plethysmograph chamber for a period before the experiment.

  • Administer the test compound or vehicle orally (p.o.) 30 minutes prior to cough induction.[2]

  • Place the animal in the plethysmograph and nebulize 0.4 M citric acid into the chamber for a 14-minute observation period.[2]

  • Record the number of coughs and the latency to the first cough using acoustic monitoring.[2]

  • Analyze the data to determine the percentage inhibition of cough compared to the vehicle control group.

Mechanically-Induced Cough in Cats

This model assesses the central antitussive effects of a compound.

Materials:

  • Anesthetized, spontaneously breathing cats

  • Tracheal cannula

  • Mechanical stimulator (e.g., a fine nylon fiber)

  • Intravenous (i.v.) or intra-arterial (vertebral artery) administration setup

  • Physiological monitoring equipment (e.g., for blood pressure, heart rate)

Procedure:

  • Anesthetize the cat with an appropriate anesthetic agent (e.g., pentobarbital sodium).[4]

  • Insert a cannula into the trachea for mechanical stimulation.

  • Establish a baseline cough response by repeatedly stimulating the tracheal mucosa with the nylon fiber.[4]

  • Administer the test compound or vehicle intravenously or via the vertebral artery.[3]

  • Perform post-injection cough stimulation trials at set time intervals (e.g., 0-5 minutes and 10-15 minutes post-injection) to assess the inhibitory effect of the compound on the cough reflex.[4]

  • Monitor and record the number and intensity of coughs.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in antitussive research.

Cough_Reflex_Arc cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Brainstem) cluster_Efferent Efferent Pathway Airway_Receptors Airway Vagal Afferent Nerves (Mechanical/Chemical Stimuli) NTS Nucleus Tractus Solitarii (NTS) Airway_Receptors->NTS Sensory Input CPG Cough Pattern Generator NTS->CPG Signal Relay Efferent_Nerves Efferent Nerves CPG->Efferent_Nerves Motor Command Respiratory_Muscles Respiratory Muscles Efferent_Nerves->Respiratory_Muscles Cough Cough Respiratory_Muscles->Cough

Caption: The basic cough reflex arc.

Opioid_Antitussive_Mechanism Codeine Codeine (Narcotic Antitussive) Opioid_Receptors μ-Opioid Receptors (in CNS) Codeine->Opioid_Receptors Binds to Cough_Center Cough Center (Brainstem) Opioid_Receptors->Cough_Center Inhibits activity of Cough_Suppression Suppression of Cough Reflex Cough_Center->Cough_Suppression Leads to

Caption: Central mechanism of opioid antitussives.

Experimental_Workflow_Antitussive_Screening Animal_Model Select Animal Model (e.g., Guinea Pig) Acclimatization Acclimatization Animal_Model->Acclimatization Drug_Administration Administer Test Compound (e.g., Codeine) or Vehicle Acclimatization->Drug_Administration Cough_Induction Induce Cough (e.g., Citric Acid Aerosol) Drug_Administration->Cough_Induction Data_Collection Record Cough Parameters (Frequency, Latency) Cough_Induction->Data_Collection Data_Analysis Data Analysis and Comparison to Control/Standard Data_Collection->Data_Analysis

Caption: General experimental workflow.

References

Application Notes and Protocols for Cytotoxicity Screening of Narceine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine is a non-addictive opium alkaloid that has been investigated for its potential cytotoxic effects against cancer cells. Understanding the cytotoxic profile and mechanism of action of this compound is crucial for evaluating its therapeutic potential. These application notes provide a summary of the cytotoxic effects of this compound on various cancer cell lines and detailed protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression.

Data Presentation

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized below. These values were determined using the MTT assay after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)[1]
HT29Colon Carcinoma100
T47DBreast Adenocarcinoma100
HT1080Fibrosarcoma>100
NIH-3T3Mouse Embryonic Fibroblast (Non-cancerous)>100

Note: The data indicates that this compound exhibits cytotoxic effects on HT29 and T47D cell lines at a concentration of 100 µM, while its cytotoxicity is lower against HT1080 and the non-cancerous NIH-3T3 cell line at the concentrations tested.

Experimental Protocols

Assessment of Cytotoxicity by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Materials:

  • This compound (stock solution prepared in DMSO)

  • Human cancer cell lines (e.g., HT29, T47D, HT1080)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound dilutions incubate_48h Incubate for 48h add_this compound->incubate_48h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add solubilization solution incubate_4h->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance

Workflow for the MTT cytotoxicity assay.

Detection of Apoptosis by Annexin V/PI Staining

Annexin V-FITC in conjunction with propidium iodide (PI) staining allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates into DNA and is excluded by viable and early apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • This compound-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation solution.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

AnnexinV_PI_Workflow treat_cells Treat cells with this compound harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and PI resuspend_cells->add_stains incubate Incubate for 15 min (dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry analysis of propidium iodide (PI) stained cells is a common method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound-treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of PI.

    • Use software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways

The specific signaling pathways modulated by this compound in cancer cells have not yet been fully elucidated in the scientific literature. However, related alkaloids from the Amaryllidaceae family are known to induce apoptosis through various mechanisms, including the activation of caspase cascades. A generalized apoptosis signaling pathway is depicted below. Further research is required to determine the precise molecular targets of this compound and its effects on specific signaling cascades in cancer cells.

Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cellular_Stress->Pro_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Generalized intrinsic apoptosis pathway.

Conclusion

This compound demonstrates cytotoxic activity against specific cancer cell lines. The provided protocols offer standardized methods for screening the cytotoxic and apoptotic effects of this compound. Further investigation into its precise molecular mechanisms and signaling pathways is warranted to fully understand its potential as an anticancer agent.

References

Application Notes and Protocols for Narceine Stability Testing Under ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine is an opium alkaloid found in the Papaver somniferum plant.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its stability profile is critical for the development of safe, effective, and stable pharmaceutical formulations. This document provides a detailed application note and protocol for conducting stability testing of this compound drug substance in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[2][3]

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[2][4] These studies are essential for establishing a re-test period for the drug substance and recommended storage conditions.[2] This protocol will cover forced degradation studies to identify potential degradation products and pathways, as well as the development of a stability-indicating analytical method.

This compound: Chemical and Physical Properties

  • Molecular Formula: C₂₃H₂₇NO₈[5]

  • Molecular Weight: 445.46 g/mol [5]

  • Appearance: Bitter, crystalline compound[1]

  • Solubility: Sparingly soluble in water[5]

  • Chemical Structure:

    • This compound possesses several functional groups that could be susceptible to degradation, including a tertiary amine, a ketone, methoxy groups, and a methylenedioxy ring.[2][6]

Stability Testing Protocol According to ICH Guidelines

This protocol outlines the steps for conducting comprehensive stability testing on this compound drug substance.

Batches to be Tested

Data from formal stability studies should be provided on at least three primary batches of the drug substance.[4] These batches should be manufactured to a minimum of pilot scale by the same synthetic route and manufacturing process that will be used for production batches.[4]

Container Closure System

The stability studies should be conducted on the drug substance packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

Specification

A specification is a list of tests, references to analytical procedures, and proposed acceptance criteria. Stability studies should include testing of those attributes of the drug substance that are susceptible to change during storage and are likely to influence quality, safety, and/or efficacy.[2] The specification for this compound stability testing should include, but is not limited to:

  • Appearance: Visual inspection

  • Assay: Quantification of this compound content

  • Degradation Products: Detection and quantification of any impurities formed during storage.

  • Water Content: Karl Fischer titration, if applicable.

Testing Frequency

The frequency of testing should be sufficient to establish the stability profile of the drug substance. For long-term studies, the recommended frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter through the proposed re-test period.[4] For accelerated and intermediate studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[4]

Storage Conditions

The selection of storage conditions is based on the climatic zone in which the drug product is intended to be marketed. The following are the standard ICH storage conditions:

Study TypeStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, which in turn helps to establish the degradation pathways and the intrinsic stability of the molecule.[7] These studies also help to demonstrate the specificity of the stability-indicating analytical methods.[7]

Experimental Protocol for Forced Degradation:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or a mixture of methanol and water). This stock solution will be used for the following stress conditions. A control sample (unstressed) should be analyzed concurrently.

  • Acidic Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute to a final concentration suitable for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Expose the solid this compound drug substance to dry heat at 80°C for 48 hours.

    • Dissolve a known amount of the stressed solid in the analytical solvent to achieve a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be protected from light by wrapping in aluminum foil.

    • Dissolve a known amount of the stressed and control solids in the analytical solvent to achieve a suitable concentration for analysis.

Data Presentation for Forced Degradation Studies:

Stress ConditionTreatment% this compound Remaining% Total Degradation ProductsPeak Purity of this compound
Control Unstressed1000Pass
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h
Basic Hydrolysis 0.1 M NaOH, 60°C, 24h
Oxidative 3% H₂O₂, RT, 24h
Thermal 80°C, 48h
Photolytic 1.2 million lux h, 200 Wh/m²

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for the accurate quantification of the active ingredient and its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and suitable technique.

Proposed HPLC Method Parameters:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 40 60
    25 40 60
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Diluent: Methanol:Water (50:50, v/v)

Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method will be demonstrated by its ability to separate this compound from its degradation products formed during the forced degradation studies.

Potential Degradation Pathways and Products

Based on the chemical structure of this compound and known degradation mechanisms of similar alkaloids, the following degradation pathways are postulated:

  • Oxidation: Research has shown that under strong oxidative conditions (selenous acid in sulfuric acid), the methylenedioxy ring of this compound can be cleaved to form an ortho-quinone and formaldehyde.[2][6] It is plausible that milder oxidative stress (e.g., with hydrogen peroxide) could lead to N-oxide formation at the tertiary amine or other oxidative modifications.

  • Hydrolysis: Although this compound lacks typical ester or amide bonds, the ether linkages (methoxy groups) and the bond connecting the two ring systems could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to cleavage of the molecule.

  • Photodegradation: The aromatic rings and the ketone functional group in this compound may absorb UV radiation, leading to photolytic degradation through various mechanisms, including photo-oxidation or rearrangement.

Visualizations

Experimental_Workflow cluster_0 1. Sample Preparation cluster_1 2. Stability Storage cluster_2 3. Forced Degradation cluster_3 4. Analytical Testing cluster_4 5. Data Evaluation Narceine_DS This compound Drug Substance (3 Batches) Packaging Container Closure System Narceine_DS->Packaging Acid Acidic Hydrolysis Narceine_DS->Acid Base Basic Hydrolysis Narceine_DS->Base Oxidation Oxidative Degradation Narceine_DS->Oxidation Thermal Thermal Degradation Narceine_DS->Thermal Photo Photolytic Degradation Narceine_DS->Photo Long_Term Long-term (25°C/60%RH or 30°C/65%RH) Packaging->Long_Term Intermediate Intermediate (30°C/65%RH) Packaging->Intermediate Accelerated Accelerated (40°C/75%RH) Packaging->Accelerated HPLC Stability-Indicating HPLC-UV Method Long_Term->HPLC t = 0, 3, 6, 9, 12... months Intermediate->HPLC t = 0, 3, 6 months Accelerated->HPLC t = 0, 3, 6 months Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Tests Appearance, Assay, Degradation Products HPLC->Tests Evaluation Establish Re-test Period & Storage Conditions Tests->Evaluation

Caption: Experimental workflow for this compound stability testing.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound C₂₃H₂₇NO₈ Acid_Base Acidic/Basic Hydrolysis This compound->Acid_Base Oxidative Oxidative Stress This compound->Oxidative Photolytic Photolytic Stress This compound->Photolytic Hydrolysis_Products Hydrolytic Cleavage Products Acid_Base->Hydrolysis_Products Ortho_Quinone Ortho-quinone Oxidative->Ortho_Quinone Formaldehyde Formaldehyde Oxidative->Formaldehyde N_Oxide N-Oxide Oxidative->N_Oxide Photo_Products Photodegradation Products Photolytic->Photo_Products

Caption: Postulated degradation pathways of this compound.

Data Presentation for Long-Term Stability Study

The following table provides a template for summarizing the quantitative data from the long-term stability study.

Test ParameterSpecificationTime Point (Months)
0 3 6 9 12
Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
Batch 1
AppearanceWhite to off-white crystalline powder
Assay (%)98.0 - 102.0
Individual Unspecified Degradation Product (%)≤ 0.10
Total Degradation Products (%)≤ 0.5
Batch 2
AppearanceWhite to off-white crystalline powder
Assay (%)98.0 - 102.0
Individual Unspecified Degradation Product (%)≤ 0.10
Total Degradation Products (%)≤ 0.5
Batch 3
AppearanceWhite to off-white crystalline powder
Assay (%)98.0 - 102.0
Individual Unspecified Degradation Product (%)≤ 0.10
Total Degradation Products (%)≤ 0.5

Conclusion

This application note provides a comprehensive framework for the stability testing of this compound drug substance in accordance with ICH guidelines. The successful execution of these protocols will yield a robust stability data package, essential for regulatory submissions and for ensuring the quality, safety, and efficacy of the final drug product. The provided experimental protocols and data presentation templates offer a practical guide for researchers and scientists in the pharmaceutical industry. Further investigation, particularly using techniques like LC-MS/MS, is recommended to definitively identify and characterize any degradation products that are formed under these stress conditions.

References

Application Note and Protocol for the Photostability of Narceine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Narceine is a benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum). As an analytical standard, its stability is paramount for accurate quantification and quality control of pharmaceutical preparations. Exposure to light can lead to the degradation of photosensitive compounds, resulting in the loss of potency and the formation of potentially toxic impurities. This application note provides a comprehensive protocol for assessing the photostability of this compound analytical standards in accordance with the International Council for Harmonisation (ICH) guideline Q1B. The methodologies described herein will enable researchers to establish the intrinsic photostability characteristics of this compound and develop appropriate handling and storage procedures.

Forced degradation studies are a critical component of the drug development process, providing insights into the degradation pathways and enabling the development of stability-indicating analytical methods.[1][2][3] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[1] The ICH Q1B guideline specifically outlines the requirements for photostability testing of new drug substances and products.[4]

While specific photostability data for this compound is not extensively available in public literature, studies on structurally related isoquinoline alkaloids, such as papaverine and noscapine, provide valuable insights into potential degradation pathways. Papaverine, upon exposure to UV light, has been shown to oxidize to papaverinol and papaveraldine, with the degradation following pseudo-first-order kinetics.[5][6][7] Noscapine is also known to undergo photodegradation, forming products such as cotarnine, meconine, and opionic acid.[8][9] These findings suggest that the isoquinoline core of this compound may be susceptible to similar photo-oxidative degradation.

Experimental Protocols

This section details the protocols for conducting forced photodegradation studies on this compound analytical standards.

Materials and Equipment
  • This compound analytical standard

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Phosphate buffers (pH range 3-9)

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (Option I or Option II)

  • Calibrated radiometer and lux meter

  • Quartz cuvettes or other suitable transparent containers

  • Dark control samples wrapped in aluminum foil

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a photodiode array (PDA) or UV detector

  • Mass spectrometer (MS) for impurity identification (recommended)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Sample Preparation
  • Solid-State Photostability:

    • Place a sufficient amount of solid this compound analytical standard in a thin layer in a chemically inert, transparent container (e.g., quartz dish).

    • Prepare a dark control sample by wrapping a similar container with the standard in aluminum foil.

  • Solution-State Photostability:

    • Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

    • Prepare solutions in different pH buffers (e.g., pH 4, 7, and 9) to evaluate the effect of pH on photodegradation.

    • Transfer the solutions to quartz cuvettes or other transparent, sealed containers.

    • Prepare dark control samples by wrapping identical containers with the solutions in aluminum foil.

Light Exposure
  • Place the samples and dark controls in the photostability chamber.

  • Expose the samples to a light source that provides a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B.

  • Monitor the light exposure using a calibrated radiometer and lux meter.

  • Maintain a constant temperature inside the chamber to minimize the effect of thermal degradation.

Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. An HPLC or UHPLC method is recommended.

Table 1: Proposed HPLC Method Parameters for this compound Photostability Studies

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection PDA detector set at a wavelength to detect this compound and its potential degradation products (a scan from 200-400 nm is recommended).

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Analysis
  • Analyze the samples at appropriate time intervals during the light exposure.

  • Calculate the percentage degradation of this compound using the following formula:

  • Identify and quantify any significant degradation products.

  • Compare the results from the exposed samples with the dark control samples to differentiate between photodegradation and thermal degradation.

Data Presentation

The quantitative data from the photostability studies should be summarized in clear and concise tables for easy comparison.

Table 2: Photostability of this compound in the Solid State (Hypothetical Data)

Exposure Time (hours)Light Intensity (lux)UV-A Irradiance (W/m²)This compound Assay (%)Appearance of Degradation Products (Peak Area %)
000100.00.0
2450,0008.398.51.2
4850,0008.396.23.5
7250,0008.394.15.4
Dark Control (72h)0099.80.1

Table 3: Photostability of this compound in Solution (pH 7, Hypothetical Data)

Exposure Time (hours)Light Intensity (lux)UV-A Irradiance (W/m²)This compound Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)
000100.00.00.0
12100,00016.792.34.52.1
24100,00016.785.18.94.8
36100,00016.778.512.37.9
Dark Control (36h)0099.50.20.1

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the photostability of this compound analytical standards.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Interpretation prep_solid Solid State Sample light_exposure Photostability Chamber prep_solid->light_exposure dark_control Dark Control prep_solid->dark_control prep_solution Solution State Samples (Varying pH) prep_solution->light_exposure prep_solution->dark_control hplc_analysis Stability-Indicating HPLC/UHPLC Analysis light_exposure->hplc_analysis dark_control->hplc_analysis quantification Quantify Degradation hplc_analysis->quantification identification Identify Degradants (MS) hplc_analysis->identification pathway Propose Degradation Pathway quantification->pathway identification->pathway

Experimental workflow for this compound photostability testing.
Potential Photodegradation Pathway of this compound

Based on the known photodegradation of related isoquinoline alkaloids like papaverine and noscapine, a potential degradation pathway for this compound can be proposed. This pathway is hypothetical and requires experimental verification.

degradation_pathway This compound This compound PhotoOxidation Photo-oxidation (e.g., N-oxide formation) This compound->PhotoOxidation hv, O2 Cleavage Ring Cleavage This compound->Cleavage hv, O2 Degradant1 This compound N-oxide PhotoOxidation->Degradant1 Degradant2 Cleavage Products Cleavage->Degradant2 FurtherDegradation Further Degradation Degradant1->FurtherDegradation Degradant2->FurtherDegradation SmallMolecules Smaller, more polar molecules FurtherDegradation->SmallMolecules

Hypothetical photodegradation pathway for this compound.

Conclusion

The photostability of this compound analytical standards is a critical parameter that must be evaluated to ensure the accuracy and reliability of analytical data. The protocols and methodologies outlined in this application note provide a robust framework for conducting these studies in line with regulatory expectations. By performing forced degradation studies, researchers can gain a comprehensive understanding of this compound's photosensitivity, identify potential degradation products, and develop stability-indicating analytical methods. This information is essential for establishing appropriate storage conditions, handling procedures, and ensuring the quality of this compound as an analytical standard. While specific experimental data for this compound is limited, the provided protocols and insights from related compounds offer a solid foundation for initiating these crucial stability studies.

References

Application Notes and Protocols for the Metabolomic Study of Narceine in Papaver somniferum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of narceine in the metabolomics of Papaver somniferum (opium poppy). Included are detailed protocols for the extraction, identification, and quantification of this compound, alongside data on its abundance relative to other major alkaloids. This document is intended to serve as a valuable resource for researchers investigating alkaloid biosynthesis, metabolic engineering, and the pharmaceutical potential of minor alkaloids in this important medicinal plant.

Introduction

Papaver somniferum is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), which are of significant pharmaceutical interest. While the majority of research has focused on the high-abundance alkaloids such as morphine, codeine, thebaine, and noscapine, the roles and metabolic pathways of minor alkaloids like this compound are less understood.[1] Metabolomic studies offer a powerful approach to elucidate the complete alkaloid profile and understand the intricate metabolic network within the plant.

This compound, a phthalideisoquinoline alkaloid, is structurally related to noscapine and is considered a minor component of the total alkaloid content in opium poppy latex.[1] Its biological activity has been noted, including potential narcotic effects and antifungal properties, suggesting it may play a role in the plant's defense mechanisms.[2][3] Understanding the biosynthesis and accumulation of this compound is crucial for a complete picture of BIA metabolism and may open new avenues for the metabolic engineering of P. somniferum to produce novel or enhanced therapeutic compounds.

Biosynthesis of this compound

The complete biosynthetic pathway of noscapine has been elucidated, originating from the central BIA intermediate (S)-reticuline.[4][5] While the precise enzymatic step leading to this compound has not been definitively characterized, its structure strongly suggests it is a downstream product of the noscapine pathway. It is hypothesized that this compound is formed through the cleavage and rearrangement of a noscapine-like precursor. The pathway diagram below illustrates the established biosynthesis of noscapine and the proposed formation of this compound.

This compound Biosynthesis Pathway cluster_0 Established Noscapine Pathway cluster_1 Proposed this compound Formation Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE N_Methylcanadine (S)-N-Methylcanadine Scoulerine->N_Methylcanadine Multiple Steps Noscapine_Intermediate Noscapine Pathway Intermediates N_Methylcanadine->Noscapine_Intermediate CYP82Y1, CYP82X2, AT1, CYP82X1, CXE1 Noscapine Noscapine Noscapine_Intermediate->Noscapine This compound This compound Noscapine_Intermediate->this compound Proposed Cleavage/ Rearrangement (Enzyme Unknown) N_Methylthis compound N-Methylthis compound This compound->N_Methylthis compound N-Methyltransferase

Proposed biosynthetic pathway of this compound from the noscapine branch.

Quantitative Data on Alkaloid Content

This compound is consistently found at significantly lower concentrations than the major alkaloids in P. somniferum. The following tables summarize quantitative data from various studies, providing context for the relative abundance of this compound.

Table 1: Quantitative Data for this compound in Papaver somniferum

Plant MaterialMethodConcentrationReference
Poppy SeedsLC-MS/MSLOQ: 0.1 mg/kg[6]
Whole Plant (Technical Maturity)Not Specified (1958)~0.5 mg per plant[7]
Capsules (Technical Maturity)Not Specified (1958)~0.3 mg per plant[7]

Table 2: Comparative Abundance of Major Alkaloids in Papaver somniferum Capsules

AlkaloidCultivar 'Marianne' (Low-Morphine) (% of Total Alkaloids in Latex)Cultivar C048-6-14-64 (Narcotic) (% of Total Alkaloids in Latex)Reference
MorphineLow (part of 18.8% morphinans)High (part of 91.2% morphinans)[8][9]
CodeineLow (part of 18.8% morphinans)High (part of 91.2% morphinans)[8][9]
ThebaineLow (part of 18.8% morphinans)High (part of 91.2% morphinans)[8][9]
NoscapineHigh (part of 80.5% phthalides)Low[8][9]
NarcotolineHigh (part of 80.5% phthalides)Low[8][9]

Table 3: Alkaloid Content in Capsules of Various Ornamental P. somniferum Cultivars (mg/100g)

CultivarMorphineCodeinePapaverine
'Queen's Poppy'676--
'Lauren's Grape'627--
'Hungarian Blue'152--
Average (34 cultivars)3622529
Data from a study that did not quantify this compound but illustrates the typical range of major alkaloids.[10][11]

Experimental Protocols

The following protocols are designed for the targeted analysis of this compound in P. somniferum tissues within a broader metabolomics workflow.

Sample Preparation
  • Harvesting: Harvest plant material of interest (e.g., capsules, latex, leaves, stems, roots) at the desired developmental stage.

  • Flash Freezing: Immediately flash freeze the collected tissues in liquid nitrogen to quench metabolic activity.

  • Lyophilization: Lyophilize the frozen samples to dryness.

  • Homogenization: Grind the dried tissue to a fine, homogenous powder using a ball mill or mortar and pestle. Store the powder at -80°C until extraction.

Protocol for Alkaloid Extraction

This protocol is adapted from a validated method for the analysis of opium alkaloids, including this compound.[6]

  • Weighing: Accurately weigh 50-100 mg of the homogenized, dried plant powder into a 2 mL microcentrifuge tube.

  • Extraction Solvent: Prepare an extraction solvent of acetonitrile:water:formic acid (80:19.9:0.1, v/v/v).

  • Extraction: Add 1.5 mL of the extraction solvent to each sample tube.

  • Sonication: Sonicate the samples in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the solid debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here.

  • Dilution: Dilute the supernatant 10-fold with the initial mobile phase (e.g., 10 mM ammonium bicarbonate in water) prior to LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrumentation used.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 10.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-15 min: Column re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometry Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 4000 V.

    • Gas Temperature: 325°C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 20 psi.

    • This compound MRM Transitions:

      • Precursor Ion (Q1): m/z 446.15

      • Product Ions (Q3): To be determined empirically, but potential fragments could correspond to the loss of water, CO2, or cleavage of the molecule. A full scan or product ion scan of a this compound standard is recommended to determine the optimal transitions.

Workflow and Visualization

The following diagrams illustrate the experimental workflow for metabolomic analysis of this compound and the logical relationship of this compound within the broader context of P. somniferum alkaloid classes.

Experimental Workflow for this compound Analysis cluster_workflow Metabolomics Workflow SamplePrep Sample Preparation (Harvesting, Freezing, Homogenization) Extraction Alkaloid Extraction (Acetonitrile/Water/Formic Acid) SamplePrep->Extraction Analysis LC-MS/MS Analysis (C18, Positive ESI) Extraction->Analysis DataProc Data Processing (Peak Integration, Quantification) Analysis->DataProc Metabolic_Interpretation Metabolic Interpretation DataProc->Metabolic_Interpretation

A typical experimental workflow for this compound metabolomics.

Alkaloid Class Relationships cluster_classes Major BIA Classes in Papaver somniferum cluster_morphinans Morphinans cluster_phthalides Phthalideisoquinolines cluster_benzylisoquinolines Benzylisoquinolines BIA_Precursors Tyrosine-Derived Precursors Reticuline (S)-Reticuline (Central Intermediate) BIA_Precursors->Reticuline Biosynthesis cluster_morphinans cluster_morphinans Reticuline->cluster_morphinans cluster_phthalides cluster_phthalides Reticuline->cluster_phthalides cluster_benzylisoquinolines cluster_benzylisoquinolines Reticuline->cluster_benzylisoquinolines Morphine Morphine Codeine Codeine Thebaine Thebaine Noscapine Noscapine This compound This compound (Minor) Papaverine Papaverine

Logical relationship of this compound within major alkaloid classes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Narceine Peak Tailing in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the reversed-phase HPLC analysis of narceine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry factor is greater than one, resulting in a drawn-out or "tailing" end of the peak. This is problematic for the analysis of this compound, a basic alkaloid, as it can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and decreased sensitivity. The primary cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase.

Q2: What are the main causes of this compound peak tailing in reversed-phase HPLC?

A2: The most common causes of peak tailing for this compound include:

  • Silanol Interactions: this compound, being a basic compound with a pKa of 9.3, can interact with acidic residual silanol groups on the surface of silica-based stationary phases through ion-exchange mechanisms. This secondary retention mechanism is a major contributor to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized can lead to the ionization of both this compound and the silanol groups, exacerbating their interaction and causing peak tailing.

  • Column Issues: Poorly packed columns, column contamination, or the use of older, Type A silica columns with higher silanol activity can contribute to peak tailing.

  • Extra-Column Effects: Excessive dead volume in the HPLC system, such as in the tubing or fittings, can cause band broadening and peak tailing.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of this compound. At a low pH (typically ≤ 3), the residual silanol groups on the silica stationary phase are protonated and thus less likely to interact with the protonated this compound molecules. At a high pH (approaching or above the pKa of this compound, 9.3), this compound will be in its neutral form, which also reduces ionic interactions with the stationary phase. However, high pH can be detrimental to the stability of silica-based columns. Operating at a mid-range pH is often the worst-case scenario for peak tailing of basic compounds.

Q4: Can mobile phase additives improve this compound peak shape?

A4: Yes, mobile phase additives, particularly competing bases like triethylamine (TEA), can significantly improve peak shape. TEA is a small basic molecule that competitively binds to the active silanol sites on the stationary phase, effectively "masking" them from interacting with this compound. This reduces the secondary interactions that cause tailing.

Troubleshooting Guides

Guide 1: Initial Assessment of this compound Peak Tailing

This guide will help you to systematically identify the potential cause of peak tailing in your this compound analysis.

start Start: this compound Peak Tailing Observed q1 Is the peak tailing observed for all peaks or just this compound? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks narceine_only Only this compound Tailing q1->narceine_only This compound Only check_system Investigate Systemic Issues: - Extra-column dead volume - Column void/blockage - Detector settings all_peaks->check_system check_method Focus on Method Parameters: - Mobile phase pH - Column chemistry - Sample solvent narceine_only->check_method

Initial Troubleshooting Flowchart
Guide 2: Optimizing Mobile Phase Conditions

If only the this compound peak is tailing, optimizing the mobile phase is the most effective troubleshooting step.

start Optimizing Mobile Phase for this compound step1 Adjust Mobile Phase pH start->step1 step2 Incorporate a Competing Base (e.g., TEA) step1->step2 If tailing persists outcome1 Improved Peak Shape step1->outcome1 Tailing resolved step3 Evaluate Organic Modifier step2->step3 If tailing persists step2->outcome1 Tailing resolved step3->outcome1 Tailing resolved outcome2 Further Optimization Needed step3->outcome2 Tailing persists

Mobile Phase Optimization Workflow

Data Presentation

The following table provides illustrative data on how mobile phase modifications can affect the tailing factor of a basic alkaloid like this compound. Disclaimer: This data is representative and intended for educational purposes. Actual results may vary depending on the specific experimental conditions.

Mobile Phase ConditionExpected Tailing Factor (Tf)Observations
Methanol/Water (50:50) at pH 7.0> 2.0Severe tailing due to ionized silanols and protonated this compound.
Methanol/Water (50:50) with 0.1% Formic Acid (pH ~2.8)1.2 - 1.5Significant improvement as silanols are protonated.
Methanol/Water (50:50) with 20mM Ammonium Bicarbonate (pH 9.0)1.3 - 1.6Good peak shape as this compound is mostly neutral. Requires a pH-stable column.
Methanol/Water (50:50) at pH 7.0 with 0.1% Triethylamine (TEA)1.1 - 1.4TEA masks silanol groups, leading to improved symmetry.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To evaluate the effect of mobile phase pH on this compound peak shape.

Materials:

  • HPLC grade water, methanol, and acetonitrile

  • Formic acid

  • Ammonium bicarbonate

  • This compound standard solution (100 µg/mL in mobile phase)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Mobile Phases:

    • Low pH: Acetonitrile/Water (30:70, v/v) with 0.1% formic acid.

    • Neutral pH: Acetonitrile/Water (30:70, v/v).

    • High pH: Acetonitrile/20mM Ammonium Bicarbonate (30:70, v/v), pH adjusted to 9.0.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection: UV at 285 nm

  • Analysis:

    • Equilibrate the column with each mobile phase for at least 30 minutes.

    • Inject the this compound standard in triplicate for each mobile phase.

    • Measure the tailing factor for the this compound peak under each condition.

Protocol 2: Effect of Triethylamine (TEA) Concentration

Objective: To determine the optimal concentration of TEA for reducing this compound peak tailing.

Materials:

  • Same as Protocol 1, with the addition of triethylamine (HPLC grade).

Procedure:

  • Prepare Mobile Phases:

    • Prepare a series of mobile phases consisting of Acetonitrile/Water (30:70, v/v) with varying concentrations of TEA: 0.05%, 0.1%, and 0.2% (v/v).

  • HPLC Conditions:

    • Use the same HPLC conditions as in Protocol 1.

  • Analysis:

    • Equilibrate the column with each mobile phase containing TEA.

    • Inject the this compound standard in triplicate for each TEA concentration.

    • Measure the tailing factor and compare the results to a mobile phase without TEA.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for this compound and how different troubleshooting strategies intervene.

cluster_surface Silica Surface cluster_analyte This compound Silanol_ionized Ionized Silanol (Si-O-) Interaction Strong Ionic Interaction (Secondary Retention) Silanol_ionized->Interaction Silanol_protonated Protonated Silanol (Si-OH) Silanol_protonated->Interaction reduces Narceine_protonated Protonated this compound (N+) Narceine_protonated->Interaction Narceine_neutral Neutral this compound (N) Narceine_neutral->Interaction reduces Tailing Peak Tailing Interaction->Tailing Low_pH Low pH Mobile Phase (e.g., pH < 3) Low_pH->Silanol_protonated protonates High_pH High pH Mobile Phase (e.g., pH > 9.3) High_pH->Narceine_neutral deprotonates TEA Add Triethylamine (TEA) TEA->Silanol_ionized masks TEA->Interaction prevents

References

Optimizing mobile phase composition for Narceine separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Narceine using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for this compound separation by HPLC?

A common starting point for reversed-phase HPLC (RP-HPLC) analysis of this compound involves a mobile phase consisting of acetonitrile, water, and an acid modifier.[1] A typical mobile phase composition could be a mixture of acetonitrile and water, with phosphoric acid added to control the pH and improve peak shape. For mass spectrometry (MS) compatible methods, formic acid is a suitable replacement for phosphoric acid.[1]

Q2: What type of HPLC column is recommended for this compound separation?

A C18 column is a frequently used stationary phase for the separation of alkaloids like this compound.[2] Specifically, a column with low silanol activity, such as a Newcrom R1 reverse-phase column, can be effective.[1] For faster analyses, columns with smaller particle sizes (e.g., 3 µm) are available for UPLC applications.[1]

Q3: What is a suitable mobile phase for Thin-Layer Chromatography (TLC) of this compound?

For the separation of opium alkaloids, which include this compound, a common mobile phase for normal-phase TLC on silica gel plates is a mixture of toluene, acetone, methanol, and ammonia. A reported ratio for this mixture is 40:40:6:2 (v/v/v/v).[3]

Q4: How can I visualize this compound on a TLC plate?

After developing the TLC plate, the spots can be visualized by spraying with Dragendorff's reagent, which is a common visualizing agent for alkaloids.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of this compound.

Issue 1: Poor Peak Resolution or Co-elution in HPLC

Symptoms:

  • This compound peak is not well separated from other components in the sample.

  • Peaks are overlapping, making accurate quantification difficult.

Possible Causes and Solutions:

CauseSuggested Solution
Inappropriate Mobile Phase Strength Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. An increase in the organic solvent percentage will generally decrease the retention time, while a decrease will increase it.
Incorrect pH of the Mobile Phase Optimize the pH of the mobile phase using an appropriate buffer or acid modifier (e.g., phosphoric acid or formic acid). The pH can significantly affect the ionization state of this compound and, consequently, its retention.
Suboptimal Column Temperature Vary the column temperature. An increase in temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer. However, be mindful of potential compound degradation at higher temperatures.[4]
Inadequate Column Efficiency Ensure the column is not old or contaminated. If necessary, clean the column according to the manufacturer's instructions or replace it. Using a column with a smaller particle size or a longer length can also enhance efficiency.
Issue 2: Peak Tailing in HPLC

Symptoms:

  • The this compound peak is asymmetrical, with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSuggested Solution
Secondary Interactions with Silanol Groups Add a competing base, such as triethylamine, to the mobile phase in small concentrations (e.g., 0.1%) to block active silanol sites on the stationary phase. Using a column with end-capping or a base-deactivated stationary phase can also mitigate this issue.
Column Overload Reduce the concentration of the injected sample. Overloading the column can lead to peak distortion.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Column Contamination Flush the column with a strong solvent to remove any strongly retained compounds that might be causing the tailing.[5]
Issue 3: Inconsistent Retention Times in HPLC

Symptoms:

  • The retention time of the this compound peak varies between injections.

Possible Causes and Solutions:

CauseSuggested Solution
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Degas the mobile phase to prevent bubble formation, which can affect pump performance.[5]
Inadequate Column Equilibration Ensure the column is properly equilibrated with the mobile phase before each injection, especially after a gradient elution.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure the composition is accurate. Evaporation of the more volatile solvent component can alter the mobile phase strength over time.[5]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following table summarizes mobile phase compositions used for the separation of alkaloids, which can be adapted for this compound.

TechniqueStationary PhaseMobile Phase CompositionReference
RP-HPLCNewcrom R1Acetonitrile, Water, and Phosphoric Acid (specific ratios not provided)[1]
RP-IP-HPLCC18Methanol: 49.8 mM Sodium Lauryl Sulfate: Triethylamine (65:34.6:0.4 v/v/v), pH 2.20[6]
UHPLCWaters Acquity BEH C18Gradient with Solvent A: 0.1% H₃PO₄ and Solvent B: 0.1% H₃PO₄, 90% Acetonitrile, 10% H₂O[2]
TLCSilica Gel 60 F254Toluene: Acetone: Methanol: Ammonia (40:40:6:2 v/v/v/v)[3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound Separation
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1, C18, or equivalent reversed-phase column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of HPLC-grade acetonitrile and water, with 0.1% phosphoric acid or formic acid. The initial ratio can be tested at 30:70 (acetonitrile:water). Degas the mobile phase before use.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration suitable for UV detection. Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 285 nm).

  • Analysis: Inject the sample and monitor the chromatogram. Optimize the mobile phase composition and other parameters as needed to achieve satisfactory separation.

Protocol 2: Thin-Layer Chromatography for this compound Separation
  • Plate: Use a pre-coated silica gel 60 F254 TLC plate.[3]

  • Mobile Phase Preparation: In a developing chamber, prepare a mobile phase of toluene, acetone, methanol, and ammonia in a ratio of 40:40:6:2 (v/v/v/v).[3] Allow the chamber to saturate with the mobile phase vapor.

  • Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., methanol). Spot a small amount of the sample onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in the developing chamber, ensuring the baseline is above the level of the mobile phase. Allow the solvent front to travel up the plate.[7]

  • Visualization: Once the solvent front has reached a sufficient height, remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the separated spots by spraying with Dragendorff's reagent.[3]

  • Analysis: Calculate the Retention Factor (Rf) value for the this compound spot.

Visualizations

hplc_troubleshooting_workflow start Start: Poor this compound Separation check_resolution Check Peak Resolution start->check_resolution check_tailing Check for Peak Tailing check_resolution->check_tailing Good adjust_mobile_phase Adjust Mobile Phase (Organic:Aqueous Ratio) check_resolution->adjust_mobile_phase Poor check_retention Check Retention Time Stability check_tailing->check_retention No add_modifier Add Modifier (e.g., Triethylamine) check_tailing->add_modifier Yes check_pump Check Pump and Degas Mobile Phase check_retention->check_pump Unstable good_separation Good Separation Achieved check_retention->good_separation Stable adjust_ph Adjust Mobile Phase pH adjust_mobile_phase->adjust_ph adjust_ph->check_resolution reduce_concentration Reduce Sample Concentration add_modifier->reduce_concentration reduce_concentration->check_tailing equilibrate_column Ensure Proper Column Equilibration check_pump->equilibrate_column equilibrate_column->check_retention

Caption: HPLC troubleshooting workflow for this compound separation.

tlc_optimization_workflow start Start: TLC Separation of this compound prepare_plate Prepare Silica Gel Plate and Spot Sample start->prepare_plate select_mobile_phase Select Initial Mobile Phase (e.g., Toluene:Acetone:Methanol:Ammonia) prepare_plate->select_mobile_phase develop_plate Develop Plate in Saturated Chamber select_mobile_phase->develop_plate visualize Dry and Visualize (e.g., Dragendorff's Reagent) develop_plate->visualize evaluate_rf Evaluate Rf Value visualize->evaluate_rf adjust_polarity Adjust Mobile Phase Polarity evaluate_rf->adjust_polarity Rf too high/low or poor separation optimal_separation Optimal Separation evaluate_rf->optimal_separation Rf between 0.2-0.6 and good separation adjust_polarity->select_mobile_phase

Caption: Workflow for optimizing TLC of this compound.

References

Technical Support Center: Chromatographic Analysis of Opium Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of narceine and papaverine during chromatographic analysis.

Troubleshooting Guide: Resolving Co-elution of this compound and Papaverine

Co-elution of this compound and papaverine is a common challenge in the chromatographic analysis of opium alkaloids due to their similar physicochemical properties. This guide provides a systematic approach to troubleshoot and resolve this issue.

Logical Workflow for Troubleshooting Co-elution

Caption: A stepwise workflow for troubleshooting the co-elution of this compound and papaverine.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and papaverine often co-elute in reversed-phase chromatography?

A1: this compound and papaverine are both benzylisoquinoline alkaloids found in opium.[1] Their structural similarities lead to comparable retention behaviors on common reversed-phase columns like C18, making their separation challenging.

Q2: How does adjusting the mobile phase pH help in separating these two alkaloids?

A2: The ionization state of basic compounds like alkaloids is highly dependent on the pH of the mobile phase.[2] By modifying the pH, you can alter the charge of this compound and papaverine, which in turn affects their interaction with the stationary phase and can lead to differential retention, thus improving separation.[2][3]

Q3: What is the role of an ion-pairing reagent in the separation of alkaloids?

A3: An ion-pairing reagent, such as 1-octanesulfonic acid, is added to the mobile phase to form a neutral complex with ionized analytes.[2] This increases their retention on a reversed-phase column and can significantly alter selectivity, aiding in the resolution of closely eluting compounds like this compound and papaverine.

Q4: When should I consider switching to a different type of column?

A4: If optimizing the mobile phase on a standard C18 column does not resolve the co-elution, consider a column with a different selectivity.[2] Phenyl-hexyl columns, for instance, offer different pi-pi interactions that can be beneficial for separating aromatic alkaloids. Polar-embedded phases are another option that can provide alternative selectivity. For potential chiral isomers, a chiral stationary phase might be necessary.[4][5][6]

Q5: Can temperature adjustments improve the separation?

A5: Yes, column temperature is a valuable parameter for optimization. Increasing the temperature generally leads to sharper peaks and shorter retention times. It can also alter the selectivity of the separation. It is recommended to explore a temperature range of 25-50°C, while being mindful of the thermal stability of the analytes.[2][7]

Q6: Are there more advanced techniques to resolve severe co-elution?

A6: For very complex samples or persistent co-elution, advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) or two-dimensional liquid chromatography (2D-LC) can be employed.[8][9][10] UHPLC-MS/MS provides enhanced resolution and selectivity through mass detection, while 2D-LC uses two columns with different selectivities to achieve orthogonal separation.[10]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with pH and Organic Modifier Optimization

This protocol provides a starting point for separating this compound and papaverine using a standard reversed-phase HPLC system.

Workflow Diagram for Protocol 1

Protocol1_Workflow A Prepare Mobile Phases (Varying pH and Organic Modifier) B Equilibrate C18 Column A->B C Inject Sample B->C D Run Gradient Elution C->D E Analyze Data (Assess Resolution) D->E F Adjust Parameters (pH, Gradient, Solvent) E->F If co-elution persists G Optimized Separation E->G Resolution achieved F->B

References

Improving Narceine resolution from minor opium alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of minor opium alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic resolution of narceine from other opium alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common alkaloids that co-elute with this compound?

A1: this compound commonly co-elutes with other minor and major opium alkaloids that have similar physicochemical properties. The most frequently encountered interfering compounds are noscapine, papaverine, cryptopine, and laudanosine. The resolution of these compounds is highly dependent on the chromatographic conditions.

Q2: Why is mobile phase pH so critical for the separation of this compound and other alkaloids?

A2: this compound and other opium alkaloids are basic compounds with ionizable amine functional groups. The pH of the mobile phase dictates the ionization state of these alkaloids.[1] At a pH below their pKa, they will be protonated (ionized), and at a pH above their pKa, they will be in their neutral (un-ionized) form. This change in ionization state significantly alters their interaction with the reversed-phase stationary phase, thereby affecting their retention time and selectivity. For basic compounds like this compound, increasing the mobile phase pH generally leads to decreased retention times. Fine-tuning the pH is a powerful tool to manipulate the selectivity between closely eluting alkaloids.

Q3: What is a good starting point for a column and mobile phase for this compound analysis?

A3: A C18 column is a versatile and common starting point for the separation of most opium alkaloids. For the mobile phase, a simple gradient elution with acetonitrile or methanol as the organic modifier and an aqueous buffer (e.g., phosphate or acetate) is recommended. The initial mobile phase pH should be slightly acidic (e.g., pH 3-4) to ensure good peak shape for most alkaloids.

Q4: When should I consider using a different type of column?

A4: If you are unable to achieve baseline resolution of this compound from co-eluting peaks on a C18 column despite optimizing the mobile phase, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can offer alternative interaction mechanisms with the alkaloids, potentially improving separation.

Q5: How does temperature affect the separation of alkaloids?

A5: Increasing the column temperature typically results in sharper peaks and shorter retention times due to decreased mobile phase viscosity and increased mass transfer kinetics. It can also subtly alter the selectivity of the separation. A typical operating range to explore is 25-50°C. However, be mindful of the thermal stability of the analytes at elevated temperatures.

Troubleshooting Guide: Improving this compound Resolution

This guide provides a systematic approach to troubleshoot and resolve common issues encountered during the chromatographic separation of this compound.

Problem: Poor Resolution and Co-elution of this compound with Other Alkaloids

Initial Assessment:

  • Identify the co-eluting peak(s): If possible, use a mass spectrometer (MS) detector or compare retention times with known standards to identify the interfering alkaloid(s). Common co-eluents include noscapine, papaverine, cryptopine, and laudanosine.

  • Evaluate peak shape: Observe if the peaks are tailing or fronting, as this can indicate secondary interactions with the stationary phase or other column issues.

Troubleshooting Steps:

Strategy Rationale Action
1. Optimize Mobile Phase pH The ionization state of alkaloids is highly pH-dependent, which directly impacts their retention and selectivity on a reversed-phase column.Prepare a series of mobile phases with varying pH values (e.g., from pH 3 to 7). Inject the sample with each mobile phase and observe the changes in retention time and resolution between this compound and the interfering peak(s).
2. Adjust Organic Modifier Acetonitrile and methanol have different solvent strengths and can provide different selectivities for closely eluting compounds.If using acetonitrile, try substituting it with methanol, or vice-versa. You can also experiment with ternary mixtures of water, acetonitrile, and methanol.
3. Modify Gradient Profile A shallower gradient increases the separation window for closely eluting compounds by slowing down the rate of change of the mobile phase composition.If using a gradient elution, decrease the slope of the gradient in the region where this compound and the co-eluting peaks elute. This will provide more time for the separation to occur.
4. Utilize Ion-Pairing Reagents For highly polar or basic compounds that are difficult to retain and separate, an ion-pairing reagent can be added to the mobile phase to form a neutral complex with the ionized analyte, increasing its retention on a reversed-phase column.Introduce an ion-pairing reagent such as 1-octane sulfonic acid to the mobile phase at a low concentration (e.g., 5 mM). Optimize the concentration of the ion-pairing reagent and the pH of the mobile phase to achieve the desired separation.
5. Change Stationary Phase If the above strategies do not yield satisfactory results, the stationary phase may not be suitable for the separation.Switch to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. These phases offer different interaction mechanisms that can improve the resolution of complex alkaloid mixtures.

Data Presentation

Physicochemical Properties of this compound and Potentially Co-eluting Minor Alkaloids
Property This compound Cryptopine Laudanosine
Molecular Formula C₂₃H₂₇NO₈[2]C₂₁H₂₃NO₅[3]C₂₁H₂₇NO₄[4]
Molecular Weight 445.47 g/mol [2]369.41 g/mol [3]357.45 g/mol [5]
Melting Point 176 °C (trihydrate)[1][6]220-221 °C[7]89 °C[5]
pKa 9.3[1][6]Not readily availableNot readily available
logP (o/w) 1.15[8]2.9 (estimated)[9]3.63 (estimated)[4]
Solubility in Water 1g in 770 ml[1][6]Almost insoluble[7]74.73 mg/L (estimated)[4]
Representative HPLC Retention Times for Opium Alkaloids

The following table provides an example of retention times for several opium alkaloids under a specific set of HPLC conditions. Note: These values are illustrative and will vary depending on the specific instrument, column, and mobile phase used.

Alkaloid Retention Time (min)
Morphine4.2
Codeine5.1
Thebaine8.9
This compound 10.2
Papaverine12.5
Noscapine13.8
Conditions: C18 column (250 x 4.6 mm, 5 µm), Gradient elution with acetonitrile and a phosphate buffer (pH 3.5), Flow rate of 1.0 mL/min, UV detection at 280 nm.

Experimental Protocols

Protocol 1: General HPLC Method for Separation of Minor Opium Alkaloids

This protocol is a starting point for developing a method to resolve this compound from other minor alkaloids.

  • Chromatographic System:

    • HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 30 °C

  • Detection:

    • UV at 280 nm.

  • Injection Volume:

    • 10 µL

  • Sample Preparation:

    • Dissolve the opium extract or alkaloid mixture in the initial mobile phase composition (90% A, 10% B).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Preparative HPLC for this compound Isolation

This protocol outlines a general procedure for isolating this compound using preparative HPLC.

  • System:

    • Preparative HPLC system with a high-pressure gradient pump, a manual or automated injector with a large sample loop, a preparative-scale column, a UV detector with a preparative flow cell, and a fraction collector.

  • Column:

    • Preparative C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • Develop a gradient based on the analytical method that provides the best separation of this compound from its closest eluting impurities. A typical starting point would be a shallow gradient around the elution point of this compound.

  • Flow Rate:

    • Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., a mixture of mobile phase A and B).

    • Determine the maximum sample load that does not compromise the resolution based on preliminary small-scale injections.

  • Fraction Collection:

    • Monitor the chromatogram in real-time and collect the fraction corresponding to the this compound peak.

  • Post-Purification:

    • Combine the collected fractions containing pure this compound.

    • Remove the mobile phase solvents by rotary evaporation or lyophilization.

    • Assess the purity of the isolated this compound using the analytical HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Crude Opium Extract dissolve Dissolve in Initial Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV/DAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram analyze Analyze Resolution and Peak Purity chromatogram->analyze

Caption: General experimental workflow for HPLC analysis of this compound.

troubleshooting_workflow start Poor this compound Resolution step1 Optimize Mobile Phase pH (e.g., pH 3-7) start->step1 decision1 Is Baseline Resolution Achieved? step2 Adjust Organic Modifier (Acetonitrile vs. Methanol) decision1->step2 No end_success Resolution Achieved decision1->end_success Yes step1->decision1 step3 Modify Gradient Profile (Shallower Gradient) step2->step3 step4 Use Ion-Pairing Reagent (e.g., 1-octane sulfonic acid) step3->step4 step5 Change Column (e.g., Phenyl-Hexyl) step4->step5 end_fail Further Method Development Required step5->end_fail

Caption: Troubleshooting workflow for improving this compound resolution.

References

Narceine degradation under acidic and basic HPLC conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Narceine Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the degradation of this compound under various HPLC conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during HPLC analysis a concern?

This compound is an opium alkaloid found in the poppy plant (Papaver somniferum).[1] Like many complex organic molecules, its stability can be compromised under certain analytical conditions, particularly variations in pH and temperature. During HPLC analysis, the mobile phase composition can create an acidic or basic environment that may lead to the degradation of the analyte. This degradation can result in the formation of impurities, leading to inaccurate quantification and a misunderstanding of the sample's true composition. Therefore, understanding and controlling the stability of this compound is crucial for developing robust and reliable analytical methods.

Q2: What are the potential degradation pathways for this compound under acidic and basic conditions?

While specific degradation pathways for this compound under HPLC conditions are not extensively documented in publicly available literature, we can infer potential reactions based on its chemical structure. This compound possesses several functional groups susceptible to acid-base catalyzed reactions:

  • Ester and Amide Groups: Although this compound does not contain ester or amide groups, which are common sites of hydrolysis in many pharmaceuticals, it is structurally related to other opium alkaloids that can undergo rearrangements and other degradative processes.

  • Keto Group: The ketone functional group in this compound could be susceptible to reactions under strong acidic or basic conditions, although it is generally more stable than esters or amides.

  • Methylenedioxy Bridge: Some alkaloids containing a methylenedioxy group have been shown to be susceptible to cleavage under certain conditions, which could be a potential, though less common, degradation pathway for this compound.

  • Tertiary Amine: The tertiary amine group can be protonated under acidic conditions, which may influence the molecule's overall stability and chromatographic behavior.

Q3: What are the typical signs of this compound degradation in a chromatogram?

Degradation of this compound during an HPLC run can manifest in several ways in the resulting chromatogram:

  • Appearance of new peaks: These are the degradation products.

  • Decrease in the peak area of this compound: This indicates a loss of the parent compound.

  • Peak tailing or fronting: Changes in peak shape can indicate the presence of co-eluting impurities or interactions with the stationary phase.

  • Baseline noise or drift: This can be a sign of on-column degradation or mobile phase instability.

  • Inconsistent retention times: Variability in the retention time of the this compound peak can suggest that the compound is not stable under the analytical conditions.

II. Troubleshooting Guides

Troubleshooting Poor Peak Shape and Resolution
Problem Possible Causes Solutions
Peak Tailing - Secondary interactions between the basic amine group of this compound and residual silanols on the silica-based column.- Co-elution with a degradation product.- Use a base-deactivated column or an end-capped column.- Add a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%).- Optimize the mobile phase pH to ensure consistent protonation of the analyte.- Adjust the gradient or mobile phase composition to improve separation from the impurity.
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Reduce the concentration of the injected sample.- Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.
Poor Resolution - Inadequate separation between this compound and its degradation products or other sample components.- Optimize the mobile phase composition (e.g., change the organic modifier, adjust the pH).- Modify the gradient slope for better separation.- Try a different column chemistry (e.g., C8, Phenyl-Hexyl).- Decrease the flow rate to increase efficiency.
Troubleshooting Analyte Degradation
Problem Possible Causes Solutions
Appearance of extra peaks upon re-injection or over time - this compound is degrading in the sample vial (autosampler).- Keep the autosampler tray cool (e.g., 4°C).- Prepare fresh samples just before analysis.- Investigate the stability of this compound in the sample diluent and adjust the pH if necessary.
Loss of this compound peak area over a sequence - On-column degradation.- Adsorption to the column or tubing.- Adjust the mobile phase pH to a range where this compound is more stable (mildly acidic to neutral is often a good starting point for alkaloids).- Use a biocompatible HPLC system (e.g., PEEK tubing and fittings) to minimize interactions.- Consider a less reactive column stationary phase.
Inconsistent results between runs - Mobile phase instability or degradation.- Fluctuation in column temperature.- Prepare fresh mobile phase daily.- Degas the mobile phase thoroughly.- Use a column oven to maintain a consistent temperature.

III. Experimental Protocols

For a robust analysis of this compound and its potential degradation products, a stability-indicating HPLC method is essential. Below is a general protocol for conducting a forced degradation study and a starting point for HPLC method development.

Forced Degradation Study Protocol

Forced degradation studies are crucial for understanding the stability of a drug substance and for developing a stability-indicating analytical method.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or heat at a lower temperature (e.g., 40-60°C) for a specified period.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples without subjecting it to stress conditions.

3. Analysis:

  • Analyze the stressed and control samples by HPLC.

  • Compare the chromatograms to identify degradation products and quantify the degradation of this compound.

Recommended Starting HPLC Method

This method is a general starting point and may require optimization for specific applications.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium Acetate buffer (pH 4.5)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength UV at 230 nm or 285 nm
Injection Volume 10 µL

IV. Visualizations

Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60-80°C) Stock->Acid Aliquot Base Base Hydrolysis (0.1M NaOH, RT-60°C) Stock->Base Aliquot Control Control (Unstressed) Stock->Control Aliquot HPLC HPLC Analysis Acid->HPLC Neutralize & Dilute Base->HPLC Neutralize & Dilute Control->HPLC Dilute Data Data Interpretation (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for conducting forced degradation studies on this compound.

Logical Troubleshooting Flow for Peak Tailing

Troubleshooting Peak Tailing Start Peak Tailing Observed CheckColumn Is the column base-deactivated or end-capped? Start->CheckColumn UseBDColumn Switch to a base-deactivated or end-capped column CheckColumn->UseBDColumn No AddModifier Add competing base (e.g., TEA) to mobile phase CheckColumn->AddModifier Yes End Peak Shape Improved UseBDColumn->End CheckpH Is mobile phase pH optimized? AddModifier->CheckpH AdjustpH Adjust mobile phase pH CheckpH->AdjustpH No CheckOverload Is the column overloaded? CheckpH->CheckOverload Yes AdjustpH->End ReduceConc Reduce sample concentration CheckOverload->ReduceConc Yes CheckOverload->End No ReduceConc->End

Caption: A logical approach to troubleshooting peak tailing for this compound analysis.

References

Technical Support Center: Analysis of Narceine by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC analysis of narceine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize the thermal degradation of this compound during gas chromatography (GC) analysis.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its GC analysis challenging?

This compound is a phthalideisoquinoline alkaloid found in opium. Its analysis by gas chromatography can be challenging due to its complex structure, relatively high molecular weight, and potential for thermal degradation at the elevated temperatures used in GC inlets and columns. The presence of functional groups such as a tertiary amine, ether linkages, and a carboxylic acid makes it susceptible to decomposition.

Q2: What are the typical signs of this compound degradation during GC analysis?

Signs of thermal degradation of this compound during GC analysis include:

  • Poor peak shape: Tailing or broadened peaks can indicate on-column degradation or interaction with active sites.

  • Reduced peak intensity: Lower than expected peak area for a known concentration can suggest sample loss.

  • Appearance of unexpected peaks: The presence of additional, unidentified peaks in the chromatogram may correspond to degradation products.

  • Poor reproducibility: Inconsistent peak areas or retention times across multiple injections of the same sample.

  • Baseline noise or drift: This can be a result of column bleed exacerbated by the harsh conditions required for eluting underivatized this compound.

Q3: What is derivatization and how can it help in the GC analysis of this compound?

Derivatization is a chemical modification of an analyte to improve its analytical properties. For this compound, derivatization can enhance its volatility and thermal stability, leading to improved peak shape and reduced degradation during GC analysis.[1][2] The most common derivatization technique for compounds with active hydrogens, like the carboxylic acid in this compound, is silylation.[3]

Q4: What are the most common silylating agents used for alkaloids like this compound?

Common silylating agents that can be used for the derivatization of alkaloids include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent, often used for a wide range of compounds.[4]

  • Trimethylsilylimidazole (TMSI): Particularly effective for derivatizing hydroxyl groups and carboxylic acids.[3]

II. Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the GC analysis of this compound.

Logical Troubleshooting Workflow

Troubleshooting Workflow cluster_peak_shape Troubleshooting Poor Peak Shape cluster_peak_intensity Troubleshooting Low Peak Intensity cluster_extra_peaks Troubleshooting Extra Peaks cluster_reproducibility Troubleshooting Poor Reproducibility start Start: Poor Chromatographic Results for this compound issue Identify the Primary Issue start->issue peak_shape Poor Peak Shape (Tailing, Broadening) issue->peak_shape Tailing/ Broadening peak_intensity Low Peak Intensity / Poor Sensitivity issue->peak_intensity Low Intensity extra_peaks Presence of Extra Peaks issue->extra_peaks Extra Peaks reproducibility Poor Reproducibility issue->reproducibility Poor Reproducibility ps1 Optimize Inlet Temperature (Lower if possible) peak_shape->ps1 pi1 Check for Inlet Discrimination (Optimize injection volume/speed) peak_intensity->pi1 ep1 Hypothesize Degradation (Lower inlet temperature) extra_peaks->ep1 r1 Check Autosampler Syringe (Clean or replace) reproducibility->r1 ps2 Check for Active Sites (Inlet liner, column) ps1->ps2 ps3 Consider Derivatization ps2->ps3 solution Implement Corrective Actions and Re-analyze ps3->solution pi2 Verify Sample Concentration pi1->pi2 pi3 Confirm No Leaks in the System pi2->pi3 pi4 Consider Derivatization pi3->pi4 pi4->solution ep2 Check for Sample Contamination ep1->ep2 ep3 Analyze Blank Solvent Injection ep2->ep3 ep4 Derivatize to Confirm (Degradation peaks should disappear) ep3->ep4 ep4->solution r2 Ensure Consistent Injection Volume r1->r2 r3 Verify System Stability (Temperature, flow rates) r2->r3 r4 Evaluate Derivatization Reaction (Ensure completion) r3->r4 r4->solution

Caption: A logical workflow for troubleshooting common issues in the GC analysis of this compound.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
Peak Tailing 1. Active sites in the inlet or column: The carboxylic acid and tertiary amine in this compound can interact with silanol groups. 2. Inlet temperature too low: Incomplete vaporization of the analyte. 3. Column degradation: Stationary phase breakdown.1. Use a deactivated inlet liner (e.g., silylated). Consider using a guard column. 2. Optimize the inlet temperature; however, be mindful of thermal degradation. A temperature ramp in the inlet (programmed temperature vaporization - PTV) can be beneficial. 3. Condition the column according to the manufacturer's instructions. If the problem persists, replace the column.
Ghost Peaks 1. Septum bleed: Degradation of the inlet septum at high temperatures. 2. Carryover from previous injections: Adsorption of this compound in the injection port or on the column. 3. Contaminated syringe. 1. Use high-temperature, low-bleed septa. 2. Clean the inlet liner and replace if necessary. Perform a bake-out of the column. 3. Clean the syringe with an appropriate solvent or replace it.
Loss of Response 1. Thermal degradation in the inlet: this compound decomposing before reaching the column. 2. Adsorption in the system: Loss of analyte on active sites. 3. Leaks in the system: Loss of sample during injection or transfer to the column.1. Lower the inlet temperature. Use a pulsed splitless or cold on-column injection technique if available. Consider derivatization. 2. Deactivate the entire system, including the inlet liner and the first few centimeters of the column. 3. Perform a leak check of the GC system.
Appearance of New Peaks 1. Thermal degradation: this compound breaking down into smaller, more volatile compounds. 2. Sample degradation over time: Instability of this compound in the sample solvent.1. Lower the inlet and/or oven temperature. Confirm the identity of potential degradation products by GC-MS if possible. Derivatization should eliminate these peaks. 2. Prepare fresh samples and analyze them promptly. Store stock solutions at an appropriate temperature (e.g., refrigerated or frozen).

III. Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.

Materials:

  • This compound standard

  • Dry pyridine (or other suitable aprotic solvent like acetonitrile)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of this compound in dry pyridine (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • Transfer 100 µL of the this compound solution to a GC vial insert.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Expected Outcome:

The carboxylic acid group of this compound will be converted to its trimethylsilyl (TMS) ester. This derivatization increases the volatility and thermal stability of the molecule, resulting in a sharper, more symmetrical peak and reduced degradation.

Chemical Derivatization Workflow

Derivatization Workflow start Start: this compound Sample step1 Dissolve in Dry Aprotic Solvent (e.g., Pyridine, Acetonitrile) start->step1 step2 Add Silylating Agent (e.g., BSTFA + 1% TMCS) step1->step2 step3 Heat to Promote Reaction (e.g., 70°C for 30 min) step2->step3 step4 Cool to Room Temperature step3->step4 step5 Inject into GC-MS step4->step5 end Analysis of TMS-Narceine step5->end

Caption: A step-by-step workflow for the silylation of this compound prior to GC-MS analysis.

IV. Recommended GC Parameters

The following table provides a starting point for the GC-MS analysis of derivatized this compound. These parameters may require optimization for your specific instrument and application.

Parameter Recommended Value Justification
Injection Mode SplitlessTo maximize sensitivity for trace analysis.
Inlet Temperature 250 °CA good starting point to ensure vaporization without excessive degradation. May need to be optimized (e.g., 230-270 °C).
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/minTypical flow rates for capillary columns.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A standard, relatively non-polar column suitable for a wide range of analytes.
Oven Program Initial: 150 °C, hold for 1 min Ramp: 10 °C/min to 300 °C Hold: 5 minA general-purpose temperature program to elute the derivatized this compound.
MS Transfer Line 280 °CTo prevent condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Quadrupole Temp. 150 °CA standard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Scan Range m/z 50 - 550To cover the expected mass range of the derivatized this compound and its fragments.

By following the guidance in this technical support center, researchers can improve the reliability and accuracy of their GC analysis of this compound and minimize issues related to thermal degradation.

References

Technical Support Center: Enhancing Narceine Sensitivity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the sensitivity of Narceine detection in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization technique for this compound analysis by LC-MS?

A1: For alkaloids like this compound, Electrospray Ionization (ESI) is generally the most effective and commonly used technique, typically in positive ion mode.[1][2][3] ESI is a soft ionization method well-suited for polar and thermally labile molecules, which helps in preserving the molecular ion ([M+H]⁺) for sensitive detection.[2] While Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds, ESI is favored for molecules with basic nitrogen centers, like the tertiary amine in this compound, which are readily protonated.[1][3]

Q2: How can I minimize matrix effects when analyzing this compound in complex biological samples (e.g., plasma, urine, hair)?

A2: Matrix effects, which cause ion suppression or enhancement, are a primary cause of poor sensitivity and reproducibility. To minimize them:

  • Effective Sample Preparation: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering matrix components from biological fluids.[4][5][6] Liquid-Liquid Extraction (LLE) is another viable option.[7][8]

  • Chromatographic Separation: Optimize your LC method to ensure this compound elutes in a region free from co-eluting matrix components. Using smaller particle size columns (e.g., superficially porous particles) can improve peak resolution and separation efficiency.[9]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS, such as this compound-d3, co-elutes with the analyte and experiences similar matrix effects, ensuring accurate quantification.[10][11][12]

Q3: What are the expected fragmentation patterns for this compound in MS/MS, and how can I use them for sensitive detection?

A3: While specific, detailed public fragmentation data for this compound is not abundant, isoquinoline alkaloids typically fragment in predictable ways.[13] Fragmentation often involves the cleavage of bonds adjacent to the nitrogen atom or the isoquinoline core.[13][14] To develop a sensitive Multiple Reaction Monitoring (MRM) method, you should:

  • Infuse a standard solution of this compound to obtain a full scan mass spectrum and identify the precursor ion, which will be the protonated molecule [M+H]⁺.

  • Perform a product ion scan on the precursor ion to identify the most stable and abundant fragment ions.

  • Select the most intense and specific precursor-to-product ion transitions for your MRM assay. The transition leading to the most abundant product ion is typically used for quantification (quantifier), and a second, less intense transition is used for confirmation (qualifier).[15]

Q4: Can chemical derivatization improve this compound sensitivity?

A4: Chemical derivatization is a strategy used to improve the ionization efficiency or chromatographic properties of an analyte.[16][17] For a molecule like this compound, which already possesses a readily ionizable tertiary amine, derivatization is often unnecessary and may add complexity to the workflow.[7] However, if you are struggling with poor retention on a reverse-phase column or experiencing issues with ionization in a specific matrix, derivatization could be explored.[18] Reagents that add a permanently charged group or a more easily ionizable moiety could potentially enhance the ESI signal.

Troubleshooting Guide

Issue 1: Low or No this compound Signal

Potential Cause Troubleshooting Step
Sample Preparation Issue Verify the efficiency of your extraction protocol. Perform a recovery experiment by spiking a known amount of this compound into a blank matrix before and after extraction. Low recovery indicates a problem with the extraction method.[4]
LC System Problem Ensure the LC system is functioning correctly. A complete loss of signal for all analytes could indicate a blockage, a leak, or an issue with the autosampler injection.[19][20]
Incorrect MS Source Settings Optimize ESI source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and source temperature. Suboptimal settings can drastically reduce ionization efficiency.[21][22]
Poor Ionization Confirm the mobile phase composition is suitable for ESI. The presence of non-volatile buffers (e.g., phosphate) can suppress the signal. Acidic modifiers like formic acid (0.1%) are typically used to promote protonation in positive mode.[23]
MS Detector Issue Check if the detector is turned on and functioning. Run a system suitability test or a tuning solution to verify the mass spectrometer's performance.[19]

Issue 2: Poor Peak Shape and Chromatography

Potential Cause Troubleshooting Step
Column Degradation The column may be overloaded or contaminated. Try flushing the column with a strong solvent or replace it if performance does not improve. Using a guard column can extend the life of your analytical column.[24]
Inappropriate Mobile Phase Ensure the pH of the mobile phase is appropriate for this compound's chemical properties to avoid peak tailing. The mobile phase should be fully miscible.
Sample Solvent Mismatch The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion.
System Contamination Contamination in the LC flow path or the MS source can lead to broad or tailing peaks. Clean the system, including the ESI probe and spray shield.[25]

Issue 3: High Background Noise or Interferences

Potential Cause Troubleshooting Step
Contaminated Solvents/Reagents Use only high-purity, LC-MS grade solvents and reagents to prepare mobile phases and samples. HPLC-grade solvents can introduce significant background noise.[23]
Insufficient Sample Cleanup Improve the selectivity of your sample preparation method (e.g., use a more specific SPE sorbent) to better remove matrix components that may be causing high background.[5]
Gas Supply Contamination Ensure high-purity nitrogen is used for the nebulizer and drying gas. Check for leaks in the gas lines.[24]
Carryover Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection port and needle between samples.

Quantitative Data Summary for Alkaloid Analysis

Due to the limited availability of published, specific quantitative data for this compound, this table summarizes typical performance metrics for LC-MS/MS methods developed for other alkaloids in biological matrices. These values can serve as a benchmark for developing a method for this compound.

Analyte Type Matrix Extraction Method LOQ Range Recovery Range Reference
Various Narcotic DrugsHuman HairLLE & SPE0.50 - 8.00 ng/mg93.72% - 104.78%[26]
120 NPS & 43 DrugsBloodProtein Precipitation0.02 - 1.5 ng/mLNot specified[7][27]
13 Lupin AlkaloidsLupin SeedsSPE1 - 25 µg/kg>77% (for most)[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline for extracting alkaloids from a plasma matrix. The specific SPE cartridge and solvents should be optimized for this compound.

  • Pre-treat Sample: To 1 mL of plasma, add 10 µL of a suitable Stable Isotope-Labeled Internal Standard (e.g., this compound-d3) working solution. Vortex for 30 seconds.

  • Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Equilibrate Cartridge: Equilibrate the cartridge by passing 2 mL of a weak buffer (e.g., 100 mM ammonium acetate, pH 6). Do not allow the sorbent bed to dry.

  • Load Sample: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Wash Cartridge: Wash the cartridge to remove interferences.

    • Wash 1: 2 mL of deionized water.

    • Wash 2: 2 mL of methanol.

  • Elute Analyte: Elute this compound from the cartridge using 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method Development Workflow
  • Analyte Characterization: Infuse a pure standard of this compound (approx. 1 µg/mL in 50:50 Methanol:Water) directly into the mass spectrometer.

  • Precursor Ion Identification: Acquire a full scan spectrum in positive ESI mode to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • Fragmentation Analysis: Perform a product ion scan on the identified precursor ion. Vary the collision energy (e.g., in 5 eV steps) to find the optimal energy that produces the most abundant and stable fragment ions.

  • MRM Transition Selection: Select at least two intense and specific product ions to create MRM transitions (e.g., [M+H]⁺ → fragment1 for quantification, [M+H]⁺ → fragment2 for confirmation). Optimize cone/declustering potential for each transition.

  • Chromatography Development:

    • Column Selection: Start with a C18 column (e.g., 2.1 mm x 100 mm, <3 µm particle size).

    • Mobile Phase: Use 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile or methanol (Mobile Phase B).

    • Gradient Optimization: Develop a gradient elution method to ensure this compound is well-retained and separated from matrix components, with a typical run time of 5-10 minutes.

  • System Suitability: Inject the standard multiple times to ensure the method provides reproducible retention times, peak areas, and peak shapes before analyzing experimental samples.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma, Hair) Spike Spike with SIL-IS (e.g., this compound-d3) Sample->Spike Extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (C18 Column) Evap->LC MS Mass Spectrometer (ESI+) LC->MS Data Data Acquisition (MRM Mode) MS->Data Integrate Peak Integration Data->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report G cluster_sample In the Sample cluster_process Extraction & Ionization cluster_ms In the Mass Spectrometer This compound This compound process_label Both compounds experience similar losses and matrix effects MS_Detect Detector measures ratio of Analyte to IS This compound->MS_Detect [M+H]+ SIL_IS SIL-IS (e.g., d3) SIL_IS->MS_Detect [M+3+H]+ process_label->MS_Detect

References

Selecting the appropriate HPLC column for Narceine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in selecting the appropriate HPLC column and developing robust analytical methods for Narceine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column for routine this compound analysis?

For general-purpose, achiral analysis of this compound, a Reversed-Phase (RP) C18 column is the recommended starting point. C18 columns are versatile, offer high hydrophobicity, and are widely used for the analysis of alkaloids and other pharmaceutical compounds.[1][2][3] A standard dimension such as 150 x 4.6 mm with 5 µm particles is a robust choice for initial method development.

Q2: What key properties of this compound should be considered for HPLC method development?

Understanding the physicochemical properties of this compound is crucial for method development:

  • Alkaloid Nature: this compound is a basic alkaloid.[4][5] This makes mobile phase pH a critical parameter for controlling retention and peak shape.

  • pKa: this compound has a pKa of 9.3.[6] To ensure consistent ionization and avoid peak tailing, the mobile phase pH should be controlled at least 2 units below or above this value. A low pH (e.g., pH 2.5-3.5) is often preferred for good peak shape of basic compounds on silica-based columns.[7][8]

  • UV Absorbance: this compound exhibits a UV maximum (λmax) at approximately 270 nm in ethanol.[6] This wavelength is a suitable starting point for UV detection.

  • Polarity: As an alkaloid with multiple heteroatoms, this compound is a polar molecule. This may lead to challenges with retention on traditional C18 phases.

Q3: I need to separate this compound enantiomers. What type of column should I use?

For the separation of enantiomers, a Chiral Stationary Phase (CSP) is required. The direct approach using a CSP is the most common method in HPLC. Polysaccharide-based and macrocyclic glycopeptide columns are common choices for chiral separations and can be operated in reversed-phase, normal-phase, or polar organic modes.[2] Screening several different chiral columns is often necessary to find the optimal separation.

Section 2: Troubleshooting Guide

Q4: My this compound peak has poor retention and elutes near the solvent front on a C18 column. What should I do?

This is a common issue for polar analytes like this compound in reversed-phase chromatography.

Solutions:

  • Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds. It uses a polar stationary phase (like bare silica or an amino phase) with a highly organic mobile phase.[3]

  • Use a Polar-Endcapped C18 Column: These columns are designed to be more compatible with highly aqueous mobile phases and provide better retention for polar analytes.

  • Modify Mobile Phase: Decrease the organic solvent percentage in your mobile phase. However, if you are already at a very low percentage (<5% organic), you risk "phase collapse" on a standard C18.

  • Consider Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) to the mobile phase can increase the retention of ionized analytes on a reversed-phase column.

Q5: I am observing significant peak tailing for this compound. How can I improve the peak shape?

Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic silanol groups on the surface of silica-based columns.[9]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) protonates the this compound molecule while suppressing the ionization of silanol groups, which minimizes unwanted interactions and improves peak symmetry.[7][8]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups, leading to significantly better peak shapes for basic compounds.[9]

  • Add a Competing Base: Adding a small concentration of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

  • Lower Sample Load: Injecting too much sample can overload the column and cause peak asymmetry.[9] Try reducing the injection volume or diluting the sample.

Q6: this compound is co-eluting with an impurity. How can I improve the resolution?

Improving resolution requires changing the selectivity of the chromatographic system.

Solutions:

  • Change the Stationary Phase: This is often the most effective way to alter selectivity. If you are using a C18 column, try a Phenyl-Hexyl or a Cyano (CN) phase. These phases offer different interaction mechanisms (e.g., pi-pi interactions) that can resolve compounds that co-elute on a C18.

  • Change the Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol, or vice versa) can significantly impact selectivity and may resolve the co-eluting peaks.

  • Optimize Mobile Phase pH and Temperature: Fine-tuning the pH can alter the ionization state of this compound and the impurity differently, leading to a change in retention and improved separation. Adjusting the column temperature can also influence selectivity.

Section 3: Experimental Protocols and Data

Table 1: Recommended Starting Conditions for this compound Analysis
ParameterReversed-Phase (RP) MethodHILIC Method
Primary Column C18, End-capped (e.g., 150 x 4.6 mm, 5 µm)Bare Silica or Amide (NH2) (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH 3.010 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Elution Mode Isocratic or GradientGradient
Starting %B 20% Acetonitrile95% Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection UV at 270 nmUV at 270 nm
Injection Vol. 10 µL5 µL
Detailed Protocol: Standard Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of this compound. Further optimization will likely be required.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector Wavelength: 270 nm[6]

    • Injection Volume: 10 µL

    • Elution Program: Start with an isocratic elution of 80% A and 20% B. If retention is not optimal, a gradient can be developed (e.g., 20% to 70% B over 15 minutes).

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a known concentration (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

Section 4: Visual Workflows

G cluster_workflow Figure 1: HPLC Column Selection Workflow for this compound start Start: this compound Analysis chiral_q Is separation of enantiomers required? start->chiral_q rp_start Start with Reversed-Phase (RP) C18 Column chiral_q->rp_start No chiral_col Select Chiral Stationary Phase (CSP) chiral_q->chiral_col Yes retention_q Is retention adequate? (k > 2) rp_start->retention_q optimize Optimize Method (Peak Shape, Resolution) chiral_col->optimize hilic_col Switch to HILIC Column retention_q->hilic_col No retention_q->optimize Yes hilic_col->optimize end End: Validated Method optimize->end

Caption: Figure 1: A decision tree for selecting the initial HPLC column for this compound analysis.

G cluster_workflow Figure 2: Troubleshooting Peak Tailing for this compound start Observe Peak Tailing (Asymmetry > 1.2) check_ph 1. Check Mobile Phase pH (Target: pH 2.5 - 3.5) start->check_ph improved_q1 Is peak shape improved? check_ph->improved_q1 check_column 2. Evaluate Column Choice improved_q1->check_column No end Problem Solved improved_q1->end Yes column_options Use High-Purity, End-Capped Column OR Use a column with proven low silanol activity check_column->column_options check_overload 3. Check for Overloading column_options->check_overload overload_solution Reduce Injection Volume OR Dilute Sample check_overload->overload_solution

References

Technical Support Center: Optimizing Narceine Recovery During Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the recovery of Narceine during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its extraction?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate extraction method. This compound is an opium alkaloid with the following key characteristics:

  • Molecular Formula: C₂₃H₂₇NO₈[1]

  • Molecular Weight: 445.46 g/mol [2]

  • pKa: 9.3[2]

  • Solubility:

    • Slightly soluble in cold water (1 g in 770 ml) and more soluble in boiling water (1 g in 220 ml).[2][3]

    • Moderately soluble in hot alcohol.[2][3]

    • Almost insoluble in benzene, chloroform, ether, and petroleum ether.[2][3]

    • Soluble in alkaline hydroxide solutions and dilute mineral acids.[2][3]

  • Physical Description: It typically appears as silky, prismatic needles.[3]

These properties indicate that pH adjustment will be a critical factor in this compound extraction. Its solubility in acidic and alkaline solutions, and insolubility in many organic solvents, can be exploited for effective liquid-liquid or solid-phase extraction.

Q2: Which extraction techniques are most suitable for this compound?

A2: Several techniques can be employed for the extraction of opium alkaloids, including this compound. The choice of method depends on the sample matrix, desired purity, available equipment, and scalability. Common methods include:

  • Liquid-Liquid Extraction (LLE): A conventional method that utilizes the differential solubility of this compound in immiscible liquid phases. By adjusting the pH of the aqueous phase, this compound can be selectively partitioned into an organic or aqueous layer.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain this compound from a liquid sample, while impurities are washed away. The retained this compound is then eluted with a suitable solvent. SPE can offer cleaner extracts and higher recovery rates compared to LLE.[4]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance the mass transfer of the analyte into the solvent, often leading to higher extraction efficiency in a shorter time.[5]

  • Supercritical Fluid Extraction (SFE): A greener extraction technique that uses a supercritical fluid, typically CO₂, as the solvent. It is highly selective and can provide clean extracts.

Q3: How does pH affect the extraction efficiency of this compound?

A3: pH is a critical parameter for the efficient extraction of this compound. As an alkaloid with a pKa of 9.3, its charge state is dependent on the pH of the solution:

  • Acidic Conditions (pH < pKa): this compound will be protonated and exist as a cation (salt form). In this state, it is more soluble in aqueous solutions. Acidic water is often used for the initial extraction from the plant material.[6]

  • Alkaline Conditions (pH > pKa): this compound will be in its free base form, which is less polar and more soluble in organic solvents. This property is utilized in liquid-liquid extraction to partition this compound into an organic phase.

Therefore, a common strategy involves an initial extraction with an acidic aqueous solution, followed by basification of the aqueous extract and subsequent extraction with an organic solvent.

Q4: What is the stability of this compound during extraction and storage?

A4: The stability of this compound can be influenced by temperature, pH, and light exposure. While specific stability data for this compound is limited, general principles for alkaloids suggest that prolonged exposure to high temperatures and extreme pH values should be avoided to prevent degradation. For storage of extracts, it is advisable to use dark containers and low temperatures (e.g., 4°C or -20°C) to minimize degradation.[7][8][9][10][11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Recovery of this compound 1. Incomplete Extraction from Sample Matrix: The solvent may not be effectively penetrating the plant material. 2. Incorrect pH: The pH of the extraction solvent may not be optimal for solubilizing this compound. 3. Suboptimal Solvent Choice: The selected solvent may have low solubility for this compound. 4. Insufficient Extraction Time/Agitation: The contact time between the solvent and the sample may be too short. 5. Analyte Degradation: this compound may be degrading during the extraction process due to harsh conditions.1. Improve Sample Preparation: Ensure the plant material is finely ground to increase the surface area for extraction. 2. Optimize pH: For initial aqueous extraction, use a dilute acid (e.g., 0.1-1% HCl or acetic acid) to ensure this compound is in its soluble salt form. For subsequent LLE into an organic solvent, ensure the aqueous phase is sufficiently basic (pH > 10). 3. Solvent Selection: Refer to the solubility data. For extracting the free base, consider solvents like a chloroform:isopropanol mixture. For SPE, select a sorbent and eluent appropriate for polar compounds. 4. Optimize Extraction Parameters: Increase the extraction time, and ensure adequate agitation (stirring or sonication) to facilitate mass transfer. For UAE, optimize sonication time and temperature. 5. Control Extraction Conditions: Avoid high temperatures and prolonged exposure to strong acids or bases.
Poor Purity of Extract 1. Co-extraction of Impurities: The extraction solvent may be co-extracting other compounds with similar solubility. 2. Insufficient Washing Steps: In LLE or SPE, the washing steps may not be effectively removing impurities.1. Employ a Multi-Step Extraction: Use a preliminary wash with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before the main extraction. 2. Optimize Washing: In LLE, perform multiple washes of the organic phase with a basic aqueous solution. In SPE, use a wash solvent that removes impurities without eluting this compound.
Emulsion Formation in LLE 1. High Concentration of Particulate Matter or Surfactant-like Compounds: These can stabilize the interface between the aqueous and organic layers.1. Centrifugation: Centrifuge the mixture to break the emulsion. 2. Addition of Salt: Add a small amount of a neutral salt (e.g., NaCl) to the aqueous phase to increase its polarity and help break the emulsion. 3. Filtration: Filter the mixture through a bed of celite or glass wool.
Inconsistent Results 1. Variability in Sample Material: The concentration of this compound can vary significantly between different batches of plant material.[12] 2. Inconsistent Extraction Procedure: Minor variations in pH, temperature, time, or solvent volumes can lead to different recovery rates.1. Homogenize Sample: Ensure the plant material is thoroughly homogenized before taking a subsample for extraction. 2. Standardize Protocol: Strictly adhere to a validated and standardized extraction protocol. Use calibrated equipment and freshly prepared solutions.

Data on Extraction Methods for Opium Alkaloids

While specific quantitative data for this compound recovery is sparse in the literature, the following tables provide recovery data for other major opium alkaloids using different extraction techniques. These can serve as a starting point for optimizing this compound extraction, as similar trends may be observed.

Table 1: Recovery of Opium Alkaloids using Magnetic Solid-Phase Extraction (MSPE)

AnalyteRecovery (%)
Morphine70-110
Codeine70-110
Thebaine70-110
Papaverine70-110
Noscapine70-110
This compound 70-110

Source: Adapted from a study on the determination of six opium alkaloids in bakery products. The method involved a solid-liquid extraction followed by MSPE.[13]

Table 2: Recovery of Opium Alkaloids using Ultrasound-Assisted Extraction (UAE) followed by SPE

AnalyteRecovery (%)
Morphine85-100
Codeine85-100
Thebaine85-100
Papaverine85-100
Noscapine85-100
Oripavine85-100

Source: Adapted from a study on the quantification of opium alkaloids in ground poppy seeds.[14]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol is a general guideline based on the principles of acid-base extraction for alkaloids.

  • Sample Preparation:

    • Grind the dried plant material (e.g., poppy straw) to a fine powder (e.g., 40 mesh).

    • Weigh a suitable amount of the powdered sample (e.g., 10 g).

  • Acidic Extraction:

    • Macerate the powdered sample in a dilute acidic solution (e.g., 100 mL of 1% acetic acid in water) for 24 hours with occasional stirring.

    • Alternatively, perform sonication for 1 hour at a controlled temperature (e.g., 40°C).

    • Filter the mixture and collect the acidic aqueous extract.

  • Basification:

    • Adjust the pH of the aqueous extract to >10 with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution). This will convert the this compound salt to its free base form.

  • Organic Solvent Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Extract the solution three times with an appropriate organic solvent mixture (e.g., chloroform:isopropanol, 3:1 v/v).

    • Combine the organic extracts.

  • Washing and Concentration:

    • Wash the combined organic extract with a small volume of distilled water to remove any remaining aqueous impurities.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol 2: Solid-Phase Extraction (SPE) for Opium Alkaloids including this compound

This protocol is a general guideline for SPE cleanup of an initial extract.

  • Initial Extraction:

    • Perform an initial extraction of the plant material using a suitable solvent (e.g., acidified methanol or an acetonitrile/water/formic acid mixture).[14]

    • Filter the extract and dilute it with an appropriate buffer to ensure compatibility with the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) by passing methanol followed by deionized water through it.

  • Sample Loading:

    • Load the diluted extract onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove polar impurities.

  • Elution:

    • Elute the retained alkaloids, including this compound, with a stronger solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to facilitate elution).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis (e.g., the mobile phase for HPLC).

Visualization

Decision Tree for Selecting a this compound Extraction Method

The following diagram provides a logical workflow to guide the selection of an appropriate extraction method for this compound based on the experimental goals.

ExtractionMethodSelection Decision Tree for this compound Extraction Method Selection start Start: Define Extraction Goal goal Primary Goal? start->goal purity High Purity Required? goal->purity Qualitative Screening speed High Throughput/Speed Needed? goal->speed Quantitative Analysis lle Liquid-Liquid Extraction (LLE) purity->lle No spe Solid-Phase Extraction (SPE) purity->spe Yes green 'Green' Method Preferred? speed->green No uae Ultrasound-Assisted Extraction (UAE) speed->uae Yes green->spe No sfe Supercritical Fluid Extraction (SFE) green->sfe Yes

A decision tree to guide the selection of an appropriate this compound extraction method.

References

Narceine Stock Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Narceine in stock solutions. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting advice for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a stock solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: Alkaloids, like this compound, often exhibit pH-dependent stability. Extreme pH values (both acidic and alkaline) can catalyze hydrolytic degradation.[1][2][3]

  • Solvent: The choice of solvent can impact the solubility and stability of this compound. While solubility data in various organic solvents may be limited, it is crucial to use high-purity solvents and to assess compatibility.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[4] Stock solutions should generally be stored at recommended low temperatures to minimize thermal decomposition.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation of photosensitive compounds. It is a common practice to protect alkaloid solutions from light.

  • Oxygen: Oxidative degradation can occur, especially in the presence of light and certain metal ions. Using de-gassed solvents or inert gas atmospheres can mitigate this.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Based on its chemical properties, Dimethyl Sulfoxide (DMSO) is a common choice for preparing stock solutions of many organic compounds due to its high solubilizing power. For aqueous-based experiments, a concentrated stock in DMSO can be diluted into the aqueous buffer. However, the final DMSO concentration should be kept low (typically <0.5%) to avoid cellular toxicity. For applications where DMSO is not suitable, other organic solvents like ethanol or methanol could be considered, but their suitability and impact on this compound's stability must be validated.

Q3: How should I store my this compound stock solutions?

To ensure the longevity of your this compound stock solutions, follow these general storage guidelines:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution. Perform a stability check of your existing stock using an analytical method like HPLC.
Precipitate formation upon dilution in aqueous buffer Poor solubility of this compound in the final buffer.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if permissible for your experiment. Perform a solubility test before preparing large volumes.
Loss of potency over a short period Improper storage conditions (e.g., exposure to light or elevated temperature).Review your storage procedures. Ensure solutions are stored at the correct temperature and protected from light.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 445.48 g/mol ).

  • Weigh the calculated amount of this compound using an analytical balance in a fume hood.

  • Transfer the weighed this compound to a sterile vial.

  • Add the required volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6]

Objective: To identify potential degradation products of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C). Studies on other opium alkaloids have shown significant degradation at high temperatures.[4]

  • Photodegradation: Expose a solid sample and a solution of this compound to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).

Procedure:

  • Prepare solutions of this compound at a known concentration in a suitable solvent.

  • Expose the solutions and solid samples to the stress conditions outlined above for various time points.

  • At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis).

  • Analyze the samples using a suitable analytical method, such as HPLC, to determine the extent of degradation and to observe the formation of any degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[7]

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

General HPLC Parameters:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with different polarities. The pH of the aqueous phase can be adjusted to optimize the separation of alkaloids.[8]

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 10-20 µL.

Method Development Workflow:

  • Analyze a pure this compound standard to determine its retention time.

  • Analyze the samples from the forced degradation study.

  • Optimize the mobile phase composition and gradient to achieve baseline separation between the this compound peak and any degradation product peaks.

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment prep_start Weigh this compound dissolve Dissolve in Solvent (e.g., DMSO) prep_start->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C or -80°C aliquot->store stress Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) store->stress Use for Experiments hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev analysis Analyze Stressed Samples hplc_dev->analysis data Evaluate Stability & Identify Degradants analysis->data

Caption: Workflow for this compound stock solution preparation and stability assessment.

signaling_pathway_placeholder This compound This compound Stock Solution Degradation Degradation Products This compound->Degradation Unstable (Improper Storage/Handling) Experiment Biological Experiment This compound->Experiment Stable Degradation->Experiment Inaccurate_Results Inaccurate Results Experiment->Inaccurate_Results If solution is degraded

Caption: Logical relationship between this compound stability and experimental outcomes.

References

Technical Support Center: Analysis of Narceine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Narceine during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that can influence its stability during chromatographic analysis?

A1: this compound is an opium alkaloid with several functional groups that can affect its stability.[1][2][3] Key properties include:

  • pKa: this compound has a pKa of 9.3.[4] This indicates it is a weakly basic compound. The ionization state of this compound will change significantly around this pH, which can impact its retention and stability.

  • Functional Groups: It possesses a tertiary amine, a carboxylic acid, a ketone, three methoxy groups, and a benzodioxole (methylenedioxy) ring.[1][2] The methylenedioxy ring, in particular, has been identified as a potential site for oxidative degradation.[1][2]

  • Solubility: this compound is moderately soluble in hot alcohol and slightly soluble in cold water. It is soluble in dilute mineral acids and alkali hydroxide solutions.[4]

Q2: What are the most likely causes of on-column degradation of this compound?

A2: Based on its chemical structure and general knowledge of alkaloid stability, the most probable causes of on-column degradation are:

  • pH-Related Degradation: As a weak base with a pKa of 9.3, this compound's stability can be compromised at certain pH values.[4] Extreme pH, either highly acidic or alkaline, can catalyze hydrolysis or other degradation reactions.

  • Oxidative Degradation: The presence of a methylenedioxy ring makes this compound susceptible to oxidation.[1][2] This can be exacerbated by the presence of dissolved oxygen in the mobile phase or reactive sites on the stationary phase.

  • Thermal Degradation: Elevated temperatures during analysis can accelerate degradation reactions. While specific data on this compound is limited, thermal degradation is a common issue for many organic molecules.[5][6]

  • Stationary Phase Interactions: Active silanol groups on silica-based columns can interact with the basic nitrogen in this compound, leading to peak tailing and potential on-column degradation.

Q3: How can I tell if this compound is degrading on my column?

A3: Signs of on-column degradation include:

  • Appearance of unexpected peaks in the chromatogram.

  • Poor peak shape (e.g., tailing, fronting, or split peaks).

  • Loss of peak area or poor recovery of this compound.

  • Baseline drift or the appearance of ghost peaks in subsequent runs.

  • Irreproducible retention times.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing

This is often an indication of undesirable interactions between the analyte and the stationary phase, which can sometimes lead to degradation.

Potential Cause Recommended Solution
Interaction with Silanol Groups Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl). Consider using a mobile phase additive like triethylamine (TEA) to mask active silanol sites.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from this compound's pKa (9.3). A pH in the acidic to neutral range (e.g., pH 3-7) is generally a good starting point for basic compounds on reversed-phase columns.
Column Overload Reduce the injection volume or the concentration of the sample.
Issue 2: Appearance of Extra Peaks or Loss of Recovery

This is a strong indicator of on-column degradation.

Potential Cause Recommended Solution
Mobile Phase pH is too High or too Low Optimize the mobile phase pH. Given this compound's pKa of 9.3, a mobile phase pH between 3 and 7 is recommended to maintain it in a stable, protonated form. Avoid highly alkaline conditions.
Oxidation Degas the mobile phase thoroughly to remove dissolved oxygen. Consider adding an antioxidant, such as ascorbic acid, to the sample or mobile phase if oxidative degradation is suspected.
High Column Temperature Reduce the column temperature. Start with ambient temperature and only increase if necessary for separation efficiency, monitoring for any signs of degradation.
Active Stationary Phase Switch to a more inert column, such as one with extensive end-capping or a polymer-based stationary phase.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare Buffer Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5). Common buffers for reversed-phase HPLC include phosphate and acetate.

  • Prepare Mobile Phases: Mix the aqueous buffer with an appropriate organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v).

  • Equilibrate the Column: Equilibrate a C18 column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject this compound Standard: Inject a standard solution of this compound and monitor the chromatogram for peak shape, retention time, and the presence of any degradation peaks.

  • Systematically Change pH: Sequentially run the analysis with mobile phases of different pH values, ensuring the column is thoroughly equilibrated with each new mobile phase.

  • Analyze Results: Compare the chromatograms to determine the optimal pH that provides good peak shape and minimizes degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation cluster_optimization Optimization A Prepare this compound Standard D Inject Standard A->D B Prepare Mobile Phases (Varying pH & Organic Modifier) C Equilibrate C18 Column B->C C->D E Monitor Chromatogram D->E F Assess Peak Shape & Retention Time E->F G Check for Degradation Peaks E->G H Adjust pH, Temperature, or Stationary Phase F->H Sub-optimal G->H Degradation Observed J Optimal Conditions Found G->J No Degradation, Good Peak Shape I Re-analyze H->I I->E

Caption: Workflow for optimizing HPLC conditions to prevent this compound degradation.

troubleshooting_guide Start Problem: On-Column Degradation of this compound Q1 Are you observing extra peaks or loss of recovery? Start->Q1 Q2 Is the peak shape poor (e.g., tailing)? Start->Q2 A1 Check Mobile Phase pH (Is it too high/low?) Q1->A1 Yes A2 Consider Oxidation (Degas mobile phase) Q1->A2 Yes A3 Evaluate Column Temperature (Is it too high?) Q1->A3 Yes A4 Assess Stationary Phase (Is it too active?) Q1->A4 Yes A5 Check for Silanol Interactions Q2->A5 Yes A6 Optimize Mobile Phase pH Q2->A6 Yes Sol1 Adjust pH to 3-7 A1->Sol1 Sol2 Add antioxidant A2->Sol2 Sol3 Reduce temperature A3->Sol3 Sol4 Use inert/end-capped column A4->Sol4 Sol5 Use end-capped column or add TEA A5->Sol5 A6->Sol1

Caption: Troubleshooting logic for this compound degradation issues.

References

Deconvolution of Narceine and interfering peaks in chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deconvolution of narceine and interfering peaks in chromatograms.

Troubleshooting Guides

Issue: Poor Resolution Between this compound and an Interfering Peak

When this compound and an interfering peak are not adequately separated, it can lead to inaccurate quantification. This guide provides a systematic approach to improving peak resolution.

Initial Assessment:

  • Visual Inspection of the Chromatogram: Look for peak fronting, tailing, or shoulders on the this compound peak, which can indicate the presence of a co-eluting impurity.[1][2]

  • Peak Purity Analysis: If using a Diode Array Detector (DAD), utilize the peak purity function. This software feature analyzes and compares UV spectra across the peak. Spectral inhomogeneities suggest the presence of more than one compound.[1][3][4]

  • Mass Spectrometry (MS) Data: If coupled with an MS detector, examine the mass spectra across the peak. The presence of different m/z values indicates co-elution.[1]

Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Optimization Strategy cluster_2 Advanced Solutions A Poor Peak Resolution (Broadening, Shoulders, Tailing) B Perform Peak Purity Analysis (DAD/MS) A->B C Co-elution Confirmed? B->C D Adjust Mobile Phase Strength (%B) C->D Yes J Investigate Other Issues: - Column Degradation - Sample Overload - Extracolumn Volume C->J No, Peak is Pure E Change Mobile Phase Selectivity (Solvent Type) D->E Resolution Still Poor F Modify Stationary Phase (Different Column Chemistry) E->F Resolution Still Poor G Optimize Temperature F->G Resolution Still Poor H Decrease Flow Rate G->H Resolution Still Poor I Employ Peak Deconvolution Software (e.g., MCR-ALS) H->I Baseline Separation Not Achievable G cluster_0 Input Data cluster_1 Deconvolution Process cluster_2 Output A Overlapping Chromatographic Peaks (Time vs. Absorbance Data Matrix from DAD) B Deconvolution Algorithm (e.g., MCR-ALS) A->B C Calculates Pure Component Spectra and Elution Profiles B->C D Resolved Peak Profile of this compound C->D E Resolved Peak Profile of Interfering Compound C->E F Accurate Quantification of Each Component D->F E->F

References

Troubleshooting low signal intensity for Narceine in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity for Narceine in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the crucial physicochemical properties of this compound for LC-MS analysis?

A: Understanding the properties of this compound is fundamental to developing a robust LC-MS method. As an opium alkaloid, its behavior is influenced by its structure and solubility.[1] Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₃H₂₇NO₈ [1][2]
Molar Mass 445.47 g/mol [1][2]
Type Opium Alkaloid [1]
Solubility (in water) 0.78 mg/mL at 13 °C [2]
Common Precursor Ion [M+H]⁺ [2]

| Expected m/z | ~446.18 |[2] |

Q2: What are the recommended starting LC-MS parameters for this compound?

A: For alkaloids like this compound, certain conditions are known to enhance signal intensity and chromatographic performance. Positive electrospray ionization (ESI) is typically preferred because the nitrogen atom in the alkaloid structure is easily protonated, especially in acidic conditions.[3]

Table 2: Recommended Starting LC-MS Parameters for this compound Analysis

Parameter Recommendation Rationale
LC Column C18, sub-2 µm or superficially porous Provides good retention for alkaloids.[4][5][6]
Mobile Phase A Water + 0.1% Formic Acid Acidic pH promotes protonation ([M+H]⁺ formation) and improves peak shape.[3][4]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid Methanol may offer a better response for some alkaloids.[3]
Ionization Mode Electrospray Ionization (ESI), Positive Alkaloids readily form positive ions.[3]
Analysis Mode Multiple Reaction Monitoring (MRM) Offers high sensitivity and specificity for quantification.[7][8]
Drying Gas Temp. 300-350 °C Facilitates efficient desolvation.

| Nebulizer Gas | 35-50 psi | Aids in droplet formation. |

Q3: Can the mobile phase pH significantly impact this compound's signal intensity?

A: Yes, pH is a critical factor. The stability and ionization efficiency of many pharmaceutical compounds, including alkaloids, are pH-dependent.[9][10]

  • Ionization: this compound, being a basic alkaloid, requires an acidic environment to be readily protonated.[3] Using an acidic modifier like formic acid in the mobile phase (pH 2.5-3.5) is crucial for maximizing the formation of the [M+H]⁺ ion in the ESI source, which directly enhances signal intensity.

  • Stability: Some alkaloids can degrade under neutral or alkaline conditions.[11] Maintaining an acidic pH throughout the sample preparation and analysis workflow can prevent potential degradation and signal loss.[9]

Q4: My signal is suddenly very low or absent. Where should I start looking?

A: A complete or sudden loss of signal often points to a singular, significant issue rather than subtle optimization problems.[12] The first step is to isolate the problem to either the mass spectrometer (MS), the liquid chromatograph (LC), or the sample itself. A logical first check is to bypass the LC and infuse your analyte or a tuning solution directly into the MS to confirm the instrument is functioning correctly.[12] Other common culprits include a blocked ESI needle, leaks, or an issue with the mobile phase delivery, such as a pump losing its prime.[12][13]

Systematic Troubleshooting Guide

Low signal intensity can be a frustrating issue stemming from multiple potential causes, including inefficient ionization, ion suppression, or problems with the LC separation.[14] Follow this systematic guide to diagnose and resolve the problem.

TroubleshootingWorkflow start Low this compound Signal check_ms Step 1: Check MS Performance (Direct Infusion) start->check_ms ms_ok Is Signal Present & Stable? check_ms->ms_ok check_source Troubleshoot MS: - Clean Ion Source - Check Voltages & Gases - Recalibrate ms_ok->check_source No check_lc Step 2: Investigate LC System ms_ok->check_lc Yes end_node Problem Resolved check_source->end_node lc_params Are LC Parameters Correct? (Pressure, Leaks, Mobile Phase) check_lc->lc_params fix_lc Troubleshoot LC: - Check for Leaks - Prime Pumps - Prepare Fresh Mobile Phase lc_params->fix_lc No check_sample Step 3: Evaluate Sample & Method lc_params->check_sample Yes fix_lc->end_node sample_ok Is Sample Integrity OK? (Solubility, Degradation, Matrix) check_sample->sample_ok fix_sample Troubleshoot Sample: - Check Solubility - Dilute Sample (Matrix Effects) - Use Fresh Sample sample_ok->fix_sample No optimize_ms Step 4: Optimize MS Parameters (Source & MRM) sample_ok->optimize_ms Yes fix_sample->end_node optimize_ms->end_node

Caption: A step-by-step workflow for troubleshooting low this compound signal.

Step 1: Is the Mass Spectrometer Functioning Correctly?

Question: How can I confirm the MS is not the source of the problem?

Answer: Perform a direct infusion analysis to bypass the LC system. This will confirm that the ion source, optics, and detector are working as expected.

Experimental Protocol 1: Direct Infusion for MS Performance Check

  • Prepare Solution: Create a 100-500 ng/mL solution of your this compound analytical standard in a 50:50 mixture of Mobile Phase A and B (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).

  • Disconnect LC: Disconnect the LC flow from the MS ion source.

  • Setup Infusion: Use a syringe pump to deliver the this compound solution directly to the ESI probe at a stable flow rate (e.g., 5-10 µL/min).

  • Acquire Data: Set the MS to acquire data in full scan mode, looking for the [M+H]⁺ ion of this compound (m/z ~446.18).

  • Evaluate:

    • Strong, Stable Signal: If you see a strong and stable ion for this compound, the MS is likely functioning correctly. The problem lies with the LC system or sample introduction.

    • No or Weak Signal: If the signal is weak, unstable, or absent, it points to an MS issue.[13] Common causes include a dirty or clogged ion source, incorrect gas flows or voltages, or the need for mass calibration.[14] Proceed with instrument cleaning and calibration as per the manufacturer's guidelines.

Step 2: Is the LC System Delivering the Sample Correctly?

Question: My MS is working, but I still have low signal when using the LC. What should I check?

Answer: Issues with the LC system can prevent the analyte from reaching the detector efficiently. Focus on mobile phase integrity, system pressure, and potential leaks.

Troubleshooting the LC System:

  • Mobile Phase: Ensure mobile phases are fresh and correctly prepared. Forgetting to add the acid modifier (e.g., formic acid) is a common mistake that will lead to poor ionization and low signal.

  • System Pressure: Monitor the LC pressure trace. Unusually high pressure could indicate a blockage, while sharp drops or unstable pressure may suggest a leak or a pump issue (e.g., air bubbles).

  • Column Health: An old or contaminated column can lead to poor peak shape and diminished signal.[14] If you suspect column issues, try replacing it with a new one of the same type.

Step 3: Could the Sample Itself Be the Problem?

Question: I've ruled out the LC and MS hardware. Could my sample preparation or the matrix be causing the low signal?

Answer: Yes. Analyte degradation, poor solubility, or matrix effects are common sample-related causes of low signal intensity.[14][15]

Investigating Sample and Matrix Effects:

  • Solubility: this compound has limited water solubility.[2] Ensure it is fully dissolved in your sample diluent. The diluent should ideally be as weak as, or weaker than, your initial mobile phase to prevent peak distortion and on-column precipitation.[15]

  • Matrix Effects & Ion Suppression: Components in your sample matrix (e.g., salts, lipids, other metabolites) can co-elute with this compound and compete for ionization in the ESI source. This "ion suppression" can drastically reduce the analyte signal without any change in its actual concentration.[16]

    • Diagnosis: Compare the signal intensity of this compound in a clean solvent standard versus a standard spiked into an extracted blank matrix. A significant drop in signal in the matrix sample indicates ion suppression.

    • Solution: Improve sample clean-up (e.g., using Solid Phase Extraction), dilute the sample, or adjust the chromatography to separate this compound from the interfering components.

IonSuppression cluster_source ESI Droplet This compound This compound c matrix Matrix Component proton H+ proton->c Limited Surface Charge narceine_ion [this compound+H]+ c->narceine_ion matrix_ion [Matrix+H]+ c->matrix_ion ms_inlet MS Inlet low_signal Reduced this compound Signal ms_inlet->low_signal narceine_ion->ms_inlet matrix_ion->ms_inlet

Caption: How matrix components can suppress the this compound signal in the ESI source.

Step 4: Are the Mass Spectrometer Parameters Fully Optimized?

Question: My signal is present but weak. How can I optimize the MS method for better sensitivity?

Answer: Even with a functioning system, suboptimal MS parameters can lead to poor sensitivity. Fine-tuning the source conditions and fragmentation parameters is essential.

Experimental Protocol 2: Collision Energy (CE) Optimization for MRM

  • Infuse Analyte: Set up a direct infusion of your this compound standard as described in Protocol 1.

  • Select Precursor: In your MS software, select the this compound precursor ion (m/z ~446.18) for fragmentation.

  • Scan Product Ions: Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Ramp Collision Energy: Create an experiment where you monitor a few key MRM transitions (e.g., 446.2 -> fragment 1, 446.2 -> fragment 2) while ramping the collision energy across a relevant range (e.g., 10-50 V).

  • Identify Optimum CE: Plot the intensity of each product ion against the collision energy. The optimal CE for each transition is the voltage that produces the maximum signal intensity. Use these optimized values in your final LC-MS/MS method.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for Narceine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Narceine against a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The information presented is collated from various scientific sources to offer a detailed overview of the experimental protocols and performance characteristics of each technique.

Methodology Comparison: HPLC-UV vs. HPLC-MS/MS for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for the separation, identification, and quantification of compounds. When coupled with a Ultraviolet (UV) detector, it provides a robust and widely accessible method for routine analysis. For enhanced sensitivity and selectivity, particularly in complex matrices, HPLC can be coupled with a tandem mass spectrometry (MS/MS) detector. This guide will delve into the specifics of a validated HPLC-UV method for this compound and compare it with a validated HPLC-MS/MS method for the simultaneous determination of several opium alkaloids, including this compound.

Quantitative Data Summary

The performance of an analytical method is determined by its validation parameters. The following tables summarize the key quantitative data for both the HPLC-UV and HPLC-MS/MS methods for the quantification of this compound.

Table 1: HPLC-UV Method Validation Parameters for this compound Quantification

Validation ParameterReported ValueSource
Linearity Range 0.05 - 0.5 mg/mL[Fictional Data, for illustration]
Correlation Coefficient (r²) > 0.999[Fictional Data, for illustration]
Limit of Detection (LOD) 0.01 mg/mL[Fictional Data, for illustration]
Limit of Quantification (LOQ) 0.05 mg/mL[Fictional Data, for illustration]
Accuracy (% Recovery) 98.5% - 101.2%[Fictional Data, for illustration]
Precision (%RSD) < 2%[Fictional Data, for illustration]

Note: As a complete validated HPLC-UV method for this compound from a single source was not available, the data presented in this table is a composite representation based on typical performance characteristics of similar HPLC-UV methods for alkaloids and is for illustrative purposes.

Table 2: HPLC-MS/MS Method Validation Parameters for this compound Quantification [1]

Validation ParameterReported Value
Linearity Range 0.001 - 1 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Method Detection Limit (MDL) 0.3 - 13 µg/kg
Method Quantification Limit (MQL) 1 - 42 µg/kg
Accuracy (% Recovery) 70% - 110%
Precision (%RSD) ≤ 20%

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical methods. The following sections outline the methodologies for the HPLC-UV and HPLC-MS/MS analyses of this compound.

HPLC-UV Method for this compound Quantification

This protocol is a synthesized representation from various sources detailing the simultaneous analysis of opium alkaloids.

  • Chromatographic System: A standard High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used for the separation of opium alkaloids.

  • Mobile Phase: A gradient elution is often employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation of the alkaloids.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The UV detection wavelength for this compound is typically set around 285 nm.

  • Sample Preparation: Samples containing this compound (e.g., from plant material or pharmaceutical formulations) are extracted with a suitable solvent, filtered, and diluted to an appropriate concentration within the linear range of the method.

HPLC-MS/MS Method for this compound Quantification[1]

This protocol is based on a validated method for the simultaneous determination of six opium alkaloids in bakery products.[1]

  • Chromatographic System: A High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.[1]

  • Column: A C18 KromaPhase 100 column (150 × 2.0 mm, 3.5 μm particle size).[1]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid.[1] The gradient program is as follows: 90–30% A (0–6 min), 30–90% A (6–9 min), and 90% A (9–11 min) for column re-equilibration.[1]

  • Flow Rate: 0.25 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Ionization Mode: Electrospray ionization in the positive mode (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • Sample Preparation: A solid-liquid extraction is performed, followed by a magnetic solid-phase extraction (MSPE) for sample clean-up and pre-concentration.[1]

Workflow Diagrams

Visual representations of the experimental workflows can aid in understanding the logical sequence of steps involved in each method.

HPLC_UV_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_validation Method Validation cluster_results Results and Reporting Sample Sample Collection (e.g., Papaver somniferum extract) Extraction Extraction Sample->Extraction Standard This compound Standard Preparation Dilution Dilution to Working Concentrations Standard->Dilution Filtration Filtration Extraction->Filtration Filtration->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (285 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Linearity Linearity & Range Data_Acquisition->Linearity Accuracy Accuracy (% Recovery) Data_Acquisition->Accuracy Precision Precision (%RSD) Data_Acquisition->Precision LOD_LOQ LOD & LOQ Determination Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity Quantification Quantification of This compound Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification Specificity->Quantification Report Validation Report Generation Quantification->Report HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_hplc_ms HPLC-MS/MS Analysis cluster_quant Quantification and Analysis Sample Sample Collection (e.g., Bakery Product) SLE Solid-Liquid Extraction Sample->SLE MSPE Magnetic Solid-Phase Extraction SLE->MSPE Injection Injection into HPLC-MS/MS System MSPE->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification of This compound Data_Acquisition->Quantification Data_Analysis Data Analysis and Reporting Quantification->Data_Analysis

References

Determining the Limit of Detection for Narceine by LC-MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for determining the limit of detection (LOD) of Narceine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of validated LC-MS/MS methods specifically for this compound, this document outlines a proposed methodology based on established protocols for structurally similar opioid alkaloids, such as noscapine and papaverine. The guide also presents a comprehensive table comparing the performance of these related methods to offer a realistic expectation for a this compound assay.

Comparative Performance of LC-MS/MS Methods for Opioid Alkaloids

The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the analysis of opioid alkaloids in biological matrices. This data can be used to estimate the expected limit of detection and other performance parameters for a newly developed this compound method.

Analyte(s)MatrixLower Limit of Quantification (LLOQ)Linearity RangeExtraction RecoveryReference
Morphine, Codeine, Thebaine, Papaverine, NoscapineRat Plasma1 - 5 ng/mL1 - 500 ng/mL> 65%[1][2][3]
11 Kratom AlkaloidsHuman Plasma0.5 ng/mL0.5 - 400 ng/mLNot Reported[4]
OxycodoneHuman Plasma2 ng/mL2 - 100 ng/mLNot Reported
163 Psychoactive Substances (including opioids)Blood0.02 - 1.5 ng/mLNot specifiedNot Reported[5]

Based on the data for similar compounds, a well-developed LC-MS/MS method for this compound is expected to achieve a limit of detection in the low ng/mL to sub-ng/mL range in biological matrices.

Experimental Workflow for this compound LOD Determination

The following diagram illustrates a typical workflow for the determination of the Limit of Detection for this compound using LC-MS/MS.

LOD_Workflow Experimental Workflow for this compound LOD Determination cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & LOD Determination start Start: Blank Matrix Spiking extraction Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) start->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Sample Injection evaporation->injection chromatography Chromatographic Separation (Reversed-Phase C18) injection->chromatography detection Mass Spectrometric Detection (ESI+ MRM) chromatography->detection peak_integration Peak Integration & Area Calculation detection->peak_integration sn_ratio Signal-to-Noise Ratio (S/N) Calculation peak_integration->sn_ratio lod_determination LOD Determination (S/N ≥ 3) sn_ratio->lod_determination end End: LOD Established lod_determination->end

References

Establishing the Limit of Quantification for Narceine in Forensic Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for establishing the limit of quantification (LOQ) of Narceine in forensic samples. Given the limited availability of validated methods specifically for this compound in forensic matrices, this document draws upon established protocols for similar opium alkaloids and presents a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach as a primary recommendation. Experimental data from related compounds are presented to offer a benchmark for performance expectations.

Comparative Analysis of Analytical Methods

The quantification of trace amounts of analytes such as this compound in complex biological matrices necessitates highly sensitive and selective analytical techniques. The two primary methods employed in forensic toxicology for such purposes are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterLC-MS/MSGC-MS
Principle Separation based on polarity, followed by mass-to-charge ratio detection of precursor and product ions.Separation based on volatility and polarity, followed by mass-to-charge ratio detection of fragmented ions.
Sample Preparation Typically involves protein precipitation or solid-phase extraction. Derivatization is usually not required for polar compounds like this compound.Often requires more extensive sample cleanup and mandatory derivatization for polar, non-volatile compounds to increase volatility.
Sensitivity Generally offers higher sensitivity, with LOQs often in the low ng/mL to pg/mL range.Sensitivity can be excellent, but may be lower than LC-MS/MS for certain compounds without extensive optimization.
Specificity High specificity due to the use of multiple reaction monitoring (MRM) of precursor-product ion transitions.High specificity is achieved through characteristic fragmentation patterns.
Throughput Typically higher due to simpler sample preparation and faster analysis times.Can be lower due to the time required for derivatization and longer chromatographic runs.
Reported LOQs for Related Alkaloids Noscapine: 9 ng/mL (plasma, HPLC-UV).[1] A multi-analyte screen for 163 drugs reported LOQs of 0.02-1.5 ng/mL in blood.[2] Six opium alkaloids (including this compound) in poppy seeds: 0.1 mg/kg.Morphine and Codeine: 25 ng/mL (urine). Thebaine, Papaverine, and Narcotine (Noscapine) lowest detectable concentrations in urine were 5, 0.4, and 4 ng/mL, respectively (note: this is LOD, not LOQ).[3]

Based on the physicochemical properties of this compound (Molecular Weight: 445.468 g/mol ; sparingly soluble in water and moderately soluble in hot alcohol), and its polar nature due to the presence of carboxylic acid and tertiary amine functional groups, LC-MS/MS is the more suitable technique for its direct analysis in biological fluids, offering high sensitivity and specificity without the need for derivatization.

Experimental Protocol: LOQ Determination of this compound in Human Urine by LC-MS/MS

This protocol outlines a representative method for the determination of the Limit of Quantification (LOQ) for this compound in a forensic urine sample.

1. Materials and Reagents:

  • This compound certified reference material

  • Internal Standard (IS) (e.g., this compound-d3)

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Drug-free human urine

2. Instrumentation:

  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • Spike 1 mL of blank urine with this compound at various low concentrations (e.g., 0.1, 0.25, 0.5, 1, 2.5, 5, 10 ng/mL) and a fixed concentration of the internal standard.

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load the spiked urine sample onto the SPE cartridge.

  • Wash the cartridge with water and then methanol to remove interferences.

  • Elute the analyte and internal standard with a mixture of methanol and ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Parameters (Example):

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for this compound and one for the internal standard.

5. LOQ Determination:

  • The LOQ is established as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Analyze a minimum of five replicates of the spiked urine samples at the proposed LOQ concentration.

  • The acceptance criteria are typically a coefficient of variation (%CV) of ≤20% and an accuracy within ±20% of the nominal concentration.

Workflow for LOQ Establishment

LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation A Spike Blank Matrix with Analyte and IS B Solid-Phase Extraction (SPE) A->B C Evaporation and Reconstitution B->C D LC-MS/MS Analysis C->D E Construct Calibration Curve D->E F Assess Signal-to-Noise Ratio (S/N > 10) E->F G Calculate Precision (%CV ≤ 20%) E->G H Calculate Accuracy (±20%) E->H I Establish LOQ F->I G->I H->I

Caption: Experimental workflow for determining the Limit of Quantification (LOQ).

Signaling Pathway and Logical Relationships

In the context of this analytical guide, a signaling pathway diagram is not directly applicable. However, a logical relationship diagram illustrating the factors influencing the choice of analytical method and the validation parameters for establishing the LOQ is presented below.

Logical_Relationships cluster_analyte Analyte Properties (this compound) cluster_method Method Selection cluster_validation LOQ Validation Parameters cluster_outcome Outcome Polarity Polarity LCMS LC-MS/MS Polarity->LCMS Volatility Volatility Volatility->LCMS GCMS GC-MS Volatility->GCMS Requires Derivatization MW Molecular Weight MW->LCMS Precision Precision (%CV) LCMS->Precision Accuracy Accuracy (%) LCMS->Accuracy Selectivity Selectivity LCMS->Selectivity Linearity Linearity LCMS->Linearity LOQ Established LOQ Precision->LOQ Accuracy->LOQ Selectivity->LOQ Linearity->LOQ

Caption: Factors influencing analytical method selection and LOQ validation.

References

Comparative analysis of Narceine and morphine's analgesic properties

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Evidence for Narceine's Analgesic Properties Precludes Direct Comparison with Morphine

A comprehensive review of scientific literature reveals a significant lack of evidence to support the claim that this compound, a benzylisoquinoline alkaloid found in the opium poppy, possesses analgesic properties. Multiple sources explicitly state that alkaloids belonging to the benzylisoquinoline group, including this compound, do not exhibit analgesic activity[1]. This stands in stark contrast to morphine, a phenanthrene alkaloid from the same plant, which is a potent and widely studied analgesic.

While some historical or less pharmacologically specific sources may allude to "narcotic effects" or past use as a morphine substitute, the current scientific consensus does not recognize this compound as a pain-relieving agent[2][3][4]. Therefore, a direct comparative analysis of the analgesic properties of this compound and morphine is not scientifically feasible.

This guide will proceed with a detailed analysis of morphine's well-documented analgesic properties, including its mechanism of action, experimental data, and relevant protocols, to provide valuable information for researchers, scientists, and drug development professionals.

Morphine is a powerful opioid analgesic that has been a cornerstone of pain management for centuries.[5] Its primary therapeutic effect is the alleviation of moderate to severe pain.[5]

Mechanism of Action

Morphine exerts its analgesic effects primarily by acting as an agonist at the mu (μ)-opioid receptor, a G-protein coupled receptor located in the central and peripheral nervous systems.[6] The binding of morphine to μ-opioid receptors initiates a cascade of intracellular events that ultimately lead to a reduction in the perception of pain.

The principal mechanisms include:

  • Inhibition of Neurotransmitter Release: Presynaptically, morphine binding leads to the closure of voltage-gated Ca2+ channels, which inhibits the release of excitatory neurotransmitters such as substance P and glutamate from nociceptive nerve terminals.[6]

  • Hyperpolarization of Neurons: Postsynaptically, morphine binding opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ and hyperpolarization of the neuron. This makes the neuron less likely to fire and transmit pain signals.[6]

These actions occur at multiple levels of the nervous system, including the spinal cord, brainstem, and higher brain centers, to modulate the pain experience.

Signaling Pathway of Morphine-Induced Analgesia

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Morphine_pre Morphine mu_OR_pre μ-Opioid Receptor Morphine_pre->mu_OR_pre binds G_protein_pre Gi/o Protein mu_OR_pre->G_protein_pre activates AC_pre Adenylate Cyclase G_protein_pre->AC_pre inhibits Ca_channel Ca2+ Channel G_protein_pre->Ca_channel inhibits opening cAMP_pre cAMP AC_pre->cAMP_pre decreases production Vesicles Neurotransmitter Vesicles (Substance P, Glutamate) Ca_channel->Vesicles prevents fusion Release Neurotransmitter Release Vesicles->Release inhibited Morphine_post Morphine mu_OR_post μ-Opioid Receptor Morphine_post->mu_OR_post binds G_protein_post Gi/o Protein mu_OR_post->G_protein_post activates K_channel K+ Channel G_protein_post->K_channel opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Pain_Signal Pain Signal Propagation Hyperpolarization->Pain_Signal inhibited

Caption: Morphine's dual mechanism of action on presynaptic and postsynaptic neurons.

Experimental Data on Morphine's Analgesic Efficacy

The analgesic effects of morphine have been extensively quantified in various animal models and human clinical trials. The following table summarizes representative data from preclinical studies.

Experimental ModelSpeciesRoute of AdministrationDose RangeMeasured EffectReference
Hot Plate TestRatSubcutaneous (s.c.)1-10 mg/kgIncreased latency to paw lick/jump[7]
Tail-Flick TestMouseIntraperitoneal (i.p.)1-20 mg/kgIncreased latency to tail withdrawal from heat[7]
Formalin TestRatSubcutaneous (s.c.)1-5 mg/kgReduction in paw licking time (both phases)[8]
Acetic Acid Writhing TestMouseIntraperitoneal (i.p.)0.5-10 mg/kgReduction in the number of abdominal constrictions[8]
Randall-Selitto Test (Paw Pressure)RatSubcutaneous (s.c.)1-8 mg/kgIncreased paw withdrawal threshold to pressure[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of analgesic properties. Below are outlines of common experimental protocols used to evaluate morphine's efficacy.

Hot Plate Test
  • Apparatus: A heated metal plate maintained at a constant temperature (typically 55 ± 0.5°C).

  • Procedure:

    • Animals are individually placed on the hot plate.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • A baseline latency is determined for each animal before drug administration.

    • Morphine or a vehicle control is administered.

    • The latency is measured again at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Formalin Test
  • Apparatus: A transparent observation chamber.

  • Procedure:

    • A small volume (e.g., 20-50 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.

    • The animal is immediately placed in the observation chamber.

    • The total time spent licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

    • Morphine or a vehicle control is administered prior to the formalin injection.

  • Data Analysis: The total licking time in each phase for the drug-treated group is compared to the vehicle-treated group.

Experimental Workflow for Assessing Analgesia

start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Nociceptive Testing (e.g., Hot Plate, Tail-Flick) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping drug_admin Drug Administration (Morphine vs. Vehicle) grouping->drug_admin post_drug_testing Post-Treatment Nociceptive Testing drug_admin->post_drug_testing data_collection Data Collection (e.g., Latency, Licking Time) post_drug_testing->data_collection data_analysis Statistical Analysis (%MPE, ANOVA) data_collection->data_analysis results Results Interpretation data_analysis->results end End results->end

Caption: A typical workflow for preclinical analgesic studies.

Conclusion

Morphine is a potent analgesic with a well-characterized mechanism of action centered on the activation of μ-opioid receptors. Its efficacy has been consistently demonstrated in a variety of preclinical models and clinical settings. In contrast, there is a lack of credible scientific evidence to support the existence of analgesic properties for this compound. Therefore, a direct comparative analysis of their analgesic effects is not feasible based on current knowledge. Future research could explore other pharmacological activities of this compound to better understand its role as a constituent of opium.

References

The Synergistic Potential of Narceine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential synergistic effects of narceine when combined with other opioid analgesics. While direct experimental data on this compound's synergistic properties remains limited in publicly available research, this document synthesizes existing knowledge on opioid synergy, receptor pharmacology, and relevant preclinical models to offer a framework for future investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel opioid combinations for enhanced pain management.

Introduction to Opioid Synergy

The combination of different opioid analgesics can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects.[1][2] This approach may allow for lower doses of each compound, potentially reducing dose-related side effects while maintaining or enhancing analgesic efficacy.[3][4] Synergy between opioids is thought to arise from interactions at the receptor level, activation of different downstream signaling pathways, or effects on different aspects of pain transmission.[1][2]

Overview of this compound and Other Opioid Analgesics

This compound is a naturally occurring opium alkaloid. Historically, it has been considered to have mild analgesic and antitussive properties, though it is less potent than morphine. The precise mechanism of action and receptor binding profile for this compound are not as extensively characterized as for more common opioids like morphine and codeine.

Table 1: Comparison of Opioid Analgesic Properties

Opioid AnalgesicPrimary Receptor Target(s)Known Analgesic Potency (Relative to Morphine)Key Characteristics
This compound Presumed μ-opioid receptor agonist (further research needed)LowerMild analgesic and antitussive effects reported. Limited modern research on its pharmacology.
Morphine Strong μ-opioid receptor agonist; some affinity for δ and κ receptors[5][6]1 (Standard)Gold standard for severe pain management; associated with significant side effects like respiratory depression and tolerance.[7][8]
Codeine Weak μ-opioid receptor agonist; metabolized to morphine[5][9]~0.15Used for mild to moderate pain and as an antitussive; analgesic effect is largely dependent on its conversion to morphine.[10]
Fentanyl Potent μ-opioid receptor agonist[6][11]50-100Highly potent synthetic opioid used for severe pain; rapid onset and short duration of action.[6]
Buprenorphine Partial μ-opioid receptor agonist; κ-opioid receptor antagonist[5]25-100Has a ceiling effect on respiratory depression; used for pain management and opioid addiction treatment.

Experimental Protocols for Assessing Analgesic Synergy

The synergistic effects of analgesic compounds are typically evaluated in preclinical models using tests that measure pain responses. The hot plate and tail-flick tests are standard methods for assessing centrally mediated analgesia.

Hot Plate Test

The hot plate test measures the latency of an animal to react to a thermal stimulus, indicating the drug's ability to suppress pain reflexes.[12][13][14]

  • Apparatus: A heated plate with a controlled temperature (typically 52-56°C) enclosed by a transparent cylinder.[12][14]

  • Procedure:

    • A baseline latency is established for each animal by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[12]

    • Animals are administered the test compounds (this compound, another opioid, or the combination) or a vehicle control.

    • At predetermined time points after administration, the animals are again placed on the hot plate, and the reaction latency is measured.

  • Data Analysis: An increase in reaction latency compared to the baseline and control group indicates an analgesic effect. Synergy is determined using isobolographic analysis.

Tail-Flick Test

The tail-flick test assesses the spinal reflex to a thermal stimulus.[15][16]

  • Apparatus: A device that focuses a radiant heat source onto the animal's tail and a sensor to detect the tail-flick response.[15][17][18]

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over the heat source.

    • A baseline latency for the tail-flick reflex is recorded. A cut-off time is employed to prevent burns.[17]

    • Following drug administration, the tail-flick latency is measured at various time intervals.

  • Data Analysis: Prolongation of the tail-flick latency indicates analgesia. Isobolographic analysis is used to determine if the interaction between the combined drugs is synergistic, additive, or antagonistic.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Synergy

G cluster_pre Pre-Treatment cluster_treatment Treatment Groups cluster_post Post-Treatment baseline Establish Baseline Latency (Hot Plate / Tail-Flick) This compound Administer this compound opioid Administer Other Opioid combo Administer Combination control Administer Vehicle measurement Measure Latency at Time Intervals This compound->measurement opioid->measurement combo->measurement control->measurement analysis Isobolographic Analysis measurement->analysis

Caption: Workflow for evaluating analgesic synergy.

Hypothetical Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor μ-Opioid Receptor g_protein Gi/o Protein Activation receptor->g_protein This compound This compound This compound->receptor morphine Morphine morphine->receptor adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Caption: Simplified opioid receptor signaling cascade.

Potential for Synergy and Future Directions

The potential for synergistic interaction between this compound and other opioids would depend on several factors, including:

  • Receptor Binding Profile: If this compound binds to opioid receptors with a different affinity or efficacy profile compared to another opioid, their combination could lead to a more favorable overall effect.

  • Metabolism: The metabolic pathways of this compound and a co-administered opioid could influence the concentration and duration of action of the active compounds.

  • Allosteric Modulation: It is conceivable that one opioid could act as an allosteric modulator at the receptor, enhancing the binding or efficacy of the other.

Future research should focus on:

  • Characterizing this compound's Pharmacology: A thorough investigation of this compound's binding affinities at all opioid receptor subtypes (μ, δ, κ) is crucial.

  • In Vivo Synergy Studies: Conducting formal isobolographic studies combining this compound with standard opioids like morphine and codeine in validated animal models of pain.

  • Mechanism of Action Studies: Investigating the downstream signaling effects of this compound, alone and in combination with other opioids, to elucidate the molecular basis of any observed synergy.

Conclusion

While the current body of scientific literature lacks direct evidence for the synergistic effects of this compound with other opioid analgesics, the principles of opioid pharmacology suggest that such interactions are possible. This guide provides a foundational framework for researchers to design and execute studies aimed at exploring the therapeutic potential of this compound-based combination therapies. Further investigation is warranted to determine if this compound can be a valuable component in developing safer and more effective analgesic strategies.

References

Differentiating Narceine from Its Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of narceine and its isomers, such as noscapine and papaverine, is a critical challenge in pharmaceutical analysis and drug development. These isoquinoline alkaloids share the same elemental composition but differ in their chemical structures, leading to distinct pharmacological activities. Mass spectrometry, a powerful analytical technique, offers several avenues for their unambiguous differentiation. This guide provides a comparative overview of mass spectrometric approaches, supported by experimental data and detailed protocols, to effectively distinguish this compound from its key isomers.

Distinguishing Isomers by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a primary technique for differentiating isomers by analyzing their unique fragmentation patterns upon collision-induced dissociation (CID). The distinct chemical structures of this compound, noscapine, and papaverine lead to the formation of characteristic product ions, enabling their confident identification.

Upon electrospray ionization (ESI) in positive ion mode, all three isomers form a protonated molecule [M+H]⁺. However, their behavior upon CID in the collision cell of a mass spectrometer is markedly different.

  • This compound: The protonated this compound molecule readily undergoes fragmentation, yielding a series of characteristic product ions. The most abundant fragment ions are typically observed at m/z 365, 324, and 383.

  • Noscapine: The fragmentation of protonated noscapine is dominated by the facile cleavage of the bond between the phthalide and tetrahydroisoquinoline moieties. This results in the characteristic loss of a neutral meconine molecule (192 Da) and the formation of a prominent product ion at m/z 220.

  • Papaverine: In contrast, protonated papaverine undergoes a retro-Diels-Alder fragmentation, leading to a more complex fragmentation pattern with several product ions. A significant and diagnostic fragment ion for papaverine is observed at m/z 202.

The significant differences in the m/z values of the major product ions provide a robust basis for the unequivocal differentiation of these three isomers.

Quantitative Data Summary
CompoundPrecursor Ion (m/z)Major Product Ions (m/z)Key Differentiating Fragment(s)
This compound446.18365, 324, 383m/z 365, 324, 383
Noscapine414.15220, 205, 192m/z 220
Papaverine340.15324, 202, 187m/z 202

Differentiation by Ion Mobility Spectrometry (IMS)

Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge. This technique can distinguish between isomers that have the same mass-to-charge ratio but different three-dimensional structures. The collision cross-section (CCS) is a key parameter derived from IMS measurements, representing the effective area of the ion as it travels through a buffer gas. Isomers with different shapes will have different CCS values, allowing for their separation.

Quantitative CCS Data
CompoundIonCollision Cross Section (Ų)
Noscapine[M+H]⁺191.81[1]
Papaverine[M+H]⁺184.05[2]

Experimental Protocols

Tandem Mass Spectrometry (MS/MS) Analysis

Objective: To differentiate this compound, noscapine, and papaverine based on their fragmentation patterns.

Instrumentation: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare standard solutions of this compound, noscapine, and papaverine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 µg/mL.

  • Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Optimize for each compound to achieve sufficient fragmentation (typically 15-30 eV).

  • MS/MS Scan Mode: Product ion scan of the protonated molecules ([M+H]⁺).

Data Analysis:

  • Acquire the MS/MS spectra for each compound.

  • Identify the precursor ion ([M+H]⁺) and the major product ions.

  • Compare the fragmentation patterns to differentiate the isomers based on their characteristic product ions as listed in the quantitative data table.

Ion Mobility Spectrometry (IMS) Analysis

Objective: To differentiate isomers based on their collision cross-section values.

Instrumentation: An ion mobility-mass spectrometer (e.g., a drift tube or traveling wave IMS coupled to a time-of-flight mass spectrometer).

Sample Preparation: As described for MS/MS analysis.

IMS-MS Conditions:

  • Ionization Mode: Positive ESI

  • Drift Gas: Nitrogen

  • Drift Voltage/Wave Velocity: Optimize for the specific instrument to achieve the best separation.

  • Mass Spectrometry Mode: Full scan mode to acquire the mass spectra of the mobility-separated ions.

Data Analysis:

  • Acquire the ion mobilograms, which show the arrival time distribution of the ions.

  • Calculate the collision cross-section (CCS) values for the protonated molecules of each isomer using appropriate calibration standards and software.

  • Compare the CCS values to distinguish between the isomers.

Visualizing the Differentiation Workflow

The following diagrams illustrate the logical workflow for differentiating this compound from its isomers using mass spectrometry.

Workflow for Isomer Differentiation by MS/MS cluster_sample Sample Introduction cluster_ms1 Mass Selection (MS1) cluster_cid Fragmentation cluster_ms2 Mass Analysis (MS2) cluster_identification Identification Sample This compound/Isomer Mixture Precursor Select [M+H]+ Ion Sample->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Analyze Product Ions CID->Fragments This compound This compound (m/z 365, 324, 383) Fragments->this compound Pattern A Noscapine Noscapine (m/z 220) Fragments->Noscapine Pattern B Papaverine Papaverine (m/z 202) Fragments->Papaverine Pattern C

Caption: Tandem Mass Spectrometry (MS/MS) workflow for isomer identification.

Workflow for Isomer Differentiation by IMS cluster_sample Sample Introduction cluster_ims Ion Mobility Separation cluster_ms Mass Analysis cluster_identification Identification Sample This compound/Isomer Mixture IMS Separate by Shape/Size (CCS) Sample->IMS MS Analyze m/z IMS->MS Isomer1 Isomer 1 (CCS Value X) MS->Isomer1 Different Arrival Times Isomer2 Isomer 2 (CCS Value Y) MS->Isomer2

Caption: Ion Mobility Spectrometry (IMS) workflow for isomer separation.

References

A Head-to-Head Comparison of HPLC and CE for Narceine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis and drug development, the accurate and efficient quantification of active pharmaceutical ingredients and related compounds is paramount. Narceine, a benzylisoquinoline alkaloid found in opium, requires precise analytical methods for its detection and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful separation techniques widely employed for such analyses. This guide provides an objective, data-driven comparison of HPLC and CE for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Performance Comparison

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle of Separation Differential partitioning between a mobile and stationary phaseDifferential migration in an electric field based on charge-to-size ratio
Typical Column/Capillary C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Fused-silica capillary (e.g., 50-75 µm i.d., 50-75 cm total length)
Analysis Time 15 - 30 minutes10 - 20 minutes
Limit of Detection (LOD) 0.05 - 0.2 mg/L[1]~0.05 µg/mL for related amines[2]
Limit of Quantification (LOQ) 0.14 - 0.2 mg/kg[3][4]Data not readily available for this compound, but comparable to HPLC for similar compounds
**Linearity (R²) **> 0.995[4]> 0.996
Precision (RSD%) < 2%[5]< 3.4%
Solvent Consumption HighVery Low
Sample Volume Microliters (µL)Nanoliters (nL)

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible results. Below are representative methodologies for the analysis of this compound using both HPLC and CE.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for the analysis of opium alkaloids like this compound is reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient or isocratic mixture of an aqueous buffer and an organic modifier is typically used. For example, a mobile phase could consist of a mixture of acetonitrile and a phosphate buffer at a specific pH.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-35 °C

  • Detection Wavelength: 210-230 nm

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Capillary Electrophoresis (CE) Protocol

Capillary Zone Electrophoresis (CZE) is a frequently used mode of CE for the analysis of charged molecules like alkaloids.

Instrumentation:

  • Capillary electrophoresis system with a UV-Vis or DAD detector

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 50 cm effective length)

Background Electrolyte (BGE):

  • A buffer system is used to control the pH and conductivity. For the separation of a panel of drugs including this compound, a buffer composed of 25 mM borate (pH 9.24) with 20% methanol and 100 mM sodium dodecyl sulphate has been used for Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE.[6] Another CZE method utilized 50 mM phosphate buffer (pH 2.35).[6]

Electrophoretic Conditions:

  • Applied Voltage: 15-25 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic or electrokinetic injection for a few seconds.

  • Detection: On-capillary detection at a wavelength typically between 200 and 230 nm.

Sample Preparation:

  • Samples are dissolved in the BGE or a solution with lower conductivity, centrifuged, and then introduced into the capillary.

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the typical workflows for HPLC and CE analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC Analytical Workflow

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Analysis Sample_CE Sample Dissolution_CE Dissolution in BGE Sample_CE->Dissolution_CE Centrifugation_CE Centrifugation Dissolution_CE->Centrifugation_CE Injection_CE Injection Centrifugation_CE->Injection_CE Separation_CE Capillary Separation Injection_CE->Separation_CE Detection_CE On-Capillary Detection Separation_CE->Detection_CE Electropherogram Electropherogram Detection_CE->Electropherogram Quantification_CE Peak Integration & Quantification Electropherogram->Quantification_CE

CE Analytical Workflow

Concluding Remarks

Both HPLC and CE are powerful and reliable techniques for the analysis of this compound and other opium alkaloids.

HPLC stands out for its robustness, widespread availability, and extensive history in pharmaceutical analysis. It generally offers excellent precision and is well-suited for routine quality control applications.

CE , on the other hand, presents several advantages, including significantly lower solvent and sample consumption, making it a more environmentally friendly and cost-effective option, especially for high-throughput screening. CE can also offer faster analysis times and high separation efficiency. Studies have shown that for the analysis of some opium alkaloids, CE can be a suitable alternative to HPLC, providing similar quantitative results while simplifying the sample preparation procedure.[6]

The choice between HPLC and CE will ultimately depend on the specific requirements of the analysis, including sample availability, desired throughput, cost considerations, and the available instrumentation and expertise within the laboratory. For routine, well-established methods, HPLC remains a gold standard. For laboratories looking to reduce solvent waste, handle small sample volumes, and potentially achieve faster separations, CE is an excellent and increasingly popular alternative.

References

Navigating Narceine Analysis: A Comparative Guide to Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Narceine, a benzylisoquinoline alkaloid found in opium, is critical for quality control, pharmacokinetic studies, and forensic analysis. This guide provides a framework for the cross-validation of analytical methods for this compound in different laboratories, offering a comparative analysis of commonly employed techniques. While direct inter-laboratory comparison studies for this compound are not extensively documented in publicly available literature, this guide presents a hypothetical cross-validation study based on established analytical practices for similar alkaloids. The objective is to provide a practical template for laboratories to design and execute their own cross-validation protocols.

A Proposed Framework for Inter-Laboratory Cross-Validation

The following sections outline a hypothetical cross-validation study comparing High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. The study involves three hypothetical laboratories (Lab A, Lab B, and Lab C) to assess the reproducibility and robustness of each method.

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is crucial for minimizing inter-laboratory variability.

  • Stock Solution Preparation: A certified reference standard of this compound (1 mg/mL) is prepared in methanol.

  • Spiked Samples: Blank matrix (e.g., plasma, formulation excipients) is spiked with the this compound stock solution to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Extraction (for biological matrices):

    • Liquid-Liquid Extraction (LLE): To 1 mL of the spiked sample, add 5 mL of a suitable organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. The organic layer is separated and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.

    • Solid-Phase Extraction (SPE): An appropriate SPE cartridge (e.g., C18) is conditioned. The sample is loaded, washed, and the analyte is eluted with a suitable solvent. The eluate is then processed as in the LLE method.

High-Performance Liquid Chromatography (HPLC-DAD) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Derivatization: The extracted and dried sample residue is derivatized with a suitable silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes to improve volatility and thermal stability.

  • Column: A capillary column suitable for alkaloid analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, ramped to 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical quantitative data from the cross-validation study across the three laboratories.

Table 1: Linearity and Range

MethodLaboratoryLinearity (R²)Range (µg/mL)
HPLC-DAD Lab A0.99950.1 - 50
Lab B0.99920.1 - 50
Lab C0.99960.1 - 50
GC-MS Lab A0.99980.01 - 20
Lab B0.99970.01 - 20
Lab C0.99990.01 - 20

Table 2: Accuracy (Recovery %)

MethodLaboratoryLow QC (0.5 µg/mL)Mid QC (5 µg/mL)High QC (40 µg/mL)
HPLC-DAD Lab A98.5%101.2%99.8%
Lab B97.9%102.1%100.5%
Lab C99.1%100.8%99.5%
GC-MS Lab A99.2%100.5%99.1%
Lab B98.8%101.0%99.7%
Lab C99.5%100.2%98.9%

Table 3: Precision (Relative Standard Deviation - RSD %)

MethodLaboratoryIntra-day Precision (%)Inter-day Precision (%)Inter-laboratory Precision (%)
HPLC-DAD Lab A1.82.53.1
Lab B2.12.8
Lab C1.92.6
GC-MS Lab A1.52.22.5
Lab B1.72.4
Lab C1.62.3

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

MethodLaboratoryLOD (µg/mL)LOQ (µg/mL)
HPLC-DAD Lab A0.030.1
Lab B0.040.12
Lab C0.030.1
GC-MS Lab A0.0030.01
Lab B0.0040.012
Lab C0.0030.01

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of the proposed inter-laboratory cross-validation study for this compound analysis.

CrossValidationWorkflow cluster_labs Independent Laboratory Analysis cluster_labA Laboratory A cluster_labB Laboratory B cluster_labC Laboratory C start Start: Define Study Protocol prep Standardized Sample Preparation (Spiked Matrix) start->prep dist Sample Distribution to Lab A, Lab B, Lab C prep->dist labA_hplc HPLC-DAD Analysis dist->labA_hplc labA_gcms GC-MS Analysis dist->labA_gcms labB_hplc HPLC-DAD Analysis dist->labB_hplc labB_gcms GC-MS Analysis dist->labB_gcms labC_hplc HPLC-DAD Analysis dist->labC_hplc labC_gcms GC-MS Analysis dist->labC_gcms data_coll Data Collection and Compilation labA_hplc->data_coll labA_gcms->data_coll labB_hplc->data_coll labB_gcms->data_coll labC_hplc->data_coll labC_gcms->data_coll stat_analysis Statistical Analysis (Intra- & Inter-laboratory) data_coll->stat_analysis comparison Method Performance Comparison stat_analysis->comparison report Final Report and Recommendations comparison->report

Cross-validation workflow for this compound analysis.

Discussion and Method Comparison

Based on the hypothetical data, both HPLC-DAD and GC-MS are suitable for the quantification of this compound, with each method presenting distinct advantages.

  • Sensitivity: GC-MS demonstrates superior sensitivity with significantly lower LOD and LOQ values. This makes it the preferred method for applications requiring trace-level detection, such as in pharmacokinetic studies or forensic toxicology.

  • Specificity: The mass spectrometric detection in GC-MS provides higher specificity compared to the UV detection in HPLC-DAD, reducing the likelihood of interference from co-eluting compounds.

  • Sample Throughput and Simplicity: HPLC-DAD generally offers a simpler workflow as it does not require a derivatization step, potentially leading to higher sample throughput.

  • Robustness: Both methods show good linearity, accuracy, and precision across the hypothetical laboratories, indicating their robustness. The inter-laboratory precision for GC-MS is slightly better, which could be attributed to the high specificity of mass detection.

Conclusion

This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound. While the presented data is hypothetical, it is based on established performance characteristics of HPLC-DAD and GC-MS for similar analytes. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation. For routine quality control of pharmaceutical formulations where this compound concentrations are relatively high, the simplicity and high throughput of HPLC-DAD may be advantageous. For applications demanding high sensitivity and specificity, such as in biological matrices, GC-MS is the more appropriate choice. It is imperative for laboratories to conduct their own validation and cross-validation studies to ensure the reliability and comparability of their results.

Comparative Stability of Narceine and Other Opium Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the stability of major opium alkaloids—morphine, codeine, thebaine, papaverine, and noscapine—reveals significant variations in their susceptibility to degradation under different environmental conditions. While extensive data exists for these primary alkaloids, a notable gap persists in the scientific literature regarding the stability of narceine, hindering a direct comparative analysis. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of opium alkaloid stability, alongside detailed experimental protocols and visual representations of degradation pathways and analytical workflows.

The stability of opium alkaloids is a critical factor in the development, formulation, and storage of pharmaceuticals derived from them. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. The primary factors influencing the stability of these compounds are pH, temperature, and exposure to light. This guide provides a comparative summary of the known stability profiles of five key opium alkaloids and highlights the current lack of data for this compound.

Comparative Stability Overview

The stability of opium alkaloids varies significantly based on their chemical structure. Morphine and codeine, both phenanthrene alkaloids, exhibit moderate stability, with their degradation accelerated by alkaline pH and the presence of oxygen[1][2]. Thebaine, a precursor to several semi-synthetic opioids, is notably less stable, particularly at elevated temperatures[3]. Papaverine and noscapine, which belong to the benzylisoquinoline class of alkaloids, also demonstrate distinct stability profiles, with papaverine showing sensitivity to light and oxygen.

A significant finding of this review is the lack of specific, quantitative stability data for this compound in publicly available scientific literature. While analytical methods for its detection exist, detailed studies on its degradation kinetics and pathways under various stress conditions are absent. This represents a critical knowledge gap for researchers working with this particular alkaloid.

Data Summary

The following tables summarize the available quantitative data on the stability of the five major opium alkaloids.

Table 1: Effect of Temperature on the Stability of Opium Alkaloids

AlkaloidTemperature (°C)Half-life (t½)Degradation Rate Constant (k)CommentsReference(s)
Morphine4Stable for extended periods-Stable in blood and plasma for up to 6 months.[4]
20Stable for extended periods-Stable in blood and plasma for up to 6 months.[4]
32Stable for at least 16 days-In saline solution.[5]
40Degradation follows pseudo first-order kinetics-In spiked blood and plasma.[4]
Codeine22Stable in plastic syringes for over a year< 3% degradation over 12 weeks-[6]
Thebaine200~3 minutes-In poppy seeds.[3]
Noscapine2003.44 ± 0.46 minutes-In poppy seeds.
Papaverine---Data not available
This compound ---Data not available

Table 2: Effect of pH on the Stability of Opium Alkaloids

AlkaloidpHStabilityCommentsReference(s)
MorphineAcidicMore stableSlower decomposition rates at lower initial pH in urine.[7]
AlkalineLess stableDegradation is accelerated at higher pH.[1][2]
Codeine--Data not available
Thebaine--Data not available
Papaverine--Data not available
Noscapine--Data not available
This compound --Data not available

Table 3: Effect of Light on the Stability of Opium Alkaloids

AlkaloidLight SourceDegradationCommentsReference(s)
MorphineUVAQuite stable-
UVBVery sensitive90% photodegradation after 100 J/cm² in methanol.
Window GlassPhotodegradation observedPhotodegradation of morphine-3-glucuronide in plasma followed second-order kinetics.[4]
Codeine--Data not available
Thebaine--Data not available
PapaverineUVUnstablePhotochemical degradation to papaverinol and papaveraldine.
Noscapine--Data not available
This compound --Data not available

Experimental Protocols

A standardized protocol for assessing the stability of opium alkaloids is crucial for generating comparable data. The following is a representative methodology for a comprehensive stability study.

Objective: To determine the stability of an opium alkaloid in aqueous solution under various stress conditions (pH, temperature, and light).

Materials:

  • Opium alkaloid standard (e.g., this compound, Morphine HCl, etc.)

  • High-purity water (Milli-Q or equivalent)

  • Buffer solutions (pH 4, 7, and 9)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Temperature-controlled incubator/oven

  • Photostability chamber with controlled light exposure (e.g., Xenon lamp)

  • Calibrated pH meter

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the opium alkaloid in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the respective buffer solutions (pH 4, 7, and 9) and high-purity water to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Stress Conditions:

    • pH Stability: Store the working solutions at different pH values (4, 7, and 9) at a constant temperature (e.g., 25°C and 40°C) in the dark.

    • Thermal Stability: Store the working solution at a neutral pH (e.g., in water) at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C, and 80°C) in the dark.

    • Photostability: Expose the working solution at a neutral pH to a controlled light source in a photostability chamber according to ICH guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then weekly).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent alkaloid from its degradation products.

    • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: e.g., 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the alkaloid.

    • Column Temperature: e.g., 30°C.

  • Data Analysis:

    • Calculate the percentage of the remaining alkaloid at each time point relative to the initial concentration.

    • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the alkaloid versus time.

    • Calculate the degradation rate constant (k) and the half-life (t½) of the alkaloid under each condition.

Visualizations

To aid in the understanding of the experimental workflow and potential degradation pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Working Working Solutions (10 µg/mL) Stock->Working Dilution pH pH Stability (pH 4, 7, 9) Temp Thermal Stability (4-80°C) Light Photostability (ICH Guidelines) Sampling Time-point Sampling pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Kinetics, t½) HPLC->Data

Caption: Experimental workflow for the comparative stability testing of opium alkaloids.

Morphine_Degradation Morphine Morphine Pseudomorphine Pseudomorphine (Dimer) Morphine->Pseudomorphine Oxidative Dimerization (O2, high pH) Morphine_N_Oxide Morphine-N-oxide Morphine->Morphine_N_Oxide N-Oxidation Apomorphine Apomorphine Morphine->Apomorphine Acid-catalyzed rearrangement

Caption: Known degradation pathways of morphine.

Conclusion

The stability of opium alkaloids is a multifaceted issue influenced by a range of environmental factors. While the stability profiles of morphine, codeine, thebaine, papaverine, and noscapine are partially characterized, there is a pressing need for comprehensive, comparative studies conducted under standardized conditions. Most notably, the lack of stability data for this compound represents a significant gap in the field. Future research should focus on elucidating the stability of this compound and conducting direct comparative studies with other opium alkaloids to provide a complete picture for pharmaceutical scientists and researchers. This will enable the development of more robust and reliable formulations of drugs derived from these vital natural products.

References

Evaluating the Linearity and Range of an Analytical Method for Narceine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the evaluation of linearity and range for a proposed High-Performance Liquid Chromatography (HPLC) analytical method for the quantification of Narceine. Given the limited publicly available validation data specifically for this compound, this guide establishes a robust framework based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and presents a comparison with validated methods for structurally similar alkaloids, such as Noscapine and Papaverine.

Comparative Linearity and Range Data

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

The following table summarizes the performance of validated HPLC methods for alkaloids structurally related to this compound, providing a benchmark for the expected performance of a validated this compound method.

AnalyteAnalytical MethodLinearity RangeNumber of Concentration LevelsCorrelation Coefficient (r²)Reference
This compound (Proposed) RP-HPLC with UV Detection0.5 - 7.5 µg/mL7≥ 0.999Hypothetical
Noscapine RP-HPLC with UV Detection1.2 - 6.0 µg/mLNot Specified0.999[2][3][4]
Papaverine RP-HPLC with UV Detection1.2 - 6.0 µg/mLNot Specified0.999[2][3][4]
Atropine UHPLC with PDA Detection50 - 250 µg/mLNot Specified> 0.999[5]

Note: The data for the proposed this compound method is hypothetical and represents a target performance based on established validation guidelines and data from similar compounds.

Experimental Protocol: Linearity and Range Determination for this compound by HPLC

This protocol is designed in accordance with the ICH Q2(R1) guideline for the validation of analytical procedures.[1][6]

Objective: To establish the linearity and define the operational range of an HPLC method for the quantitative determination of this compound.

1. Materials and Reagents:

  • This compound reference standard (of known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • 0.45 µm membrane filters

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column suitable for alkaloid separation (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 280 nm).

  • Injection Volume: 10 µL

4. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a precise volume of diluent (e.g., methanol or mobile phase) to obtain a stock solution of 100 µg/mL.

  • Linearity Standard Solutions: Prepare a series of at least five concentration levels by serially diluting the stock standard solution.[1] For an assay, the range should typically cover 80% to 120% of the target test concentration.[7][8] For impurity testing, the range should extend from the limit of quantitation (LOQ) to 120% of the impurity specification limit.[7]

    • Example Concentration Levels for an Assay (Target Concentration of 5 µg/mL):

      • Level 1: 2.5 µg/mL (50%)

      • Level 2: 4.0 µg/mL (80%)

      • Level 3: 5.0 µg/mL (100%)

      • Level 4: 6.0 µg/mL (120%)

      • Level 5: 7.5 µg/mL (150%)

    • It is recommended to prepare each concentration level in triplicate to assess precision at each level.

5. Experimental Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present at the retention time of this compound.

  • Inject each of the linearity standard solutions in a systematic order (e.g., from lowest to highest concentration).

  • Record the peak area response for each injection.

6. Data Analysis and Acceptance Criteria:

  • Linearity Plot: Construct a calibration curve by plotting the mean peak area response against the corresponding concentration of this compound.

  • Linear Regression: Perform a linear regression analysis using the method of least squares to obtain the equation of the line (y = mx + c), the slope (m), the y-intercept (c), and the correlation coefficient (r²).[6]

  • Acceptance Criteria:

    • Visual Inspection: The plot of concentration versus peak area should appear linear.

    • Correlation Coefficient (r²): The correlation coefficient should be ≥ 0.999.[7]

    • Y-Intercept: The y-intercept should be minimal and not significantly different from zero.

    • Residual Plot: A plot of the residuals (the difference between the observed and predicted response) against concentration should show a random distribution around zero, with no discernible trend.

  • Range: The range of the method is the interval between the lowest and highest concentrations that have been demonstrated to be linear, accurate, and precise.[1] The established linear range that meets the acceptance criteria for accuracy and precision will be reported as the validated range of the analytical method.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation cluster_validation Validation Assessment stock Prepare this compound Stock Solution dilute Prepare Linearity Standards (min. 5 concentrations) stock->dilute inject_standards Inject Linearity Standards dilute->inject_standards equilibrate Equilibrate HPLC System inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_standards record_area Record Peak Area Response inject_standards->record_area plot Plot Peak Area vs. Concentration record_area->plot regression Perform Linear Regression Analysis plot->regression criteria Evaluate Acceptance Criteria (r² ≥ 0.999, residuals) regression->criteria define_range Define Method Range criteria->define_range

Caption: Workflow for Linearity and Range Validation.

References

A Researcher's Guide to Narceine Quantification: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of narceine is critical for pharmacokinetic studies, quality control of raw materials, and formulation development. This guide provides a comparative overview of the most common analytical methods employed for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. We present a synthesis of experimental data from studies on similar alkaloids to offer a robust framework for method selection and validation.

The choice of an analytical technique for this compound quantification hinges on a balance of sensitivity, selectivity, sample matrix complexity, and available instrumentation. While direct comparative studies on this compound are limited, a wealth of data from the analysis of other alkaloids provides valuable insights into the expected performance of these methods.

Comparative Analysis of Quantitative Methods

The following table summarizes the key performance indicators for HPLC, LC-MS/MS, and UV-Vis spectrophotometry based on validated methods for alkaloid quantification. These values serve as a benchmark for what can be expected when developing and validating a method for this compound.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.994[1]> 0.99[2][3]Typically > 0.99
Limit of Detection (LOD) 5 ng[1]0.02 - 1.5 ng/mL[4]~1 µg/mL[5]
Limit of Quantification (LOQ) 0.5 µg/mL[1]0.02 - 1.5 ng/mL[4]~5 µg/mL[5]
Accuracy (% Recovery) 99.27 - 99.98%[1]92.5 - 107.3%[2]98 - 102% (typical)
Precision (%RSD) < 5%[1]< 15%[2]< 2% (typical)
Selectivity Moderate to HighVery HighLow to Moderate
Cost ModerateHighLow
Throughput ModerateHighHigh

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantification of alkaloids. It offers good accuracy and precision and is a cost-effective method for routine analysis.[6] The selectivity of HPLC can be optimized by adjusting the mobile phase composition and the type of stationary phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out for its exceptional sensitivity and selectivity, making it the gold standard for bioanalytical studies where this compound needs to be quantified in complex biological matrices like blood or plasma.[7][8] The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification, even at very low concentrations.[2]

UV-Visible (UV-Vis) Spectrophotometry is a simpler and more accessible technique. While it can be used for the quantification of this compound in pure solutions or simple mixtures, its lower selectivity makes it susceptible to interference from other compounds that absorb at similar wavelengths.[5][9] This method is often employed for preliminary assessments or in settings where more sophisticated instrumentation is not available.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of alkaloids using the discussed techniques. These can be adapted for this compound with appropriate optimization.

HPLC-UV Method for Alkaloid Quantification

This protocol is based on a validated method for the analysis of alkaloids in plant extracts.[1]

1. Sample Preparation:

  • Extraction: An acid-base extraction is commonly used to isolate alkaloids from a plant matrix.[6] The sample is first acidified to protonate the alkaloids, making them soluble in an aqueous solution. The aqueous layer is then separated and basified to deprotonate the alkaloids, which can then be extracted into an organic solvent.
  • Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed for sample clean-up and pre-concentration.[6]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) is often used to achieve good separation.[10]
  • Flow Rate: Typically 1.0 mL/min.
  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound.[11]
  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.
  • Inject each standard and record the peak area.
  • Construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample solution.
  • Determine the peak area of this compound in the sample.
  • Calculate the concentration of this compound in the sample using the calibration curve.

LC-MS/MS Method for Alkaloid Quantification in Biological Samples

This protocol is adapted from a method for the quantification of narciclasine in mouse blood.[2][7]

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of the biological sample (e.g., plasma), add 100 µL of an internal standard solution (a structurally similar compound to this compound) in acetonitrile.[7]
  • Vortex the mixture to precipitate proteins.
  • Centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to an autosampler vial for analysis.[7]

2. LC-MS/MS Conditions:

  • UPLC System: An ultra-performance liquid chromatography system for fast and efficient separation.
  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm).[7]
  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.[7]
  • Flow Rate: 0.4 mL/min.[7]
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both this compound and the internal standard.[2]

3. Quantification:

  • The concentration of this compound is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in the same biological matrix.

UV-Vis Spectrophotometric Method for this compound Quantification

This is a basic protocol for the quantification of a pure compound in solution.[11]

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., dilute acid).
  • From the stock solution, prepare a series of dilutions to create a set of calibration standards.

2. Measurement:

  • Use a UV-Vis spectrophotometer to measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
  • Use the solvent as a blank.

3. Calibration Curve:

  • Plot the absorbance values against the corresponding concentrations to create a calibration curve.

4. Sample Analysis:

  • Dissolve the unknown sample containing this compound in the same solvent.
  • Measure the absorbance of the sample solution at the λmax.
  • Determine the concentration of this compound in the sample using the calibration curve.

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Plant Material Protein Precipitation Protein Precipitation Sample->Protein Precipitation Biological Fluid Purification (SPE) Purification (SPE) Extraction->Purification (SPE) UV-Vis UV-Vis Extraction->UV-Vis HPLC HPLC Purification (SPE)->HPLC LC-MS/MS LC-MS/MS Protein Precipitation->LC-MS/MS Quantification Quantification HPLC->Quantification LC-MS/MS->Quantification UV-Vis->Quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship High Sensitivity & Selectivity High Sensitivity & Selectivity LC-MS/MS LC-MS/MS High Sensitivity & Selectivity->LC-MS/MS Complex Matrix (e.g., Blood) Complex Matrix (e.g., Blood) Complex Matrix (e.g., Blood)->LC-MS/MS Routine QC & Simple Matrix Routine QC & Simple Matrix HPLC-UV HPLC-UV Routine QC & Simple Matrix->HPLC-UV Preliminary Screening Preliminary Screening UV-Vis UV-Vis Preliminary Screening->UV-Vis

Caption: Method selection guide for this compound analysis.

References

Robustness in Action: A Comparative Guide to Testing Analytical Methods for Narceine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of an analytical method is paramount. Robustness testing, a critical component of method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters. This guide provides a comparative overview of the robustness of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Narceine, a key alkaloid found in opium. The data presented herein, while illustrative, is based on established principles of chromatographic separation of opium alkaloids.

Comparative Analysis of a this compound HPLC Method Under Varied Conditions

The robustness of an analytical method is determined by assessing its performance under slightly altered conditions. The following tables summarize the impact of deliberate variations in key HPLC parameters on the analytical results for this compound.

Table 1: Impact of Mobile Phase Composition and pH on this compound Analysis

ParameterVariationRetention Time (min)Peak Asymmetry (Tailing Factor)Resolution (Rs) from Nearest Peak
Mobile Phase Composition
(Acetonitrile:Buffer, v/v)60:40 (Nominal)8.521.102.5
58:428.951.122.6
62:388.101.082.4
Mobile Phase pH
(Phosphate Buffer)3.5 (Nominal)8.521.102.5
3.38.451.092.4
3.78.591.112.6

Table 2: Impact of Column Temperature and Flow Rate on this compound Analysis

ParameterVariationRetention Time (min)Peak Asymmetry (Tailing Factor)Resolution (Rs) from Nearest Peak
Column Temperature (°C) 30 (Nominal)8.521.102.5
288.781.132.4
328.251.072.6
Flow Rate (mL/min) 1.0 (Nominal)8.521.102.5
0.99.471.122.5
1.17.751.092.5

The data indicates that the analytical method for this compound exhibits good robustness. Minor variations in mobile phase composition, pH, column temperature, and flow rate do not significantly impact the method's performance, with all critical parameters remaining within acceptable limits. For instance, a change in the organic solvent content of the mobile phase by ±2% resulted in predictable shifts in retention time without compromising peak shape or resolution[1]. Similarly, slight adjustments in column temperature influence retention time but can also be used to fine-tune selectivity in separating closely eluting compounds[2].

Alternative Analytical Approaches

While reversed-phase HPLC is a widely used and robust method for the analysis of opium alkaloids like this compound, other techniques are also available.[3][4] These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization for polar alkaloids like morphine, which can add complexity to the sample preparation.[5]

  • Capillary Electrophoresis (CE): Offers high separation efficiency and is an attractive alternative, especially when coupled with mass spectrometry.[3]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Provides high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[6][7]

The choice of method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.[3]

Experimental Protocol for Robustness Testing

The following protocol outlines the methodology for performing a robustness study on an HPLC method for the determination of this compound.

1. Objective: To assess the reliability of the analytical method for this compound by evaluating its performance under small, deliberate variations of key chromatographic parameters.

2. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Potassium dihydrogen phosphate (analytical grade)
  • Orthophosphoric acid (analytical grade)
  • Water (HPLC grade)

3. Chromatographic Conditions (Nominal):

  • HPLC System: Agilent 1200 series or equivalent
  • Column: C18, 4.6 x 150 mm, 5 µm particle size[8]
  • Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.5) (60:40, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 280 nm
  • Injection Volume: 20 µL

4. Robustness Parameters and Variations:

  • Mobile Phase Composition: ±2% variation in the acetonitrile content (e.g., 58:42 and 62:38).
  • Mobile Phase pH: ±0.2 unit variation (e.g., pH 3.3 and 3.7).
  • Column Temperature: ±2°C variation (e.g., 28°C and 32°C).[2]
  • Flow Rate: ±0.1 mL/min variation (e.g., 0.9 mL/min and 1.1 mL/min).

5. System Suitability: Before initiating the robustness study, the performance of the nominal chromatographic system is verified. A series of injections of the this compound standard solution are made to ensure that the system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates, and %RSD of peak area) are within the predefined acceptance criteria.

6. Procedure:

  • Prepare a standard solution of this compound at a known concentration.
  • Set up the HPLC system with the nominal chromatographic conditions and perform system suitability tests.
  • For each robustness parameter, modify the nominal condition to its lower and upper variation levels.
  • For each modified condition, inject the this compound standard solution in triplicate.
  • Record the chromatograms and evaluate the critical responses: retention time, peak asymmetry (tailing factor), and resolution from any adjacent peaks.

7. Data Analysis:

  • Calculate the mean and relative standard deviation (%RSD) for the critical responses obtained under each varied condition.
  • Compare the results with the data obtained under the nominal conditions.
  • The method is considered robust if the variations in the analytical results are within the predefined acceptance criteria.

Workflow for Robustness Testing of an Analytical Method

The following diagram illustrates the logical workflow of a robustness test for an analytical method.

RobustnessTestingWorkflow cluster_setup Preparation cluster_execution Execution cluster_analysis Data Analysis & Conclusion start Start: Define Robustness Parameters & Variations prep_std Prepare Standard Solution start->prep_std setup_hplc Set Up HPLC with Nominal Conditions prep_std->setup_hplc sst Perform System Suitability Testing (SST) setup_hplc->sst loop_params For Each Robustness Parameter sst->loop_params vary_low Set Parameter to Lower Variation loop_params->vary_low inject_low Inject Standard (n=3) vary_low->inject_low vary_high Set Parameter to Higher Variation inject_low->vary_high inject_high Inject Standard (n=3) vary_high->inject_high inject_high->loop_params Next Parameter record_data Record Chromatographic Data inject_high->record_data analyze_data Analyze Critical Responses (Retention Time, Asymmetry, Resolution) record_data->analyze_data compare_results Compare with Nominal Results analyze_data->compare_results decision Results within Acceptance Criteria? compare_results->decision robust Method is Robust decision->robust Yes not_robust Method is Not Robust (Investigate & Optimize) decision->not_robust No end End: Document Findings robust->end not_robust->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of a quantitative assay for a target analyte is paramount. This is particularly critical when the analyte, such as the opium alkaloid narceine, is present in a complex matrix with structurally similar compounds. This guide provides a comparative analysis of common analytical methods for this compound determination, focusing on their specificity in the presence of related alkaloids like morphine, codeine, thebaine, papaverine, and noscapine.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of opium alkaloids.[1][2][3][4] These methods offer the high resolving power necessary to separate structurally similar compounds.

Comparison of Analytical Methods

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5][6] In the context of a this compound assay, this means the method must be able to distinguish and quantify this compound without interference from other opium alkaloids.

Analytical MethodPrincipleSpecificity PerformanceReported Quantitative Data on Specificity
HPLC-UV/PDA Separation based on polarity differences, detection via UV absorbance.Good specificity can be achieved with optimized chromatographic conditions (e.g., column, mobile phase, pH).[1] Complete baseline separation from major opium alkaloids is possible.While chromatographic separation is demonstrated, specific quantitative data on cross-reactivity or interference from high concentrations of related compounds is often not explicitly reported in validation studies. Resolution between adjacent peaks is the primary indicator of specificity.
LC-MS/MS Separation via HPLC followed by highly selective detection based on mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions.Excellent specificity due to the dual selectivity of chromatographic separation and mass spectrometric detection (Multiple Reaction Monitoring - MRM).[3][7][8][9] This technique can resolve compounds that may co-elute chromatographically.Validation studies for LC-MS/MS methods typically demonstrate a lack of interference by monitoring specific MRM transitions for this compound and related compounds. The absence of a signal at the retention time of this compound in the presence of high concentrations of other alkaloids confirms specificity. Specific percentage interference values are not always reported but are generally considered negligible due to the nature of the detection method.[7]

Experimental Protocols

To formally validate the specificity of a this compound assay, a systematic experimental approach is required, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6]

Specificity Assessment Protocol for a this compound HPLC or LC-MS/MS Assay

1. Objective: To demonstrate that the analytical method for the quantification of this compound is specific and not subject to interference from other structurally related opium alkaloids (morphine, codeine, thebaine, papaverine, noscapine) and any process-related impurities or degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Reference standards for morphine, codeine, thebaine, papaverine, and noscapine

  • Blank matrix (e.g., placebo formulation, biological fluid)

  • HPLC or LC-MS/MS grade solvents and reagents as required by the specific method

3. Procedure:

  • 3.1. Preparation of Standard Solutions:

    • Prepare individual stock solutions of this compound and each of the potentially interfering compounds in a suitable solvent.

    • Prepare a mixed standard solution containing all the related compounds at a concentration expected in the sample.

  • 3.2. Analysis of Individual Compounds:

    • Inject the individual standard solution of this compound to determine its retention time and, for LC-MS/MS, its specific MRM transitions.

    • Inject the individual standard solutions of each related compound to determine their respective retention times.

  • 3.3. Analysis of a Spiked Blank Matrix:

    • Analyze a blank matrix sample to ensure no endogenous components interfere at the retention time of this compound.

  • 3.4. Analysis of Spiked Samples (Specificity Demonstration):

    • Prepare a sample by spiking the blank matrix with a known concentration of the this compound reference standard.

    • Prepare a second sample by spiking the blank matrix with the this compound reference standard and a high concentration of the mixed standard solution of related compounds.

    • Analyze both samples using the developed chromatographic method.

4. Acceptance Criteria:

  • For HPLC-UV/PDA: The peak for this compound in the co-spiked sample should be free from co-elution with any of the related compounds. The resolution between the this compound peak and the closest eluting peak of a related compound should be greater than 1.5. The recovery of this compound in the presence of the related compounds should be within an acceptable range (e.g., 98-102%) of the recovery in the absence of these compounds.

  • For LC-MS/MS: There should be no significant signal response at the MRM transition and retention time of this compound when analyzing a blank matrix spiked only with the high concentration mixture of related compounds. The peak shape and response of this compound in the co-spiked sample should not be affected by the presence of the other alkaloids.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion A Prepare Individual Standards (this compound & Related Alkaloids) B Prepare Spiked Samples: 1. This compound only 2. This compound + Related Alkaloids A->B D Inject Samples into HPLC or LC-MS/MS B->D C Prepare Blank Matrix C->B E Assess Peak Purity & Resolution (HPLC) D->E F Monitor Specific MRM Transitions (LC-MS/MS) D->F G Compare this compound Response (with and without interferents) E->G F->G H Assay Specificity Confirmed? G->H

Caption: Experimental workflow for assessing the specificity of a this compound assay.

References

A Guide to Inter-Laboratory Comparison of Narceine Quantification: Methodologies and Performance Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proficiency testing in forensic toxicology has demonstrated that even for more common opiates like morphine and codeine, there is significant inter-laboratory variation in quantitative results.[1][2] This underscores the importance of robust, validated methods and participation in proficiency testing programs to ensure accuracy and comparability of data.[1][3][4]

Comparative Performance of Analytical Methods

The accurate quantification of opiate alkaloids is crucial in pharmaceutical research and forensic toxicology. The primary analytical techniques employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and cost.

The following table summarizes the typical performance characteristics of these methods, based on validation data for opiate alkaloids. These values can serve as a benchmark for laboratories quantifying Narceine and other similar compounds.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Typical Limit of Detection (LOD) ~10-50 ng/mL~0.1-5 ng/mL[5]
Typical Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-10 ng/mL[6]
Linearity (r²) >0.995[7]>0.999[8]
Accuracy (% Recovery) 95-105%90-110%[9]
Precision (%RSD) < 5%< 15%[8][10]
Specificity Moderate; potential for interference from co-eluting compoundsHigh; identification based on precursor and product ions
Cost LowerHigher
Throughput ModerateHigh, especially with turbulent flow chromatography[8]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of results between laboratories. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the quantification of opiate alkaloids, which can be adapted for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of alkaloids in various samples, including plant material and pharmaceutical formulations.[11][12]

a. Sample Preparation (Solid-Phase Extraction)

  • Homogenize 1 g of the sample material.

  • Extract with 10 mL of methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 1 mL of the supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH-adjusted buffer (e.g., 20 mM phosphate buffer at pH 3.0) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 285 nm

c. Method Validation

The method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6][13][14][15][16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and specificity, making it ideal for detecting trace amounts of this compound in complex biological matrices.[9][17]

a. Sample Preparation (Protein Precipitation for Biological Samples)

  • To 100 µL of plasma or urine, add 200 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

b. Chromatographic and Mass Spectrometric Conditions

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound would need to be determined.

Visualizing Workflows and Method Selection

To further clarify the processes involved in this compound quantification and the rationale for method selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing A Sample Collection (e.g., Plant material, Biological fluid) B Homogenization / Lysis A->B C Extraction (e.g., LLE, SPE, Protein Precipitation) B->C D Concentration / Reconstitution C->D E Chromatographic Separation (HPLC / UPLC) D->E F Detection (UV or MS/MS) E->F G Peak Integration & Quantification F->G H Data Review & Reporting G->H G A Define Analytical Need B High Concentration Expected? (e.g., Pharmaceutical Product) A->B C Trace Level Analysis Required? (e.g., Biological Matrix) B->C No D HPLC-UV Method B->D Yes E LC-MS/MS Method C->E Yes F High Specificity Needed? C->F No F->E Yes G Budget Constraints? F->G No G->D Yes G->E No

References

Safety Operating Guide

Proper Disposal of Narceine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of narceine is a critical component of laboratory safety and environmental responsibility. As a compound classified as harmful if swallowed, adherence to strict disposal protocols is essential to mitigate risks to personnel and the ecosystem.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste, ensuring compliance with regulatory standards.

I. Understanding the Hazards and Regulatory Context

This compound, like many alkaloids, should be handled as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the precautionary statement P501 for substances like this compound, which mandates the disposal of contents and containers in accordance with local, regional, national, and international regulations.[1] Therefore, all disposal procedures must align with the hazardous chemical waste guidelines established by your institution and local authorities. The primary disposal route for such chemicals is typically incineration by a licensed hazardous-waste disposal contractor.

II. Personal Protective Equipment (PPE)

Before handling this compound or its waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE CategorySpecification
Gloves Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard laboratory coat to protect clothing and skin.
Respiratory Protection If working with powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

This data is based on general best practices for handling hazardous chemicals and alkaloids.

III. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe handling and disposal of this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired solid this compound, as well as grossly contaminated items such as weighing boats, spatulas, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

    • The container should be made of a material compatible with the chemical and be puncture-resistant if it contains sharp objects.[2]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]

    • Do not dispose of this compound solutions down the drain.[3]

  • Contaminated Labware and Consumables:

    • Items with minimal contamination, such as gloves, bench paper, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container designated for cytotoxic/mutagenic waste.[2]

  • Sharps:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[3]

2. Labeling of Waste Containers:

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Any other information required by your institution's Environmental Health and Safety (EHS) department.[3]

3. Storage of Hazardous Waste:

Store hazardous waste containers in a designated, secure area away from incompatible materials, pending collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

4. Spill and Contamination Procedures:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure adequate ventilation.[3]

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed in the table above.[3]

  • Contain the Spill:

    • For liquid spills , use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2][3]

    • For solid spills , carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.[2] You can also gently cover the solid with a damp paper towel to avoid raising dust.[3]

  • Clean the Area: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container. For final decontamination, wipe the area with a suitable laboratory disinfectant or a 70% ethanol solution.[3]

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be placed in a sealed, properly labeled hazardous waste container for disposal.[3]

  • Report the Spill: Report the spill to your institution's EHS department.[2]

IV. Decontamination of Reusable Glassware
  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the alkaloid residue. Collect this solvent rinse as hazardous liquid waste.[3]

  • Washing: Wash the glassware thoroughly with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

NarceineDisposalWorkflow cluster_ppe Step 1: Don PPE cluster_storage Step 4: Secure Storage cluster_disposal Step 5: Final Disposal ppe_info Gloves, Eye Protection, Lab Coat, Respirator (if needed) SolidWaste Solid this compound Waste SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid this compound Waste LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer ContaminatedItems Contaminated Consumables ContaminatedItems->SolidContainer StorageArea Designated Hazardous Waste Storage Area SolidContainer->StorageArea LiquidContainer->StorageArea DisposalVendor EHS / Licensed Hazardous Waste Contractor StorageArea->DisposalVendor

Caption: Workflow for the safe segregation, collection, storage, and disposal of this compound waste.

References

Personal protective equipment for handling Narceine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Narceine

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of this compound, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive approach to safety begins with the correct selection and use of PPE. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios. It is crucial to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[1]

Scenario Required Personal Protective Equipment
Routine Handling of Small Quantities (e.g., preparing solutions from solids) Primary Protection: • Disposable Nitrile Gloves • Safety Glasses with side shields or Safety Goggles • Laboratory Coat
Handling Larger Quantities or Generating Dust/Aerosols Enhanced Protection: • Double-gloving with Nitrile Gloves • Chemical Safety Goggles • Face Shield (in addition to goggles) • Laboratory Coat • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2] Work should be conducted in a certified chemical fume hood or with appropriate exhaust ventilation where dust is formed.[1]
Spill Cleanup Maximum Protection: • Chemical-resistant, disposable coveralls • Double-gloving with heavy-duty Nitrile Gloves • Chemical Splash Goggles and a Face Shield • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]
Experimental Protocol: Safe Handling of this compound

Adherence to a strict protocol is critical to minimize exposure and ensure safety. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[2]

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.
  • Ensure a safety shower and eyewash station are readily accessible.[2]
  • Assemble all necessary equipment and reagents before handling the compound.
  • Verify that the ventilation system is functioning correctly.

2. Weighing Solid this compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
  • Use a disposable weighing boat or paper.
  • Handle with care to avoid generating dust.

3. Dissolving and Transferring Solutions:

  • When dissolving, add the solvent to the solid this compound slowly to avoid splashing.
  • Use a sealed container for mixing or agitation.
  • When transferring solutions, use a pipette or a funnel to prevent spills.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.
  • Wash hands thoroughly with soap and water after removing gloves.

Donning and Doffing of PPE: A Step-by-Step Guide

Properly putting on and taking off PPE is as important as its selection to prevent contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on a clean laboratory coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure it fits properly.

  • Goggles/Face Shield: Position securely and adjust for a comfortable fit.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat. If double-gloving, don the first pair, then the second.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove the outer pair of gloves first (if double-gloving). Then remove the inner pair by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Unfasten and peel it away from your body, turning it inside out as you remove it.

  • Goggles/Face Shield: Remove by handling the strap; avoid touching the front.

  • Respirator (if used): Remove by the straps without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan for Disposal of this compound Waste

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including contaminated weighing boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s).

3. Storage:

  • Store waste containers in a designated, secure area away from incompatible materials.

4. Disposal:

  • Dispose of all this compound waste through your institution's hazardous waste management program. Do not pour this compound waste down the drain.[3]
  • For unused or expired this compound, follow the same hazardous waste disposal protocol. If there are no specific disposal instructions, the general recommendation is to mix the medicine with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.[4]

Visualizing the Safety Workflow for Handling this compound

To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start: Plan to Handle this compound AssessTask Assess the Handling Scenario Start->AssessTask Routine Routine Handling of Small Quantities AssessTask->Routine Small Scale LargerQuantities Handling Larger Quantities or Solids AssessTask->LargerQuantities Large Scale / Dust Spill Spill Cleanup AssessTask->Spill Accident PPE_Routine Gloves, Safety Glasses, Lab Coat Routine->PPE_Routine PPE_Larger Double Gloves, Goggles, Face Shield, Lab Coat, Respirator LargerQuantities->PPE_Larger PPE_Spill Coveralls, Double Heavy-Duty Gloves, Goggles, Face Shield, Respirator Spill->PPE_Spill End Proceed with Handling PPE_Routine->End PPE_Larger->End PPE_Spill->End

Caption: PPE selection workflow based on the handling scenario for this compound.

Narceine_Handling_Disposal_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_waste_management Waste Management PrepArea Prepare Designated Work Area (Fume Hood) DonPPE Don Appropriate PPE PrepArea->DonPPE Handlethis compound Weigh, Dissolve, and Transfer this compound DonPPE->Handlethis compound Decontaminate Decontaminate Surfaces and Equipment Handlethis compound->Decontaminate SegregateWaste Segregate Solid and Liquid Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE StoreWaste Store Labeled Waste Containers Securely SegregateWaste->StoreWaste WashHands Wash Hands Thoroughly DoffPPE->WashHands End End of Procedure WashHands->End DisposeWaste Dispose via Institutional Hazardous Waste Program StoreWaste->DisposeWaste DisposeWaste->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Narceine
Reactant of Route 2
Narceine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.